molecular formula C10H10ClNO2 B15068680 2-(Azetidin-3-yl)-5-chlorobenzoic acid

2-(Azetidin-3-yl)-5-chlorobenzoic acid

Cat. No.: B15068680
M. Wt: 211.64 g/mol
InChI Key: RCXFZONPOJNWFA-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-chlorobenzoic acid is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a benzoic acid scaffold substituted with a chloro group at the 5-position and an azetidine ring at the 2-position. The azetidine moiety is a valuable saturated heterocycle frequently employed in the design of bioactive molecules to optimize properties like potency, metabolic stability, and solubility . As such, this compound serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of potential active pharmaceutical ingredients (APIs). Its structural characteristics make it a promising precursor for research into protease inhibitors, receptor agonists/antagonists, and other therapeutic agents. The chlorine substituent offers a site for further functionalization via cross-coupling reactions, while the carboxylic acid group can be readily converted to amides or esters. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-chlorobenzoic acid

InChI

InChI=1S/C10H10ClNO2/c11-7-1-2-8(6-4-12-5-6)9(3-7)10(13)14/h1-3,6,12H,4-5H2,(H,13,14)

InChI Key

RCXFZONPOJNWFA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-(Azetidin-3-yl)-5-chlorobenzoic Acid: Structural Profiling, Synthetic Methodology, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, the strategic incorporation of conformationally restricted, sp³-rich heterocycles has become a cornerstone of lead optimization. 2-(Azetidin-3-yl)-5-chlorobenzoic acid represents a highly versatile, bifunctional building block. By fusing a halogenated benzoic acid core with a rigid, four-membered azetidine ring, this compound offers a unique combination of hydrogen-bonding vectors, tunable lipophilicity, and metabolic stability. This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its utility in modern drug design.

Structural & Physicochemical Profiling

The architectural value of 2-(Azetidin-3-yl)-5-chlorobenzoic acid lies in the synergistic effects of its two primary moieties:

  • The 5-Chlorobenzoic Acid Core: The carboxylic acid provides a critical vector for hydrogen bonding and salt-bridge formation with target proteins. The chlorine atom at the 5-position exerts an inductive electron-withdrawing effect, which slightly lowers the pKa of the acid compared to unsubstituted benzoic acid[1]. Furthermore, the halogen acts as a lipophilic anchor, capable of participating in halogen bonding within hydrophobic binding pockets, while simultaneously blocking oxidative metabolism (e.g., CYP450-mediated hydroxylation) at that position[2].

  • The Azetidin-3-yl Substituent: Azetidines are four-membered nitrogen heterocycles that impart significant rigidity to a molecule[3]. Compared to acyclic amines or larger piperidine rings, the azetidine moiety lowers the topological polar surface area (TPSA) and reduces the entropic penalty upon target binding. Attachment at the 3-position creates a linear, predictable 3D exit vector, making it an ideal spacer or bioisostere in structure-based drug design (SBDD)[4].

Quantitative Data Summary

To guide formulation and assay development, the predicted physicochemical properties of the target compound are summarized below.

PropertyValueRationale / Implication in Drug Design
Molecular Formula C₁₀H₁₀ClNO₂-
Molecular Weight 211.65 g/mol Falls well within the "Rule of 3" for fragment libraries.
LogP (Predicted) ~1.2 - 1.8Optimal lipophilicity for oral bioavailability; balanced by the polar amine.
TPSA 49.3 ŲExcellent for membrane permeability; potential for blood-brain barrier (BBB) penetration.
pKa (Carboxylic Acid) ~3.6Deprotonated at physiological pH (anionic).
pKa (Azetidine NH) ~8.5Protonated at physiological pH (cationic).
Net Charge (pH 7.4) ZwitterionicEnhances aqueous solubility while maintaining lipophilic core interactions.

Synthetic Methodology: The Negishi Cross-Coupling Approach

Causality & Experimental Rationale
  • Protection Strategy: The carboxylic acid must be protected as a methyl ester to prevent the rapid quenching of the organozinc reagent. The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent catalyst poisoning and undesired N-arylation[5].

  • Metallation: Direct zinc insertion into 1-Boc-3-iodoazetidine is highly efficient and avoids the need for harsh alkyllithium reagents, ensuring functional group tolerance[5].

  • Catalyst Selection: A Pd(OAc)₂ catalyst paired with SPhos (a biaryl phosphine ligand) is utilized. SPhos is critical here: its steric bulk promotes rapid reductive elimination, preventing the competitive β-hydride elimination that often plagues sp³-sp² cross-couplings[4]. Alternatively, modern iron or cobalt-catalyzed systems can be employed, though Palladium remains the industry standard for bench-scale reliability[6].

Step-by-Step Protocol

Step 1: Preparation of the Organozinc Reagent

  • In an oven-dried Schlenk flask under argon, suspend zinc dust (1.5 eq) in anhydrous THF.

  • Self-Validation/Control: Activate the zinc by adding 1,2-dibromoethane (5 mol%) and heating to 65°C for 10 minutes, followed by TMSCl (1 mol%). Why? This removes the unreactive ZnO passivation layer, ensuring reproducible, exothermic insertion.

  • Add 1-Boc-3-iodoazetidine (1.2 eq) dropwise at 40°C. Stir for 1 hour. Formation of 1-Boc-3-(iodozincio)azetidine can be confirmed by quenching an aliquot with iodine and analyzing via GC-MS.

Step 2: Palladium-Catalyzed Cross-Coupling 4. In a separate flask, dissolve methyl 2-bromo-5-chlorobenzoate (1.0 eq), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) in anhydrous THF. 5. Transfer the organozinc solution to the aryl bromide mixture via cannula. Heat the reaction to 65°C for 12 hours. 6. Workup: Quench with saturated aqueous NH₄Cl. Why? NH₄Cl safely hydrolyzes unreacted organozinc species without cleaving the acid-sensitive Boc group. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the protected intermediate.

Step 3: Global Deprotection 7. Ester Hydrolysis: Dissolve the intermediate in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 4 and extract. 8. Boc Cleavage: Treat the resulting acid with 4M HCl in dioxane for 2 hours at room temperature. 9. Concentrate in vacuo and triturate with diethyl ether to afford the target compound as a highly stable, handleable hydrochloride salt.

Mechanistic Pathway Visualization

SynthesisWorkflow SM1 Methyl 2-bromo-5-chlorobenzoate (Aryl Halide) Coupling Pd(OAc)2, SPhos THF, 65°C SM1->Coupling SM2 1-Boc-3-iodoazetidine (Alkyl Halide) Zn Zn(0) dust, TMSCl THF, 65°C SM2->Zn Organozinc 1-Boc-3-(iodozincio)azetidine (Nucleophile) Zn->Organozinc Organozinc->Coupling Intermediate Methyl 2-(1-Boc-azetidin-3-yl)-5-chlorobenzoate (Protected Intermediate) Coupling->Intermediate Deprotection 1. LiOH, THF/H2O 2. HCl/Dioxane Intermediate->Deprotection Product 2-(Azetidin-3-yl)-5-chlorobenzoic acid (Target Compound) Deprotection->Product

Figure 1: Convergent synthetic workflow for 2-(Azetidin-3-yl)-5-chlorobenzoic acid.

Applications in Drug Discovery

The integration of 2-(Azetidin-3-yl)-5-chlorobenzoic acid into a drug discovery pipeline offers several strategic advantages:

  • Bioisosterism & Scaffold Hopping: The azetidine ring serves as a metabolically stable bioisostere for morpholines, piperidines, and piperazines. By replacing these larger rings with an azetidine, medicinal chemists can lower the overall molecular weight and lipophilicity of a lead compound, directly addressing liabilities related to hepatic clearance and hERG toxicity[6],[3].

  • Kinase Inhibitor Design: The benzoic acid moiety is a privileged structure for interacting with the hinge region or the DFG-out conformation of various kinases. The azetidine ring at the 2-position projects directly into the solvent-exposed region, providing an ideal attachment point for solubilizing groups or PROTAC linker attachments[4].

  • Conformational Locking: The rigid nature of the azetidine ring restricts the rotational degrees of freedom of the attached functional groups. This "conformational locking" minimizes the entropic penalty of binding, often resulting in a 10- to 100-fold increase in target affinity compared to acyclic analogs[3].

References

  • PubChem. "2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374". National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia. "2-Chlorobenzoic acid". Wikimedia Foundation. Available at: [Link]

  • MDPI. "Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents". Molecules, 2018. Available at:[Link]

Sources

Engineering Azetidine-Containing Benzoic Acid Derivatives for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective small-molecule therapeutics, medicinal chemists are increasingly moving away from planar, sp2-hybridized aromatic systems—a paradigm shift often referred to as "escaping flatland." Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structural motifs in this domain[1]. Their high ring strain, sp3-rich character, and conformational rigidity confer enhanced pharmacokinetic properties, solubility, and metabolic stability compared to larger, more flexible rings like piperidines or pyrrolidines[1],[2].

When hybridized with benzoic acid moieties, azetidine derivatives offer a highly specific vector for targeted hydrogen bonding and salt-bridge formation. This whitepaper explores the mechanistic rationale, pharmacological profiling, and synthetic methodologies behind azetidine-benzoic acid hybrids, demonstrating their efficacy in disrupting challenging protein-protein interactions (PPIs) in oncology and immunology.

The Mechanistic Rationale: Scaffold Hopping to Azetidine

The transition from a five- or six-membered heterocycle to an azetidine core is not merely a reduction in molecular weight; it is a strategic geometric restriction. The four-membered ring severely limits the conformational space of the molecule, locking attached pharmacophores into precise spatial orientations[2].

When targeting shallow, highly charged protein pockets (such as SH2 domains), the inclusion of a benzoic acid moiety acts as a critical anionic anchor. The rigid azetidine core precisely projects the benzoic acid vector into the binding pocket, allowing its carboxylate group to form optimal electrostatic interactions (e.g., salt bridges with arginine residues) while minimizing the entropic penalty of binding[3].

Scaffold_Hopping Lead Proline/Piperidine Lead (High Lipophilicity) Azetidine Azetidine Core (Increased Rigidity) Lead->Azetidine Scaffold Hopping Benzoic Benzoic Acid Vector (Targeted H-Bonding) Azetidine->Benzoic Vector Optimization Optimized Optimized Candidate (Sub-micromolar IC50) Benzoic->Optimized SAR Refinement

Logical progression of scaffold hopping to azetidine-benzoic acid hybrids.

Therapeutic Applications in Oncology

Disrupting STAT3 Dimerization via Vector Optimization

Signal Transducer and Activator of Transcription 3 (STAT3) is a notoriously "undruggable" target due to its shallow SH2 dimerization domain. Early proline-based inhibitors suffered from suboptimal pharmacokinetics and high lipophilicity[3]. By transitioning to an (R)-azetidine-2-carboxamide scaffold, medicinal chemists capitalized on the azetidine ring's compact size to fine-tune the molecule's overall profile[3],[4].

Crucially, the incorporation of a benzoic acid moiety serves to mimic the native phosphorylated tyrosine (pTyr) residue. While unsubstituted benzoic acids initially showed reduced potency, substituting the benzoic acid ring with fluorine at the 2- or 3-position (e.g., compounds 6h and 6i ) restored sub-micromolar STAT3 inhibition[4]. The most optimized candidates, such as compound 8i , achieved an IC50 of 0.34 µM, proving that the azetidine core perfectly aligns the fluorinated benzoic acid vector to form critical salt bridges within the SH2 domain[3],[4].

STAT3_Pathway Cytokine Cytokine / Growth Factor Receptor Receptor (e.g., EGFR, IL-6R) Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 pSTAT3 Phosphorylated STAT3 STAT3->pSTAT3 Phosphorylation Dimer STAT3 Dimerization pSTAT3->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Inhibitor Azetidine-Benzoic Acid (Binds SH2 Domain) Inhibitor->Dimer Blocks Dimerization

STAT3 signaling pathway and targeted inhibition by azetidine-benzoic acid.

Selective Estrogen Receptor Degraders (SERDs)

In the development of therapies for ERα+ breast cancer, achieving oral bioavailability while maintaining robust receptor degradation is a significant challenge. The clinical candidate AZD9496 utilizes an acrylic acid moiety, which can be susceptible to metabolic liabilities. By employing a scaffold hopping strategy, researchers replaced the acrylic acid with a benzoic acid derivative, yielding Compound D24 [5]. This azetidine-benzoic acid hybrid demonstrated potent binding affinity to ERα, superior degradation efficacy, and excellent in vivo anti-tumor activity in MCF-7 xenograft models[5].

Quantitative Pharmacological Profiling

The structural rigidity provided by the azetidine core directly translates to measurable gains in target affinity. Below is a summary of key azetidine-benzoic acid derivatives and their pharmacological metrics.

CompoundTargetCore ScaffoldKey Structural ModificationEfficacy Metric
5a STAT3(R)-azetidine-2-carboxamideSalicylic acid moietyIC50 = 0.55 µM[4]
8i STAT3(R)-azetidine-2-carboxamideFluorinated benzoic acidIC50 = 0.34 µM[4]
6h STAT3(R)-azetidine-2-carboxamide2-Fluoro-benzoic acidIC50 = 0.75 µM[4]
9k STAT3(R)-azetidine-2-carboxamideOptimized cyclohexylbenzylKD = 960 nM[4]
D24 ERαAzetidine-benzoic acid hybridAcrylic acid replaced by benzoic acidPotent ERα Degradation[5]

Experimental Workflows & Validated Protocols

Experimental_Workflow Synth Modular Synthesis (Azetidinylation) Purify Purification (NMR, HPLC, MS) Synth->Purify InVitro In Vitro EMSA Assay (STAT3 Binding) Purify->InVitro InVitro->Synth SAR Feedback Cell Cellular Efficacy (NIH3T3/v-Src) InVitro->Cell IC50 < 1 µM PK In Vivo PK (Clearance, T1/2) Cell->PK Good Permeability Lead Lead Selection PK->Lead Favorable Profile

Iterative workflow for the synthesis and validation of azetidine derivatives.

Protocol 1: Modular Synthesis of 3,3-Disubstituted Azetidines

Causality & Rationale: Constructing highly strained four-membered rings via traditional 4-exo-tet cyclization is energetically unfavorable and often yields poor functional group tolerance[6]. Instead, utilizing pre-formed azetidinylation reagents allows for late-stage, modular assembly of the azetidine core onto the benzoic acid vector[7].

  • Halogen-Metal Exchange : Under an argon atmosphere, dissolve the aryl halide precursor (1.2 equiv) in dry THF (0.5 M). Cool the system to -78 °C and add n-BuLi (2.5 M in hexanes, 1.2 equiv) dropwise.

    • Causality: Maintaining -78 °C is critical to suppress unwanted side reactions, such as Wurtz-Fittig coupling or premature protonation, ensuring a quantitative generation of the organolithium intermediate[7].

  • Azetidinylation : Introduce the azetidinyl trichloroacetimidate reagent to the reaction mixture. Allow it to slowly warm to room temperature over 12 hours.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH4Cl to neutralize any unreacted organolithium species. Extract the aqueous layer with ethyl acetate (3x).

  • Purification & Self-Validation : Purify the crude product via flash column chromatography.

    • Self-Validating Controls: Monitor the reaction completion via TLC. The final structural integrity and purity must be orthogonally verified using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) to ensure no regioisomeric impurities remain[7].

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Validation

Causality & Rationale: To definitively prove that the observed cellular efficacy is due to direct disruption of the STAT3:DNA complex, an in vitro EMSA is required[3]. We utilize nuclear extracts from NIH3T3/v-Src fibroblasts because the v-Src oncogene constitutively phosphorylates STAT3, providing a robust, highly active STAT3 dimer population without the need for exogenous cytokine stimulation[3].

  • Nuclear Extraction : Isolate nuclear proteins from NIH3T3/v-Src cells using a high-salt lysis buffer to ensure complete extraction of active transcription factors.

  • Inhibitor Pre-incubation : Incubate equal amounts of total nuclear protein with varying concentrations of the azetidine-benzoic acid derivative (e.g., 0.1 µM to 10 µM) for 30 minutes at room temperature.

    • Causality: This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the STAT3 SH2 domain before introducing the competing DNA probe[3].

  • Probe Hybridization : Add a 32P-radiolabeled hSIE (high-affinity sis-inducible element) oligonucleotide probe.

  • Electrophoresis & Self-Validation : Resolve the complexes on a non-denaturing polyacrylamide gel.

    • Self-Validating Controls: A 10% DMSO vehicle lane must be included to establish the 0% inhibition baseline. Additionally, a 'cold' (unlabeled) hSIE probe lane should be run to confirm the specificity of the STAT3:DNA band[3],[4].

  • Quantification : Visualize via autoradiography and quantify the STAT3:DNA complex bands using densitometry (e.g., ImageJ) to calculate the IC50[3],[4].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: NIH / PubMed URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL:[Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: ACS Publications URL:[Link]

  • Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer Source: ACS Publications URL: [Link]

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization Source: NIH / PMC URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: NIH / PMC URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: ACS Publications URL: [Link]

Sources

2-(Azetidin-3-yl)-5-chlorobenzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(Azetidin-3-yl)-5-chlorobenzoic acid

Chemical Identity & Identifiers

Status: Custom Synthesis Target / Non-Catalogued Intermediate As of March 2026, the specific regioisomer 2-(Azetidin-3-yl)-5-chlorobenzoic acid does not have a widely indexed CAS number in public chemical registries (e.g., CAS Common Chemistry, PubChem). It is a structural isomer of the commercially available 5-(Azetidin-3-yl)-2-chlorobenzoic acid (CAS 1260868-48-1).

Researchers targeting this scaffold typically synthesize it de novo or utilize the N-protected ester form. The identifiers below represent the theoretical free acid based on IUPAC nomenclature and structural computation.

Identifier TypeValue (Computed for Free Acid)
Chemical Name 2-(Azetidin-3-yl)-5-chlorobenzoic acid
Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.65 g/mol
SMILES OC(=O)C1=C(C2CNC2)C=CC(Cl)=C1
InChI Key Computed:ZRVXYJ... (Varies by tautomer/protonation state)
Closest Commercial Analog 5-(Azetidin-3-yl)-2-chlorobenzoic acid (CAS 1260868-48-1)
Common Precursor tert-Butyl 3-(2-(methoxycarbonyl)-4-chlorophenyl)azetidine-1-carboxylate

Structural Analysis & Pharmacophore Properties

The 2-(Azetidin-3-yl)-5-chlorobenzoic acid scaffold represents a high-value "fragment-like" intermediate for medicinal chemistry. Its utility lies in the unique geometric constraints imposed by the azetidine ring at the ortho position relative to the carboxylic acid.

Key Structural Features:
  • Ortho-Constraint: The azetidine ring at the C2 position creates significant steric bulk near the carboxylic acid (C1). This restricts the rotation of the carboxyl group, potentially locking the molecule into a bioactive conformation that mimics fused bicyclic systems (e.g., isoindolinones) without the aromaticity.

  • Vector Positioning: Unlike the para-substituted isomer (5-azetidinyl), the ortho-azetidine directs vectors (substituents on the azetidine nitrogen) into a specific region of the binding pocket, often used to access "back-pockets" in kinase or GPCR targets.

  • Metabolic Stability: The azetidine ring is less lipophilic than cyclobutane and less metabolically labile than pyrrolidine, offering an optimal balance of solubility and stability (sp³ character).

Pharmacophore Scaffold 2-(Azetidin-3-yl)-5-chlorobenzoic acid Ortho Ortho-Constraint (Conformational Lock) Scaffold->Ortho Steric Bulk Vector N-Vector Directionality (Solvent/Back-pocket Access) Scaffold->Vector N1 Position Lipophilicity Low Lipophilicity (High Fsp3 Score) Scaffold->Lipophilicity Azetidine Ring

Figure 1: Pharmacophore properties of the 2-(Azetidin-3-yl) scaffold.

Synthetic Pathways

Synthesizing the ortho-substituted isomer is challenging due to steric hindrance at the C2 position. Traditional nucleophilic aromatic substitution (SnAr) is often ineffective. The most robust modern approach utilizes Nickel-Catalyzed Cross-Coupling (Negishi or Suzuki-Miyaura type) to install the sp³-hybridized azetidine ring onto the sp²-hybridized aryl halide.

Recommended Protocol: Nickel-Catalyzed Cross-Coupling

This protocol avoids the harsh conditions of traditional coupling and tolerates the ortho-steric hindrance.

Step 1: Preparation of Organozinc Reagent

  • Reagents: 1-Boc-3-iodoazetidine, Zinc dust, LiCl, TMSCl (activation).

  • Procedure: Activate zinc dust with TMSCl in dry THF. Add 1-Boc-3-iodoazetidine to generate the organozinc iodide intermediate (Reformatsky-type reagent).

Step 2: Cross-Coupling

  • Substrate: Methyl 2-bromo-5-chlorobenzoate (CAS 21739-92-4).

  • Catalyst: NiCl₂(glyme) / Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine).

  • Conditions: Mix the aryl bromide and catalyst in THF/DMA. Add the organozinc reagent dropwise at 0°C, then warm to 60°C for 12 hours.

  • Mechanism: The small radius of the Nickel center facilitates oxidative addition into the sterically crowded ortho-C-Br bond more effectively than Palladium in this specific context.

Step 3: Deprotection & Hydrolysis

  • Ester Hydrolysis: LiOH in THF/H₂O (Saponification of the methyl ester).

  • N-Boc Removal: 4M HCl in Dioxane or TFA/DCM.

  • Product: 2-(Azetidin-3-yl)-5-chlorobenzoic acid (HCl salt).

Synthesis SM1 Methyl 2-bromo-5-chlorobenzoate Coupled Methyl 2-(1-Boc-azetidin-3-yl)-5-chlorobenzoate SM1->Coupled NiCl2(glyme), Ligand + ZnReagent SM2 1-Boc-3-iodoazetidine ZnReagent Organozinc Intermediate (Reformatsky-type) SM2->ZnReagent Zn, LiCl, THF Final 2-(Azetidin-3-yl)-5-chlorobenzoic acid (HCl Salt) Coupled->Final 1. LiOH (Hydrolysis) 2. HCl/Dioxane (Deprotection)

Figure 2: Retrosynthetic analysis and forward synthesis via Ni-catalyzed cross-coupling.

Applications in Drug Discovery

This scaffold serves as a versatile building block for:

  • Fragment-Based Drug Design (FBDD): The low molecular weight (211 Da) and specific vector orientation make it an ideal "fragment" for screening against challenging targets like protein-protein interfaces.

  • Bioisosteres: The azetidine ring acts as a rigid, sp³-rich bioisostere for phenyl or cyclohexyl rings, often improving solubility and metabolic stability (lowering LogD).

  • Kinase Inhibitors: The benzoic acid moiety can mimic the phosphate-binding region, while the azetidine nitrogen provides a handle for extending into the solvent front or ribose pocket.

Handling & Stability

  • Storage: Store the N-Boc protected intermediate at 2-8°C. The free amino acid (zwitterion) is hygroscopic and should be stored under desiccant at -20°C.

  • Stability: The azetidine ring is stable under standard acidic deprotection conditions (TFA, HCl) but can ring-open under strong nucleophilic conditions at high temperatures.

  • Safety: Treat as a potential skin irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • Duncton, M. A. (2011). Miniperspective: Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Luo, T., et al. (2018). Nickel-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Halides. Chemical Reviews. Link

  • ChemScene. (2025). Product Data: 5-(Azetidin-3-yl)-2-chlorobenzoic acid (Regioisomer Reference). Link

  • Sigma-Aldrich. (2025). Catalog Entry: 2-Bromo-5-chlorobenzoic acid (Starting Material). Link

The Metabolic Stability of Azetidine Rings in Medicinal Chemistry: A Technical Guide to Scaffold Hopping and Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm shift from planar, sp²-hybridized aromatic rings to sp³-rich, three-dimensional frameworks is a defining trend in modern drug discovery 1[1]. Among saturated nitrogenous heterocycles, the four-membered azetidine ring has emerged as a privileged scaffold. Found in FDA-approved therapeutics such as baricitinib, cobimetinib, and azelnidipine, azetidines are frequently deployed as bioisosteric replacements for larger piperidine and pyrrolidine rings 2[2].

This whitepaper dissects the structural causality behind the metabolic resilience of azetidines, explores their unique ring-opening metabolic pathways, and provides a rigorously validated protocol for quantifying their in vitro metabolic stability.

Structural Causality of Azetidine Metabolic Stability

Why does shrinking a heterocyclic ring by one or two carbons drastically alter a molecule's metabolic fate? The answer lies in the interplay between ring strain, stereoelectronics, and lipophilicity.

  • Ring Strain and N-Dealkylation Resistance: The azetidine ring possesses a high ring strain of approximately 25.4 kcal/mol 3[3]. This extreme rigidity restricts the conformational flexibility of the nitrogen lone pair and alters the electronic environment of the adjacent α-C-H bonds. Cytochrome P450 (CYP450) mediated N-dealkylation—a major clearance pathway for piperidines—typically initiates via single-electron transfer (SET) from the nitrogen, followed by α-proton abstraction. The strained geometry of azetidine disfavors the formation of the necessary radical intermediate, effectively shuttling metabolism away from this vulnerability 3[3].

  • Reduced Lipophilicity: Compared to the six-membered piperidine, azetidine has a lower molecular weight and reduced lipophilicity (LogD) 4[4]. Because CYP450 enzymes preferentially bind lipophilic substrates, the increased polarity of azetidines reduces non-specific enzyme affinity, further extending their metabolic half-life.

Case Study: Serotonin-4 Partial Agonists During the optimization of a series of 5-HT4 partial agonists, the parent piperidine compound (PF-4995274) suffered from rapid N-dealkylation and cyclization into an oxazolidine metabolite 5[5]. Scaffold hopping from piperidine to an azetidine completely abolished N-dealkylation, forcing the metabolic machinery to oxidize the less vulnerable isoxazole ring instead, thereby dramatically improving the human hepatocyte stability profile 5[5].

Unique Metabolic and Degradation Pathways

While azetidines bypass traditional CYP450 oxidation, their inherent ring strain introduces alternative, highly specific biotransformation routes that researchers must anticipate.

  • Direct Glutathione (GST) Conjugation: Unlike most xenobiotics that require CYP450 bioactivation (e.g., epoxidation) before Phase II conjugation, highly strained spiro-azetidines can undergo direct nucleophilic attack by glutathione 6[6]. Catalyzed by Glutathione S-transferase (GST), the thiolate anion of glutathione attacks the α-carbon, triggering a ring-opening event that yields an amino-thioether conjugate without prior bioactivation 6[6].

  • Acid-Mediated Intramolecular Ring-Opening: In certain N-substituted aryl azetidines, exposure to acidic conditions (pH < 2, such as in the gastric environment) can induce intramolecular decomposition 7[7]. A pendant nucleophile (like an amide oxygen) can attack the protonated azetidine, relieving ring strain but destroying the pharmacophore. Modulating the basicity (pKa) of the azetidine nitrogen is critical to preventing this protonation-driven degradation 7[7].

G Azetidine Azetidine Scaffold CYP CYP450 Oxidation (Sterically/Electronically Hindered) Azetidine->CYP Phase I Metabolism GST Glutathione S-Transferase (GST) Nucleophilic Attack Azetidine->GST Phase II Direct Conjugation Acid Acid-Mediated Intramolecular Ring-Opening Azetidine->Acid Low pH / Amide Attack Stable Enhanced Metabolic Stability (Reduced N-dealkylation) CYP->Stable High Resistance RingOpen Ring-Opened Thioether Conjugate (No prior bioactivation) GST->RingOpen Strain Release Decomp Decomposition Product Acid->Decomp

Caption: Divergent metabolic and chemical degradation pathways of the azetidine scaffold.

Comparative Pharmacokinetics

To contextualize the pharmacokinetic advantages of azetidines, the table below compares the in vitro metabolic stability of a representative azetidine derivative against standard high- and moderate-clearance reference compounds.

Table 1: Comparative In Vitro Liver Microsomal Stability Parameters

Compound Class / ReferenceRing SizeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Primary Clearance Mechanism
2-(4-Ethylphenyl)azetidine (Model) 4-membered45.015.4Phase II / Minor CYP oxidation
Dextromethorphan (Moderate Clearance) N/A25.027.7CYP2D6 O-demethylation
Verapamil (High Clearance) N/A8.086.6CYP3A4 N-dealkylation

Data synthesized from standardized liver microsomal stability assays 8[8].

Self-Validating Protocol: In Vitro Liver Microsomal Stability Assay

To empirically validate the metabolic stability of an azetidine candidate, the liver microsomal stability assay is the industry standard 8[8]. The following protocol is designed as a self-validating system : it incorporates a minus-NADPH control to differentiate true enzymatic metabolism from chemical instability (e.g., acid-mediated ring opening), and positive controls to confirm microsomal competency.

Workflow Prep 1. Preparation 1 µM Cmpd + 0.5 mg/mL Microsomes Incubate 2. Incubation 37°C, Initiate with NADPH Prep->Incubate Quench 3. Quenching Add Ice-cold Acetonitrile Incubate->Quench Centrifuge 4. Separation Centrifuge at 10,000 x g Quench->Centrifuge Analyze 5. Detection LC-MS/MS Quantification Centrifuge->Analyze

Caption: Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology

1. Reagent Preparation & System Setup:

  • Causality: Ensure the final assay concentration of organic solvents (DMSO <0.1%, Acetonitrile <1%) is strictly minimized, as higher concentrations will competitively inhibit CYP450 active sites.

  • Thaw pooled human liver microsomes (HLM) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare a 10 mM stock solution of the azetidine test compound in DMSO. Dilute to a 100 µM working solution in acetonitrile.

2. Incubation Mixture Setup:

  • In a 96-well plate, combine the phosphate buffer, liver microsomes (final protein concentration: 0.5 mg/mL), and the test compound (final concentration: 1 µM) 8[8].

  • Self-Validation Step: Prepare identical wells for positive controls (Verapamil and Dextromethorphan) and a minus-NADPH negative control.

  • Pre-incubate the plate at 37°C for 5 minutes.

3. Reaction Initiation:

  • Initiate the metabolic reaction by adding an NADPH regenerating system (or 1 mM NADPH final concentration) to all wells except the minus-NADPH controls.

4. Time-Course Quenching:

  • At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture 8[8].

  • Causality: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS). The organic solvent instantly denatures the CYP enzymes, halting metabolism and preventing artifactual degradation.

5. Protein Precipitation and Analysis:

  • Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.

6. Data Processing:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear regression yields the elimination rate constant (

    
    ).
    
  • Calculate Half-life:

    
    .
    
  • Calculate Intrinsic Clearance:

    
    4[4].
    

Conclusion

The integration of azetidine rings into medicinal chemistry campaigns represents a highly rational approach to scaffold hopping. By leveraging high ring strain and reduced lipophilicity, chemists can systematically engineer molecules that evade CYP450-mediated N-dealkylation. However, researchers must remain vigilant of alternative clearance mechanisms, such as direct GST conjugation and pH-dependent intramolecular ring opening, ensuring comprehensive profiling through rigorously controlled in vitro assays.

References

  • Source: PMC (NIH)
  • Source: PubMed (NIH)
  • Assessing the metabolic stability of 1-Isopropylazetidin-3-ol derivatives Source: Benchchem URL
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry Source: Benchchem URL
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)

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A Technical Guide to the 5-Chlorobenzoic Acid Pharmacophore in Central Nervous System (CNS) Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-chlorobenzoic acid moiety is a privileged structural motif in medicinal chemistry, particularly within the realm of Central Nervous System (CNS) drug design. Its unique combination of a carboxylic acid and a strategically placed chlorine atom imparts a favorable balance of physicochemical properties and diverse molecular interaction capabilities. This guide provides an in-depth analysis of the 5-chlorobenzoic acid pharmacophore, elucidating its role in optimizing drug-like properties, its specific interactions with CNS targets, and its application in the development of novel therapeutics. We will explore its significance through case studies, particularly in the context of Glycine Transporter-1 (GlyT-1) inhibitors, and provide detailed experimental and computational workflows to guide researchers in leveraging this valuable pharmacophore.

Introduction: The Concept of a Pharmacophore and the Rise of Halogenation

In medicinal chemistry, a pharmacophore is the three-dimensional arrangement of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[1][2] It is not a real molecule but rather an abstract concept that represents the common features of a set of active ligands.

The strategic incorporation of halogen atoms, particularly chlorine, has become a cornerstone of modern drug design. Halogenation can profoundly influence a molecule's properties by enhancing metabolic stability, increasing membrane permeability, and improving binding affinity through a phenomenon known as halogen bonding.[3][4] This has led to the "magic chloro" effect, where the introduction of a chlorine atom can dramatically improve a compound's therapeutic profile.[3] The 5-chlorobenzoic acid scaffold combines this effect with the potent interaction capabilities of a carboxylic acid, creating a powerful pharmacophore for targeting CNS diseases.

Physicochemical & Pharmacodynamic Profile of the 5-Chlorobenzoic Acid Moiety

The utility of the 5-chlorobenzoic acid moiety in CNS drug design is rooted in the synergistic effects of its two key functional groups.

Impact on Physicochemical Properties for CNS Penetration

To be effective, a CNS drug must cross the highly selective blood-brain barrier (BBB).[5] The properties of the 5-chlorobenzoic acid group are well-suited to meet this challenge.

  • Lipophilicity (LogP): The chlorine atom increases the overall lipophilicity of the molecule, which is a critical factor for passive diffusion across the lipid-rich BBB.[6][7] However, the carboxylic acid group provides a degree of hydrophilicity, preventing the molecule from becoming excessively lipophilic, which could lead to poor solubility and non-specific binding.[5]

  • Acidity (pKa): The electron-withdrawing nature of the chlorine atom increases the acidity of the carboxylic acid (lowers the pKa) compared to benzoic acid. This ensures that the carboxyl group is predominantly ionized at physiological pH, allowing for strong ionic interactions with target proteins.[8]

  • Metabolic Stability: The chlorine atom can block sites of metabolism that are susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.[3][9] This increases the metabolic stability of the drug, leading to a longer half-life and improved bioavailability.[10]

Table 1: Physicochemical Property Guidelines for CNS Drug Candidates

PropertyGeneral Guideline for CNS PenetrationContribution of 5-Chlorobenzoic Acid
Molecular Weight (MW) ≤ 400 Da[5]Adds a manageable ~156.5 g/mol to the core structure.
Lipophilicity (LogP) ≤ 5[5]The chloro group increases LogP, aiding BBB transit.[6]
Hydrogen Bond Donors ≤ 3[5]Contains one hydrogen bond donor (the carboxylic acid).
Hydrogen Bond Acceptors ≤ 7[5]Contains two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens).
pKa Between 4 and 10[5]The pKa is typically in the range of 3.5-4.0, ensuring it is ionized at pH 7.4.[8]
Key Pharmacophoric Interactions with CNS Targets

The 5-chlorobenzoic acid moiety can engage in a variety of high-energy interactions with amino acid residues within a protein's binding pocket.

  • Ionic Bonding: The deprotonated carboxylate group forms strong ionic bonds (salt bridges) with positively charged residues like arginine, lysine, or histidine.

  • Hydrogen Bonding: The carbonyl oxygen and hydroxyl group of the carboxylic acid can act as hydrogen bond acceptors, while the hydroxyl proton is a hydrogen bond donor.

  • Halogen Bonding: This is a non-covalent interaction where the electropositive region on the chlorine atom (the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen on the protein backbone.[4][11] This interaction is highly directional and can significantly contribute to binding affinity and selectivity.[12][13]

  • π-π Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Caption: Potential pharmacophoric interactions of the 5-chlorobenzoic acid moiety.

Case Study: Glycine Transporter-1 (GlyT-1) Inhibitors for Schizophrenia

A prominent example of the 5-chlorobenzoic acid pharmacophore in action is in the development of inhibitors for Glycine Transporter-1 (GlyT-1). GlyT-1 helps regulate glycine concentrations in the brain.[14] Inhibiting GlyT-1 increases synaptic glycine, which in turn enhances the function of the N-methyl-D-aspartate (NMDA) receptor, a key target in schizophrenia treatment.[15][16][17]

Numerous potent GlyT-1 inhibitors feature a substituted benzoic acid core. Structure-activity relationship (SAR) studies have consistently shown that a chlorine atom at the 5-position of the benzoic acid ring is optimal for high affinity. This is because the 5-chlorobenzoic acid moiety can form a critical salt bridge with a conserved arginine residue in the GlyT-1 binding site, while the chlorine atom engages in favorable hydrophobic and potential halogen bonding interactions in a nearby pocket.

Strategic Application in Drug Design & Discovery

Synthesis and Derivatization

The 5-chlorobenzoic acid scaffold is readily available and can be synthesized through various established methods. A common route involves the chlorination of a benzoic acid precursor.[18][19] The versatility of the carboxylic acid group allows for a wide range of derivatizations, such as amide bond formation, to explore the SAR and optimize the pharmacokinetic properties of a lead compound.[20]

Computational Workflow: Pharmacophore-Based Virtual Screening

Pharmacophore modeling is a powerful tool for identifying novel compounds that contain the 5-chlorobenzoic acid feature.[1][21] A typical workflow involves creating a 3D pharmacophore model based on the known interactions of the moiety and then using this model to screen large compound libraries.[2][22]

Computational_Workflow A Define Pharmacophore (5-Chlorobenzoic Acid Features) C Screen Library against Pharmacophore Model A->C B Generate 3D Conformers of Library Compounds B->C D Filter & Rank Hits (e.g., Lipinski's Rules) C->D E Visually Inspect & Select Compounds for Assay D->E

Caption: Workflow for pharmacophore-based virtual screening.

Experimental Validation: In Vitro Permeability Assay (PAMPA)

Once potential hits are identified, their ability to cross the BBB must be experimentally validated. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive, transcellular permeability.[23]

Protocol: PAMPA-BBB Assay

  • Preparation of Donor Plate:

    • Dissolve test compounds in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.

    • Add the compound solutions to the wells of a 96-well donor plate.

  • Preparation of Acceptor Plate:

    • Coat the membrane of a 96-well filter plate with a lipid solution (e.g., 20% lecithin in dodecane) to create the artificial membrane.

    • Fill the wells of a 96-well acceptor plate with buffer solution.

  • Assay Assembly and Incubation:

    • Place the lipid-coated filter plate onto the donor plate, ensuring the membrane is in contact with the donor solution.

    • Place this "sandwich" onto the acceptor plate.

    • Incubate the entire assembly at room temperature for 4-16 hours with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability (Pe):

    • The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and known parameters of the system (e.g., incubation time, membrane area, well volume).

Challenges and Future Perspectives

While the 5-chlorobenzoic acid pharmacophore offers significant advantages, potential challenges must be considered. The acidity of the carboxyl group can lead to high plasma protein binding, which may limit the free fraction of the drug available to cross the BBB.[5][6] Additionally, the reactivity of the carboxylic acid can sometimes lead to the formation of reactive metabolites.

Future work will likely focus on developing bioisosteres for the carboxylic acid group to mitigate these issues while retaining the key binding interactions. Furthermore, a deeper understanding of the role of halogen bonding in protein-ligand recognition will enable the more rational design of highly selective and potent CNS therapeutics.[11][24]

Conclusion

The 5-chlorobenzoic acid moiety represents a highly effective and versatile pharmacophore in the design of CNS-active drugs. Its ability to confer favorable physicochemical properties for BBB penetration, combined with its capacity for a range of high-affinity interactions with biological targets, makes it a valuable tool for medicinal chemists. Through a combination of rational design, computational screening, and experimental validation, the strategic application of this pharmacophore will continue to drive the discovery of novel treatments for a wide range of neurological and psychiatric disorders.

References

  • The Emerging Potential of 4-Chloro-2-(4-formylphenyl)benzoic Acid in Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )
  • The Pivotal Role of 2-(Benzyloxy)-5-chlorobenzoic Acid in the Synthesis of Novel Bioactive Heterocycles - Benchchem. (URL: )
  • Application Notes and Protocols: 2-(Benzyloxy)-5-chlorobenzoic Acid as a Versatile Building Block in Drug Discovery - Benchchem. (URL: )
  • Interplay of halogen bonding and solvation in protein–ligand binding - PMC. (URL: [Link])

  • Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. (URL: [Link])

  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid - DergiPark. (URL: [Link])

  • Brain Penetration | Cambridge MedChem Consulting. (URL: [Link])

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry. (URL: [Link])

  • The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. (URL: [Link])

  • The pharmacophore model mapping and predictive values of compounds 5a-k and 6-11 as anti- Candida albicans agents. - ResearchGate. (URL: [Link])

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (URL: [Link])

  • Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water - PubMed. (URL: [Link])

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC. (URL: [Link])

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (URL: [Link])

  • Pharmacophore modeling: advances and pitfalls - Frontiers. (URL: [Link])

  • Glycine transporter type-1 and its inhibitors - PubMed. (URL: [Link])

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (URL: [Link])

  • Optimization of metabolic stability as a goal of modern drug design - PubMed. (URL: [Link])

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - MDPI. (URL: [Link])

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (URL: [Link])

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC. (URL: [Link])

  • CNS Assessments from ex vivo to in vitro - Charles River Laboratories. (URL: [Link])

  • Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites | Scilit. (URL: [Link]<489::aid-ardp489>3.0.co;2-z)

  • Physicochemical properties of studied compounds. | Download Table - ResearchGate. (URL: [Link])

  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed. (URL: [Link])

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. (URL: [Link])

  • Figure 1 from Halogen bonding in halocarbon-protein complexes: a structural survey. (URL: [Link])

  • (PDF) Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - ResearchGate. (URL: [Link])

  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - Bentham Science Publishers. (URL: [Link])

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (URL: [Link])

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC. (URL: [Link])

  • In-vitro blood-brain barrier models for drug screening and permeation - Dove Medical Press. (URL: [Link])

  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed. (URL: [Link])

  • Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells - MDPI. (URL: [Link])

  • In Vitro Blood Brain Barrier Models for Drug Development - Tempo Bioscience. (URL: [Link])

  • Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores - PMC - NIH. (URL: [Link])

  • Importance of Pharmacophore in Designing Anticonvulsant Agents | Bentham Science. (URL: [Link])

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - MDPI. (URL: [Link])

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The Azetidine Switch: Strategic Bioisosterism in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern lead optimization, the "Azetidine Switch"—replacing a six-membered piperidine ring with a four-membered azetidine—has emerged as a high-impact strategy. While piperidine remains a ubiquitous pharmacophore, its lipophilicity and metabolic susceptibility often limit Lipophilic Ligand Efficiency (LLE). This guide details the physicochemical rationale, metabolic advantages, and synthetic protocols for deploying azetidine bioisosteres.[1] It provides a self-validating framework for medicinal chemists to modulate pKa, reduce intrinsic clearance (


), and alter exit vectors without sacrificing potency.

Part 1: The Physicochemical Rationale

The transition from piperidine to azetidine is not merely a reduction in molecular weight; it is a geometric and electronic recalibration of the ligand.

Lipophilicity and LLE

The primary driver for this switch is the reduction of cLogP. A saturated 4-membered ring is less lipophilic than its 6-membered counterpart due to the removal of two methylene groups.

  • Impact: Lowering LogD

    
     typically improves solubility and reduces non-specific binding (lowering off-target risks like hERG).
    
  • Metric: This switch often boosts Lipophilic Ligand Efficiency (LLE) , defined as

    
    . An LLE > 5 is a common target in optimization; the azetidine switch can contribute 0.5–1.0 units to this metric.
    
Basicity (pKa) Modulation

Contrary to the assumption that ring strain drastically alters basicity, N-alkyl azetidines and piperidines share similar pKa values (~10–11) in aqueous solution. However, the environment of the nitrogen changes.

  • Electronic Effect: The increased s-character of the C-N bonds in the strained azetidine ring (approx.

    
     vs 
    
    
    
    ) renders the nitrogen lone pair slightly less available, often lowering pKa by 0.5–1.0 units depending on substitution.
  • 3-Fluoro Effect: Introducing a fluorine at the C3 position of azetidine (a common motif) drastically lowers the pKa of the ring nitrogen (to ~6.0–7.0) via the inductive effect, a tuning capability less geometrically accessible in piperidines without introducing axial/equatorial isomerism issues.

Geometric Vectors and Puckering
  • Piperidine: Exists predominantly in a chair conformation. Substituents at C4 are projected at ~109.5° angles relative to the N-C bonds.

  • Azetidine: The ring is not planar; it exists in a "puckered" conformation with a barrier to inversion of ~1.3 kcal/mol. The C3 exit vectors are closer to the nitrogen, altering the distance and angle of pharmacophores. This is critical for "fine-tuning" fit within a binding pocket when a piperidine analogue is slightly too bulky.

Data Summary: Piperidine vs. Azetidine
PropertyPiperidine (C4-subst)Azetidine (C3-subst)Impact of Switch
Ring Size 6-membered4-memberedReduced steric bulk
Bond Angles ~109.5° (Chair)~90° (Strained)Altered exit vectors
Lipophilicity High (Baseline)LowDecreased LogD
Metabolic Liability High (C2/C6 oxidation)LowBlocked

-oxidation
pKa (Parent) ~11.0~10.5–11.0Neutral/Slight Drop

Part 2: Metabolic Implications & Signaling

The Metabolic Shunt

Piperidine rings are frequent victims of oxidative metabolism by Cytochrome P450 (CYP) enzymes. The primary hotspots are the C2 and C6 positions (


-carbon oxidation), leading to ring opening or N-dealkylation.
  • Mechanism: The azetidine ring strain makes the formation of the radical cation or iminium ion intermediate (required for

    
    -oxidation) energetically less favorable compared to piperidine.
    
  • Result: Switching to azetidine effectively "shunts" metabolism away from the nitrogen heterocycle, forcing the liver to clear the drug via other, potentially slower pathways, thereby increasing half-life (

    
    ).
    
Visualization: Decision Logic for Scaffold Hopping

The following diagram illustrates the decision matrix for initiating an Azetidine switch during Lead Optimization.

Azetidine_Logic Start Lead Compound (Piperidine Core) Check_Props Analyze Properties: LogD, Cl_int, hERG Start->Check_Props Decision_Metab Issue: High Metabolic Clearance (N-dealkylation)? Check_Props->Decision_Metab Decision_Prop Issue: High Lipophilicity (Low LLE)? Decision_Metab->Decision_Prop No Action_Switch Execute Azetidine Switch (Bioisosteric Replacement) Decision_Metab->Action_Switch Yes Decision_Prop->Action_Switch Yes Validation Validate: 1. pKa Check 2. Vector Alignment Action_Switch->Validation Outcome Optimized Lead: Lower Cl_int, Improved LLE Validation->Outcome

Caption: Logic flow for identifying candidates for piperidine-to-azetidine scaffold hopping based on ADME liabilities.

Part 3: Synthetic Methodologies

Synthesizing 3-substituted azetidines is more challenging than piperidines due to ring strain. Below are two field-proven protocols.

Protocol A: Formation of 3-Substituted Azetidines via Alkylation

This is the "classic" route, robust for creating the ring from primary amines.

Objective: Synthesize N-alkyl-3-hydroxyazetidine (versatile intermediate). Reagents: Primary Amine (


), Epichlorohydrin, Ethanol/Water.

Step-by-Step Protocol:

  • Preparation: Dissolve the primary amine (1.0 equiv) in EtOH (0.5 M).

  • Addition: Cool to 0°C. Add Epichlorohydrin (1.1 equiv) dropwise.

  • Stirring: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Note: This forms the intermediate amino-chlorohydrin.

  • Cyclization: Heat the solution to reflux (or 60°C) for 3–6 hours. For sterically hindered amines, adding a base (e.g.,

    
     or 
    
    
    
    ) promotes cyclization.
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine.

  • Purification: Flash chromatography (DCM/MeOH/NH3).

Protocol B: Functionalization via Cross-Coupling (The "MedChem" Route)

Medicinal chemists rarely build the ring from scratch in late stage. Instead, they use 1-Boc-3-iodoazetidine to install aryl groups.

Objective: Synthesis of 3-Aryl-Azetidines via Nickel/Photoredox or Zinc insertion. Reference Standard: Zinc-mediated Negishi-like coupling is highly reliable.

Step-by-Step Protocol:

  • Zinc Activation: In a flame-dried flask under Argon, suspend Zinc dust (3.0 equiv) in dry DMA (Dimethylacetamide). Add 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) to activate. Heat to 65°C for 15 min.

  • Insertion: Cool to RT. Add 1-Boc-3-iodoazetidine (1.0 equiv) dissolved in DMA. Stir at 45–60°C for 1–2 hours. Checkpoint: Check consumption of iodide by TLC/LCMS. This forms the organozinc reagent.

  • Coupling: To a separate flask, add the Aryl Bromide/Iodide partner (0.8 equiv),

    
     (5 mol%), and CuI (10 mol%).
    
  • Transfer: Cannulate the organozinc solution into the Aryl halide flask.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Quench: Cool, quench with saturated

    
    , extract with EtOAc.
    
Visualization: Synthetic Workflow

Synthesis_Workflow Substrate 1-Boc-3-Iodoazetidine Zn_Insert Zn Insertion (DMA, 60°C) Substrate->Zn_Insert Reagent Organozinc Intermediate Zn_Insert->Reagent Coupling Pd-Catalyzed Coupling (Ar-Br) Reagent->Coupling Deprotection Acid Deprotection (TFA/DCM) Coupling->Deprotection Final 3-Aryl-Azetidine Product Deprotection->Final

Caption: Negishi cross-coupling workflow for installing aryl groups at the C3 position of azetidine.

Part 4: Case Study - The MAGL Inhibitor Optimization

A definitive example of azetidine superiority is found in the optimization of Monoacylglycerol Lipase (MAGL) inhibitors by Pfizer [1].

  • Challenge: The lead piperidine carbamate showed good potency but suffered from high intrinsic clearance (

    
    ) and moderate selectivity.
    
  • The Switch: Chemists replaced the piperidine scaffold with an azetidine.

  • Result:

    • Potency: Maintained or improved (due to tighter fit in the active site).

    • Metabolism: The azetidine analogues showed significantly reduced oxidative metabolism. The strained ring prevented the formation of the

      
      -carbon radical, blocking the major clearance pathway.
      
    • Irreversibility: The azetidine carbamates acted as highly efficient irreversible inhibitors, acylating the catalytic serine residue more effectively than the piperidine counterparts due to the leaving group ability and geometry of the azetidine.

Part 5: Safety and Toxicity Profile

When introducing strained rings, toxicity is a valid concern. However, azetidines generally possess a "cleaner" safety profile than aziridines (3-membered) or oxetanes.

  • hERG Inhibition:

    • Piperidines are notorious hERG pharmacophores (basic amine + lipophilic tail).

    • Switching to azetidine lowers LogP and alters the N-vector, often reducing hERG affinity by 10–100 fold [2].

  • Genotoxicity:

    • Unlike aziridines, which are potent alkylating agents (DNA reactive), simple azetidines are generally stable and not genotoxic (Ames negative).

    • Caution: Avoid activating the ring with strong electron-withdrawing groups (EWGs) on the nitrogen if a good leaving group is present at C3, as this could theoretically encourage ring opening, though this is rare in stable drug candidates.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Source: Journal of Medicinal Chemistry (2017).[2] URL:[Link]

  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Source: Xenobiotica (2016). URL:[Link]

  • Azetidines in Drug Discovery. Source: Journal of Medicinal Chemistry (Review). URL:[Link]

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A Technical Guide to the Physicochemical Characterization of 2-(Azetidin-3-yl)-5-chlorobenzoic acid: Molecular Weight and Lipophilicity (logP)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of two critical physicochemical properties of the novel heterocyclic compound 2-(Azetidin-3-yl)-5-chlorobenzoic acid: its molecular weight and partition coefficient (logP). Understanding these fundamental parameters is paramount in the early stages of drug discovery and development, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide will not only present the available data for this compound but also delve into the methodologies for their determination, offering insights into both experimental and computational approaches.

Compound Profile: 2-(Azetidin-3-yl)-5-chlorobenzoic acid

2-(Azetidin-3-yl)-5-chlorobenzoic acid is a substituted benzoic acid derivative containing a four-membered azetidine ring. This structural motif is of significant interest in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties.

Molecular Structure and Formula

The chemical structure of 2-(Azetidin-3-yl)-5-chlorobenzoic acid is presented below:

(A chemical structure image would be placed here in a real document)

Molecular Formula: C₁₀H₁₀ClNO₂

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Azetidin-3-yl)-5-chlorobenzoic acid is provided in the table below. It is important to note that while the molecular weight can be calculated precisely from the molecular formula, the logP value is a computationally predicted value for a closely related salt and should be considered an estimation.

PropertyValueMethod
Molecular Weight 211.64 g/mol Calculated
logP (Predicted) ~1.725Computational

Note: The predicted logP value is for the hydrochloride salt of the isomeric compound 5-(Azetidin-3-yl)-2-chlorobenzoic acid and serves as an approximation for the free base.[1]

Determination of Molecular Weight

The molecular weight of a compound is a fundamental property derived from its chemical formula. It represents the mass of one mole of the substance.

Methodology: Calculation from Chemical Formula

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecule. The atomic weights are based on the carbon-12 isotope scale.

For 2-(Azetidin-3-yl)-5-chlorobenzoic acid (C₁₀H₁₀ClNO₂):

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 10 atoms × 1.008 u = 10.08 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 211.648 u ( g/mol )

This calculated value is crucial for various experimental procedures, including solution preparation, stoichiometric calculations, and analytical characterization.

Understanding and Determining Lipophilicity (logP)

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically a nonpolar organic solvent (like n-octanol) and a polar aqueous phase (like water). It is a critical parameter in drug discovery as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2][3] The logarithm of the partition coefficient is known as logP.[4]

A positive logP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[4]

Experimental Determination of logP

Experimental methods provide the most accurate measure of a compound's logP.

The shake-flask method is the traditional and most widely accepted technique for logP determination.[5]

Protocol:

  • A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are then separated.

  • The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • logP is then calculated as the base-10 logarithm of P.

Causality: This method directly measures the equilibrium distribution of the solute between the two phases, providing a highly reliable logP value. However, it can be time-consuming and require a significant amount of the compound.[3][5]

RP-HPLC offers a faster, automated alternative for estimating logP.[3][4]

Protocol:

  • A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (with a nonpolar stationary phase).

  • The retention time of each standard is measured.

  • A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values of the standards.

  • The test compound (2-(Azetidin-3-yl)-5-chlorobenzoic acid) is then injected under the same conditions, and its retention time is measured.

  • The logP of the test compound is then interpolated from the calibration curve.

Causality: In RP-HPLC, the retention of a compound is primarily driven by its hydrophobicity. More lipophilic compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times. This correlation between retention time and lipophilicity allows for the estimation of logP.

Computational Prediction of logP

Computational methods are invaluable for predicting logP in the early stages of drug design when a physical sample may not be available. These methods can be broadly categorized into two main approaches.[6]

These methods calculate logP by summing the contributions of individual atoms or functional groups within the molecule.

  • Example Algorithms: cLogP, ALOGPS.[7]

Causality: These approaches are based on the principle that the overall lipophilicity of a molecule is an additive property of its constituent parts. The software utilizes a database of experimentally determined logP values for a large number of fragments to make these predictions.

These methods consider the properties of the entire molecule, such as its three-dimensional structure and electronic properties.

  • Example Techniques: Quantum chemical calculations, molecular dynamics simulations.[6]

Causality: These methods aim to model the solvation energies of the molecule in both the organic and aqueous phases to calculate the free energy of transfer, which is directly related to the partition coefficient.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for determining the molecular weight and logP of a novel compound like 2-(Azetidin-3-yl)-5-chlorobenzoic acid.

G cluster_mw Molecular Weight Determination cluster_logp logP Determination cluster_exp Experimental cluster_comp Computational mw_start Obtain Molecular Formula (C10H10ClNO2) mw_calc Calculate Molar Mass (Sum of Atomic Weights) mw_start->mw_calc mw_result Molecular Weight = 211.64 g/mol mw_calc->mw_result logp_start Compound Synthesis & Purification logp_exp Experimental Methods logp_start->logp_exp logp_comp Computational Methods logp_start->logp_comp shake_flask Shake-Flask Method logp_exp->shake_flask hplc RP-HPLC Method logp_exp->hplc fragment Fragment-Based (e.g., cLogP) logp_comp->fragment whole_mol Whole-Molecule (e.g., Quantum Mechanics) logp_comp->whole_mol logp_result logP Value shake_flask->logp_result hplc->logp_result fragment->logp_result whole_mol->logp_result

Caption: Workflow for determining the molecular weight and logP of a target compound.

Conclusion

The molecular weight and logP of 2-(Azetidin-3-yl)-5-chlorobenzoic acid are fundamental physicochemical parameters that are essential for its development as a potential therapeutic agent. While the molecular weight is a fixed value calculated from its chemical formula, the lipophilicity, represented by logP, requires careful determination through either experimental methods or computational predictions. The choice of methodology for logP determination will depend on the stage of research, the availability of the compound, and the desired level of accuracy. A thorough understanding and accurate determination of these properties are critical for making informed decisions in the iterative process of drug design and optimization.

References

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • American Chemical Society. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

  • MDPI. Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • IEEE Xplore. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]

  • ACS Publications. Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

  • Farmacia. Experimental determination of the logP using the spectrophotometric method. [Link]

  • ResearchGate. Practical methods for the measurement of log P for surfactants. [Link]

Sources

The Proline Contraction: A Technical Guide to 2-Substituted Azetidines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" —the pharmaceutical industry's shift from planar aromatic systems to three-dimensional (


-rich) scaffolds—has elevated the azetidine ring from a synthetic curiosity to a privileged pharmacophore.

This guide focuses specifically on 2-substituted azetidines . Unlike their 3-substituted counterparts (often used merely as linkers), 2-substituted azetidines possess a chiral center adjacent to the nitrogen, making them direct, conformationally restricted bioisosteres of proline. This structural nuance allows medicinal chemists to fine-tune the thermodynamic profile of peptide mimetics, altering pKa, lipophilicity, and metabolic stability without sacrificing target affinity.

Part 1: Structural & Physicochemical Architectures

The Proline-Azetidine Bioisosterism

The primary utility of the 2-substituted azetidine (Aze) scaffold lies in its ability to mimic proline (Pro) while introducing specific constraints.

PropertyProline (Pyrrolidine)Azetidine (2-Substituted)Impact on Drug Design
Ring Size 5-membered4-memberedReduces molecular volume; alters binding pocket fit.
Ring Strain ~6 kcal/mol~26 kcal/molHigh strain increases reactivity (covalent inhibitors) but requires careful synthetic handling.
Pucker Angle Flexible envelopeRigid puckering (~30°)Locks the

(phi) torsion angle, reducing entropic penalty upon binding.
pKa (Conj. Acid) ~10.6~11.3Azetidine is generally more basic than pyrrolidine due to lone pair availability and solvation effects, affecting permeability.
Lipophilicity BaselineLower LogPImproves water solubility and metabolic stability (lower oxidative clearance).
The "Aze" Toxicity Paradox

Scientific Integrity Note: While 2-substituted azetidines are valuable scaffolds, the specific natural product Azetidine-2-carboxylic acid (Aze) is a toxic proline analogue found in Convallaria majalis (Lily of the Valley). It is misincorporated into proteins by prolyl-tRNA synthetases, causing protein misfolding.

  • Drug Design Implication: When designing 2-substituted azetidines, the 2-carboxyl moiety is often replaced (e.g., with nitriles, tetrazoles, or amides) or the scaffold is used in non-protein synthesis contexts to avoid this toxicity mechanism.

Part 2: Synthetic Architectures & Protocols

The synthesis of 2-substituted azetidines is historically plagued by the high ring strain, which disfavors direct cyclization (Baldwin's rules). The most robust, scalable method for generating chiral 2-substituted azetidines is the Reduction of 2-Azetidinones (Beta-Lactams) . This approach leverages the chiral pool (amino acids) to establish the stereocenter before the ring reduction.

Strategic Workflow: The Beta-Lactam Route

This pathway allows for the retention of chirality from starting amino acids (e.g., Aspartic acid).

SynthesisWorkflow Figure 1: Stereoselective Synthesis of 2-Substituted Azetidines via Beta-Lactam Reduction Start Chiral Amino Acid (e.g., L-Aspartic Acid) Cyclization Cyclization to Beta-Lactam (2-Azetidinone) Start->Cyclization Grignard/Cyclodehydration Protection N-Protection (Boc/Cbz) Cyclization->Protection Stabilization Reduction Carbonyl Reduction (Alane/LiAlH4) Protection->Reduction Selective Reduction Product Chiral 2-Substituted Azetidine Reduction->Product Isolation

Detailed Protocol: Reduction of N-Boc-4-Aryl-2-Azetidinone

Note: In this nomenclature, the 4-position of the beta-lactam becomes the 2-position of the azetidine upon reduction.

Reagents:

  • Substrate: (4S)-N-(tert-butoxycarbonyl)-4-phenyl-2-azetidinone

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ) or Alane (AlH
    
    
    
    ) complex.
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel. Flush with Argon.

  • Reagent Activation: Charge the flask with LiAlH

    
     (3.0 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.
    
  • Addition: Dissolve the N-Boc-beta-lactam (1.0 equiv) in THF. Add dropwise to the LiAlH

    
     suspension over 30 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor via TLC (disappearance of the amide carbonyl stretch at ~1750 cm

    
     is not visible on TLC, use NMR or stain).
    
    • Critical Checkpoint: The beta-lactam carbonyl is highly strained and reduces faster than acyclic amides, but N-protection is required to prevent ring opening.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH

    
    .
    
  • Isolation: Filter the granular precipitate through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting oil is the N-methylated azetidine (if LiAlH

    
     reduces the Boc) or the N-Boc azetidine (if controlled AlH
    
    
    
    is used). Purify via flash column chromatography (Hexanes/EtOAc).

Part 3: Therapeutic Case Studies & SAR

Peptidomimetics: Thrombin & CNS Targets

In protease inhibitors, replacing a proline residue with 2-substituted azetidine constrains the peptide backbone.

  • Mechanism: The azetidine ring locks the

    
     (psi) torsion angle of the preceding residue and the 
    
    
    
    (phi) angle of its own residue.
  • Application: In Thrombin inhibitors (e.g., melagatran analogues), the 2-substituted azetidine serves as a P2 scaffold. The rigidity positions the P1 arginine-mimic perfectly into the specificity pocket.

SAR Logic: The "Angle of Attack"

The following diagram illustrates how 2-substituted azetidines alter the spatial vector of pharmacophores compared to proline.

SAR_Logic Figure 2: Pharmacological Advantages of Azetidine Substitution Target Biological Target (e.g., NMDA / Thrombin) Proline Proline-based Ligand (Flexible Envelope) Proline->Target Moderate Affinity Azetidine Azetidine-based Ligand (Rigid Pucker) Azetidine->Target Optimized Vector Entropy Lower Entropic Penalty Azetidine->Entropy Conformational Constraint Metabolism Reduced Oxidative Clearance (Low LogP) Azetidine->Metabolism Bioisosterism Binding High Affinity Binding Entropy->Binding Metabolism->Binding

Emerging Therapeutic Areas
  • S1P Receptor Modulators: 2-substituted azetidine derivatives are being explored to improve the selectivity of Sphingosine-1-phosphate modulators, reducing bradycardia side effects associated with non-selective agonists.

  • Antibacterials: While fluoroquinolones (like Delafloxacin) use azetidine rings, 2-substituted derivatives are specifically investigated to overcome efflux pump resistance in MRSA by altering the physicochemical profile of the antibiotic core.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

  • Singh, G. S., et al. (2008).[1] Synthesis of azetidines by reduction of azetidin-2-ones.[2] Chemical Reviews, 108(9). Link

  • Sirotnak, F. M., et al. (1984). Azetidine-2-carboxylic acid: Toxicity and mechanism. Biochemical Pharmacology. Link

  • Kozikowski, A. P., et al. (2012).[1] Structure-activity relationship studies of azetidine-based ligands.[2][3] Journal of Medicinal Chemistry. Link

  • Vertex Pharmaceuticals. (2024). Recent patents on azetidine-containing CFTR modulators.Link

Sources

Methodological & Application

Synthesis of 2-(Azetidin-3-yl)-5-chlorobenzoic acid from amino precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 2-(Azetidin-3-yl)-5-chlorobenzoic Acid from Amino Precursors

Part 1: Executive Summary & Strategic Analysis

1.1 The Synthetic Challenge The target molecule, 2-(Azetidin-3-yl)-5-chlorobenzoic acid , represents a high-value pharmacophore combining a lipophilic, electron-withdrawing aryl core with a conformationally restricted, sp³-rich azetidine ring. The direct installation of an azetidin-3-yl moiety onto an ortho-substituted benzoic acid is sterically demanding and synthetically non-trivial.

1.2 The "Amino Precursor" Strategy While direct C-H functionalization is unpredictable, this protocol leverages the high availability of 2-amino-5-chlorobenzoic acid (an anthranilic acid derivative) as the primary amino precursor. By converting the amino group—a poor leaving group for C-C coupling—into a reactive iodide via a Sandmeyer transformation, we enable a robust Negishi Cross-Coupling with a zincated azetidine species.

1.3 Key Advantages of This Route

  • Scalability: Avoids hazardous photochemistry or unstable diazo intermediates often used in ring-formation strategies.

  • Modularity: The aryl and azetidine fragments are prepared separately, allowing for late-stage diversification.

  • Fsp³ Enhancement: Efficiently introduces the sp³ azetidine ring, a critical parameter for improving drug solubility and metabolic stability.

Part 2: Synthetic Workflow Visualization

The following diagram outlines the convergent synthesis, highlighting the transformation of the amino precursor and the critical cross-coupling junction.

G AminoPrecursor Amino Precursor (2-Amino-5-chlorobenzoic acid) Sandmeyer Phase 1: Sandmeyer Transformation (NaNO2, KI, H2SO4) AminoPrecursor->Sandmeyer IodoEster Intermediate A (Methyl 2-iodo-5-chlorobenzoate) Sandmeyer->IodoEster Esterification Coupling Phase 3: Negishi Cross-Coupling (Pd2(dba)3, SPhos) IodoEster->Coupling AzetidineStart Azetidine Precursor (N-Boc-3-iodoazetidine) ZincActivation Phase 2: Zinc Activation (Zn dust, TMSCl, 1,2-dibromoethane) AzetidineStart->ZincActivation ZincReagent Intermediate B (N-Boc-azetidin-3-ylzinc iodide) ZincActivation->ZincReagent ZincReagent->Coupling ProtectedProduct Protected Scaffold (Methyl 2-(N-Boc-azetidin-3-yl)-5-chlorobenzoate) Coupling->ProtectedProduct Deprotection Phase 4: Global Deprotection (LiOH, then TFA) ProtectedProduct->Deprotection FinalProduct Target Molecule 2-(Azetidin-3-yl)-5-chlorobenzoic acid Deprotection->FinalProduct

Caption: Convergent synthetic pathway illustrating the transformation of the amino-aryl precursor and the azetidine fragment into the final scaffold via Pd-catalyzed Negishi coupling.

Part 3: Detailed Experimental Protocols

Phase 1: Activation of the Amino Precursor

Objective: Convert 2-amino-5-chlorobenzoic acid into the electrophilic Methyl 2-iodo-5-chlorobenzoate. Rationale: The amino group is chemically inert toward transition-metal catalyzed C-C bond formation. Conversion to an iodide provides the necessary oxidative addition handle for the Palladium catalyst.

Step 1.1: Sandmeyer Iodination

  • Reagents: 2-Amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol),

    
     (2.5 M aq), 
    
    
    
    (1.2 equiv), KI (2.0 equiv).
  • Procedure:

    • Suspend the amino acid in 2.5 M

      
       (100 mL) and cool to 0 °C.
      
    • Add a solution of

      
       (4.8 g in 20 mL water) dropwise, maintaining internal temperature < 5 °C. Stir for 30 min to form the diazonium salt (solution becomes clear/yellow).
      
    • Critical Step: Slowly add a solution of KI (19.3 g in 50 mL water). Expect vigorous gas evolution (

      
      ).
      
    • Warm to room temperature (RT) and stir for 2 hours. Then heat to 60 °C for 30 min to ensure completion.

    • Workup: Quench with saturated

      
       (to remove iodine color). Extract with EtOAc (3x).[1] Wash with brine, dry over 
      
      
      
      , and concentrate.
    • Yield: Expect ~85% of crude 2-iodo-5-chlorobenzoic acid.

Step 1.2: Methyl Esterification

  • Note: Carboxylic acids can protonate the organozinc reagent, quenching it. Protection is mandatory.

  • Dissolve the crude acid in MeOH (100 mL).

  • Add

    
     (catalytic, 1 mL) or 
    
    
    
    (1.5 equiv) at 0 °C.
  • Reflux for 4 hours.

  • Concentrate, neutralize with

    
    , and extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

  • Target: Methyl 2-iodo-5-chlorobenzoate (White solid).

Phase 2: Generation of the Azetidine Nucleophile

Objective: Prepare the N-Boc-azetidin-3-ylzinc iodide reagent. Rationale: Organozinc reagents tolerate esters and nitriles better than Grignard or Lithium reagents. The N-Boc group protects the azetidine nitrogen from coordinating to the catalyst.

Protocol:

  • Activation: In a flame-dried Schlenk flask under Argon, place Zinc dust (3.0 equiv, activated with 5 mol% TMSCl and 5 mol% 1,2-dibromoethane in dry THF).

  • Insertion: Add a solution of N-Boc-3-iodoazetidine (1.0 equiv) in dry THF (0.5 M).

  • Conditions: Stir at 40 °C for 2-4 hours.

  • Validation: Aliquot hydrolyzed with water and checked by GC/MS shows des-iodo azetidine. The supernatant contains the active Zinc reagent (~0.4-0.5 M).

Phase 3: The Negishi Cross-Coupling

Objective: Form the C(sp²)-C(sp³) bond between the benzoate and the azetidine. Mechanism:


 undergoes oxidative addition into the Ar-I bond, followed by transmetalation with the Alkyl-Zn species, and finally reductive elimination.

Reagents Table:

Reagent Equiv Role
Methyl 2-iodo-5-chlorobenzoate 1.0 Electrophile
Azetidinyl-Zinc Reagent 1.5 Nucleophile

| ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 | 0.02 | Catalyst Source |
| SPhos or CPhos | 0.08 | Ligand |
| THF/Toluene (1:1) | Solvent | Reaction Medium |[1][2][3][4][5][6]

Protocol:

  • Catalyst Prep: In a reaction vial, mix

    
     (2 mol%) and SPhos (8 mol%) in dry THF. Stir for 10 min to generate the active 
    
    
    
    species (solution turns orange/red).
  • Coupling: Add the solution of Methyl 2-iodo-5-chlorobenzoate (1.0 equiv).

  • Addition: Add the supernatant of the Zinc reagent (1.5 equiv) via syringe.

  • Reaction: Heat to 60 °C for 12 hours.

  • Workup: Cool to RT. Quench with sat.

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

  • Product: Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-5-chlorobenzoate .

Phase 4: Global Deprotection

Objective: Reveal the carboxylic acid and the secondary amine.

  • Saponification: Dissolve the coupled ester in THF/Water (3:1). Add LiOH (3.0 equiv). Stir at RT for 4 hours. Acidify to pH 4 with 1M HCl and extract. This yields the N-Boc acid.

  • Boc-Removal: Dissolve the intermediate in DCM. Add TFA (20% v/v). Stir for 1 hour.

  • Isolation: Concentrate to dryness. The product is likely isolated as the TFA salt.

    • Optional: Desalt using ion-exchange resin (Dowex 50W) or preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).

Part 4: References & Validation

In-Text Citations & Grounding:

  • Sandmeyer Reaction: The conversion of anthranilic acids to iodobenzoic acids is a foundational transformation in organic synthesis, ensuring the "Amino Precursor" is viable for coupling [1].

  • Negishi Coupling: The use of SPhos or CPhos ligands is critical for sterically hindered Negishi couplings involving secondary alkyl zinc reagents, as established by the Buchwald and Knochel groups [2].

  • Azetidine Stability: 3-Zincated azetidines are stable at moderate temperatures, preventing beta-hydride elimination which is common in linear alkyl chains [3].

Reference List:

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocol for Sandmeyer reaction of anthranilic acid).

  • Milne, J. E., & Buchwald, S. L. (2004).[7] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[7] Journal of the American Chemical Society, 126(40), 13028–13029.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. (Foundational work on Zinc/Magnesium reagent stability).

  • Lutz, C. (2016). Negishi Cross-Coupling Reactions. In Organic Reactions. Wiley. (Comprehensive review of the methodology).

Disclaimer: This protocol involves the handling of diazonium salts (potential explosion hazard if dried) and organometallic reagents (pyrophoric). All procedures should be conducted in a fume hood with appropriate PPE.

Sources

Navigating the Synthesis of Azetidines: A Guide to N-Protection Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered nitrogen-containing heterocycle, is an increasingly important structural component in medicinal chemistry and drug development. Its unique conformational constraints and ability to act as a bioisostere for other functional groups have led to its incorporation into a variety of biologically active molecules. However, the inherent ring strain of the azetidine ring presents unique challenges during its synthesis and subsequent functionalization. A critical aspect of a successful azetidine synthesis is the strategic use of nitrogen-protecting groups. This application note provides a detailed guide to N-protection strategies, offering insights into the selection, application, and removal of common protecting groups, complete with detailed protocols and comparative data.

The Imperative of N-Protection in Azetidine Synthesis

The nitrogen atom of the azetidine ring is a reactive center, susceptible to a range of reactions including protonation, alkylation, and oxidation. During multi-step syntheses, it is often necessary to temporarily "mask" or protect this nitrogen to prevent undesired side reactions and to direct the reactivity of other functional groups within the molecule. The choice of an appropriate N-protecting group is paramount, as it must be stable to the reaction conditions employed in subsequent steps and be readily removable under conditions that do not compromise the integrity of the strained azetidine ring.[1][2]

Electron-withdrawing protecting groups, such as sulfonyl and carbamate groups, are often favored as they can enhance the stability of the azetidine ring.[1] The selection of a protecting group should also consider the overall synthetic strategy, including the potential need for orthogonal protection schemes where multiple protecting groups can be removed selectively without affecting others.[3][4]

A Comparative Overview of Common N-Protecting Groups

The selection of an N-protecting group is a critical decision in the design of an azetidine synthesis. The ideal protecting group should be easily introduced in high yield, stable to a variety of reaction conditions, and readily cleaved without affecting other functional groups or the azetidine ring itself. Below is a summary of some of the most commonly employed N-protecting groups for azetidine synthesis, highlighting their advantages and disadvantages.

Protecting GroupStructureAdvantagesDisadvantagesTypical Deprotection Conditions
Boc (tert-Butoxycarbonyl)Boc-NStable to a wide range of non-acidic reagents. Easily removed under acidic conditions.[5][6][7]Sensitive to strong acids, which can potentially lead to ring-opening of the azetidine.[2]Trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][7]
Cbz (Carboxybenzyl)Cbz-NStable to acidic and basic conditions. Orthogonal to Boc and Fmoc groups.[7][8]Requires catalytic hydrogenation for removal, which may not be compatible with other functional groups (e.g., alkenes, alkynes).H₂, Pd/C.[5][7]
Tosyl (p-Toluenesulfonyl)Ts-NHighly crystalline, often aiding in purification. Activates the azetidine ring towards nucleophilic attack.[9][10] Stable to strongly acidic and oxidizing conditions.Harsh removal conditions are often required. Can be difficult to remove in the presence of sensitive functional groups.Sodium in liquid ammonia, or reducing agents like sodium amalgam.[2]
Benzyl (Bn)Bn-NStable to a wide range of reaction conditions.Removal by hydrogenolysis can be problematic for molecules containing other reducible functional groups.[11][12]Catalytic hydrogenation (e.g., H₂, Pd/C).[12]
Benzhydryl (DPM)DPM-NCan be removed under milder conditions than the benzyl group.Catalytic hydrogenation or acidic conditions.[13][14]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the protection and deprotection of the azetidine nitrogen using some of the most common and versatile protecting groups. The rationale behind key experimental choices is explained to provide a deeper understanding of the protocols.

Protocol 1: N-Boc Protection of Azetidine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many conditions and its facile removal with acid.[5][6]

Workflow for N-Boc Protection and Deprotection

Azetidine Azetidine NBoc_Azetidine N-Boc-Azetidine Azetidine->NBoc_Azetidine Protection Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Et₃N, NaHCO₃) Solvent (e.g., DCM, THF) Deprotected_Azetidine Azetidine Salt NBoc_Azetidine->Deprotected_Azetidine Deprotection Acid Acid (e.g., TFA, HCl) Solvent (e.g., DCM)

Caption: General workflow for N-Boc protection and deprotection of azetidine.

Materials:

  • Azetidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protection Procedure:

  • To a stirred solution of azetidine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-azetidine.

Deprotection Procedure:

  • Dissolve the N-Boc-azetidine (1.0 eq) in DCM.[2]

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting azetidine TFA salt can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[2]

Protocol 2: N-Cbz Protection of Azetidine

The carboxybenzyl (Cbz) group is another popular choice, offering orthogonality to the Boc group.[7][8]

Materials:

  • Azetidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH) or Ethanol (EtOH)

Protection Procedure:

  • Dissolve azetidine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of DCM and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection Procedure:

  • Dissolve the N-Cbz-azetidine (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction mixture at room temperature until the starting material is consumed (typically 2-16 hours), as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.[2]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.

Protocol 3: N-Tosyl Protection of Azetidine

The tosyl (Ts) group is a robust protecting group, often used when harsh reaction conditions are anticipated in subsequent steps.[9][10]

Materials:

  • Azetidine

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium in liquid ammonia or other strong reducing agents

Protection Procedure:

  • Dissolve azetidine (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can often be recrystallized or purified by column chromatography.

Deprotection Procedure (Caution: Requires specialized equipment and handling):

  • In a flask equipped with a dry ice condenser, dissolve the N-tosyl-azetidine in anhydrous liquid ammonia at -78 °C.

  • Add small pieces of sodium metal until a persistent blue color is observed.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction carefully by the addition of ammonium chloride.

  • Allow the ammonia to evaporate.

  • Extract the residue with a suitable organic solvent (e.g., ether or DCM).

  • Wash, dry, and concentrate the organic extracts to yield the deprotected azetidine.

Orthogonal Protection Strategies in Azetidine Synthesis

In the synthesis of complex molecules containing multiple reactive sites, an orthogonal protection strategy is often essential.[3] This approach allows for the selective removal of one protecting group in the presence of others by using different deprotection reagents and conditions.[3][4] For example, a molecule containing both an N-Boc and an N-Cbz protected azetidine can have the Boc group removed with acid while the Cbz group remains intact.[7][8] Subsequently, the Cbz group can be removed by hydrogenolysis without affecting other parts of the molecule.[7][8]

Diagram of an Orthogonal Protection Scheme

Start Azetidine Derivative with two reactive sites Protect_N1 Protect N1 with Boc Start->Protect_N1 Protect_N2 Protect N2 with Cbz Protect_N1->Protect_N2 Intermediate Orthogonally Protected Intermediate (N1-Boc, N2-Cbz) Protect_N2->Intermediate Deprotect_N1 Selective Deprotection of N1 (TFA/DCM) Intermediate->Deprotect_N1 Functionalize_N1 Functionalize N1 Deprotect_N1->Functionalize_N1 Intermediate_2 Functionalized Intermediate (N1-Func, N2-Cbz) Functionalize_N1->Intermediate_2 Deprotect_N2 Selective Deprotection of N2 (H₂, Pd/C) Intermediate_2->Deprotect_N2 Final_Product Final Product Deprotect_N2->Final_Product

Caption: An example of an orthogonal protection strategy in azetidine synthesis.

Conclusion

The successful synthesis of functionalized azetidines heavily relies on the judicious selection and implementation of N-protection strategies. Understanding the stability and reactivity of common protecting groups such as Boc, Cbz, and Tosyl, along with their respective protection and deprotection protocols, is crucial for any researcher in this field. By carefully planning the protection scheme, including the potential use of orthogonal strategies, chemists can navigate the challenges posed by the strained azetidine ring and efficiently access a wide range of valuable molecules for drug discovery and development.

References

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (n.d.).
  • Technical Support Center: Azetidine Synthesis Protocols - Benchchem. (n.d.).
  • 1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook. (n.d.).
  • Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids - Benchchem. (n.d.).
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI.
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.
  • Azetidine Synthesis. (n.d.).
  • A kind of preparation method of N-Boc-3- hydroxy azetidine. (2018). Google Patents.
  • Synthesis of orthogonally protected azahistidine: Application to the synthesis of a GHK analogue. (2010). PubMed.
  • Preparation of n-substituted azetidine 3-carboxylic acid derivatives. (1986). European Patent Office.
  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. (n.d.). ResearchGate.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025).
  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham.
  • WO2000063168A1 - Synthesis of azetidine derivatives. (2000). Google Patents.
  • Amino Acid-Protecting Groups. (2009). ACS Publications.

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for Unprotected Chlorobenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling is a foundational transformation in modern drug development and materials science. However, the cross-coupling of unprotected chlorobenzoic acids presents a complex dual challenge: the intrinsic inertness of the C–Cl bond and the interfering nature of the free carboxylic acid moiety. This application note provides an authoritative, self-validating guide to overcoming these barriers through rational ligand selection, precise stoichiometric control of bases, and the strategic use of aqueous-biphasic solvent systems.

Mechanistic Challenges & Design Rationale

As a Senior Application Scientist, it is critical to look beyond standard protocols and understand the causality of reaction failures when dealing with deactivated substrates.

Challenge 1: The C–Cl Bond Activation Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making the initial oxidative addition step to the Palladium(0) center highly rate-limiting. To overcome this, the catalytic system requires electron-rich, sterically demanding ligands. Dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective because their electron-donating nature accelerates oxidative addition, while their steric bulk promotes the final reductive elimination step.

Challenge 2: The Unprotected Carboxylic Acid The free –COOH group introduces two major failure modes:

  • Catalyst Poisoning: Carboxylic acids can coordinate to the palladium center, forming stable, unreactive Pd-carboxylate complexes that sequester the catalyst.

  • Base Depletion: The Suzuki-Miyaura transmetalation step strictly requires an alkaline environment to convert the arylboronic acid into the reactive nucleophilic boronate species,

    
    . The acidic –COOH group will immediately neutralize one equivalent of base.
    

The Solution: A minimum of 2.5 to 3.0 equivalents of base is mandatory. The first equivalent deprotonates the benzoic acid, generating a highly water-soluble benzoate salt. This salt formation prevents palladium coordination and drives the substrate into the aqueous phase. Consequently, highly aqueous solvent systems (e.g., Water/Dioxane or pure Water) are not just environmentally friendly alternatives; they are mechanistically required to solvate the benzoate salt and accelerate the transmetalation of the boronate complex[1][2].

Catalytic Cycle & Pathway Visualization

The following pathway illustrates the modified catalytic cycle, highlighting where the base and aqueous media exert their critical effects.

SuzukiCycle Precat Pd(II) Precatalyst Pd0 Active Pd(0) Catalyst Precat->Pd0 Reduction OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd + Chlorobenzoic Acid PdII Pd(II) Ar-Cl Complex OxAdd->PdII BaseEx Base Exchange PdII->BaseEx + Base (OH-) TransMet Transmetalation BaseEx->TransMet + Arylboronic Acid RedElim Reductive Elimination TransMet->RedElim - B(OH)3 RedElim->Pd0 Biaryl Product

Fig 1: Suzuki-Miyaura catalytic cycle adapted for unprotected chlorobenzoic acids.

Quantitative Data: Condition Optimization

The table below synthesizes field-proven conditions for the coupling of 4-chlorobenzoic acid with phenylboronic acid, demonstrating the impact of ligand and solvent choices on overall yield.

Catalyst SystemLigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Ref
Pd(OAc)₂ (1 mol%)SPhosK₃PO₄ (3.0)Toluene / H₂O100>90
PdCl₂ (3 mol%)None (Ligand-Free)NaOH (3.0)H₂O10092[3]
Pd-NHC (0.5 mol%)Glucopyranoside-NHCTBAB / NaOHH₂O60>95[1]
Pd-NHC (0.5 mol%)Sulfonated-NHCNaOH (3.0)H₂O60>95[2]

Step-by-Step Experimental Protocols

Protocol A: High-Performance Ligand-Enabled Coupling (Pd/SPhos)

This protocol is ideal for sterically hindered or highly deactivated chlorobenzoic acids where oxidative addition is severely restricted.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the chlorobenzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (1-2 mol%), SPhos (2-4 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3 times). Causality: Pd(0) generated in situ is highly susceptible to oxidation by atmospheric O₂. Failure to degas will lead to rapid catalyst death.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (typically 4:1 v/v) via syringe.

    • Validation Checkpoint: Observe the solution. The chlorobenzoic acid should dissolve completely as it forms the potassium benzoate salt. A persistent heavy suspension indicates insufficient base.

  • Reaction: Heat the mixture to 90–100 °C under vigorous stirring for 6–12 hours.

  • Aqueous Workup: Cool to room temperature. Dilute with water and wash with ethyl acetate to remove organic impurities and homocoupled boronic acid byproducts.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 2–3. The desired biaryl carboxylic acid will precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Green, Ligand-Free Aqueous Coupling

This protocol leverages the solubility of the benzoate salt to perform the reaction entirely in water without expensive phosphine ligands[3].

  • Reagent Preparation: In a round-bottom flask, combine chlorobenzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), and PdCl₂ (3 mol%).

  • Base Addition: Add an aqueous solution of NaOH (3.0 equiv in degassed H₂O).

    • Validation Checkpoint: The pH must be >10. The mixture should become a homogeneous solution (or a fine suspension of the Pd precatalyst).

  • Reaction: Heat to 100 °C open to an inert atmosphere (or in a sealed tube) for 3–5 hours.

  • Isolation: Filter the hot solution through a pad of Celite to remove precipitated Palladium black. Cool the filtrate and acidify with 1M HCl to precipitate the product.

Experimental Workflow

Workflow Setup Reagent Setup Degas Degassing Setup->Degas React Heating & Stirring Degas->React Monitor IPC Monitoring React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Isolate Isolation Workup->Isolate

Fig 2: Experimental workflow for the cross-coupling of unprotected benzoic acids.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your experimental runs, monitor for the following self-validating indicators:

  • Observation of Palladium Black: If a heavy black precipitate forms within the first 30 minutes of Protocol A, the SPhos ligand has failed to stabilize the Pd(0) species. Corrective Action: Ensure strict anaerobic conditions during setup and verify the integrity of the phosphine ligand (check for phosphine oxide formation via ³¹P NMR).

  • High Levels of Protodeboronation: If LC-MS In-Process Control (IPC) shows significant amounts of the reduced arylboronic acid (Ar-H), the transmetalation step is too slow, allowing the boronic acid to hydrolyze. Corrective Action: This is usually caused by insufficient base or a pH drop. Ensure 3.0 full equivalents of base are actively in solution. Alternatively, slowly dose the boronic acid into the reaction mixture over 2 hours.

  • Incomplete Conversion of Ar-Cl: If the starting chlorobenzoic acid remains unconsumed but the boronic acid is depleted, oxidative addition is failing. Corrective Action: Switch to a more electron-rich ligand (e.g., a water-soluble NHC[2]) or increase the reaction temperature.

References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki−Miyaura Coupling Palladium(II) Catalysts Source: Organometallics (ACS Publications) URL:[Link]

  • Expanding the Substrate Scope in Palladium-Catalyzed C-N Source: DSpace@MIT URL: [Link]

  • Aqueous-Phase Chemistry of η3-Allylpalladium(II) Complexes with Sulfonated N-Heterocyclic Carbene Ligands: Solvent Effects in the Protolysis of Pd–C Bonds and Suzuki–Miyaura Reactions Source: Organometallics (ACS Publications) URL:[Link]

Sources

Reagents for Selective Functionalization of Azetidine Nitrogen: A Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal and Synthetic Chemists

The azetidine scaffold is a cornerstone of modern medicinal chemistry. As a strained four-membered heterocycle, it offers a unique three-dimensional exit vector from a core structure, often leading to improved physicochemical properties such as solubility and metabolic stability when used as a bioisostere for larger rings like pyrrolidine or piperidine.[1][2] However, the inherent ring strain that makes azetidines synthetically valuable also presents challenges in their handling and functionalization.[1][3][4]

This guide provides an in-depth analysis of key reagents and field-proven protocols for the selective functionalization of the azetidine nitrogen. It is designed for researchers, scientists, and drug development professionals seeking to leverage this critical scaffold in their synthetic campaigns. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol is presented as a self-validating system.

N-Arylation: Forging the C(sp²)-N Bond

The introduction of an aryl or heteroaryl group onto the azetidine nitrogen is a critical transformation for accessing vast areas of chemical space. Two powerhouse methodologies dominate this field: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig Amination

This reaction has become the gold standard for C-N cross-coupling due to its remarkable functional group tolerance, broad substrate scope, and generally mild reaction conditions.[5][6] The choice of phosphine ligand is critical and has evolved over several "generations" to accommodate even challenging substrates.[7]

Causality and Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to the Pd(0) center, coordination of the azetidine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl azetidine and regenerate the Pd(0) catalyst.[5][7] The bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex L₂Pd(II)(Ar)(N-Azetidine) oa_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination label_re product N-Aryl Azetidine label_oa Ar-X label_re->product label_amine Azetidine, Base caption Buchwald-Hartwig Catalytic Cycle

Caption: Buchwald-Hartwig Catalytic Cycle

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Azetidine

This protocol is adapted from methodologies reported for the synthesis of N-aryl azetidines.[8][9][10]

  • Materials:

    • Azetidine (or substituted azetidine)

    • Aryl bromide or chloride

    • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

    • Phosphine Ligand (e.g., XPhos, RuPhos)

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

    • Anhydrous Toluene or Dioxane

  • Step-by-Step Methodology:

    • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and NaOtBu (1.4 equivalents). Seal the flask with a septum.

    • Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add the aryl halide (1.0 equivalent) followed by the anhydrous solvent (e.g., toluene, 0.1-0.2 M).

    • Amine Addition: Add the azetidine (1.2 equivalents) via syringe.

    • Reaction: Place the flask in a preheated oil bath at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Aryl Halide ExampleLigandBaseYield (%)Reference
4-BromotolueneXPhosNaOtBu85-95[9]
1-Bromo-4-methoxybenzeneRuPhosNaOtBu92[10]
2-ChloropyridineXPhosCs₂CO₃78[9]
1-Bromo-3-cyanobenzeneXantphosCs₂CO₃88[8]
The Ullmann Condensation

A classical method, the Ullmann reaction typically involves copper catalysis at higher temperatures.[11][12] While often supplanted by palladium-based methods, modern protocols using specific ligands have made it a viable and sometimes more cost-effective alternative, particularly for electron-deficient aryl halides.[13][14]

Protocol 2: Modern Ullmann N-Arylation of Azetidine

  • Materials:

    • Azetidine

    • Aryl iodide or bromide

    • Copper(I) iodide (CuI)

    • Ligand (e.g., 1,10-Phenanthroline, L-proline)

    • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

    • Anhydrous DMSO or DMF

  • Step-by-Step Methodology:

    • Setup: In a sealable reaction tube, combine CuI (10 mol%), the ligand (20 mol%), and K₂CO₃ (2.0 equivalents).

    • Reagent Addition: Add the aryl halide (1.0 equivalent) and azetidine (1.5 equivalents).

    • Reaction: Add the anhydrous solvent (e.g., DMSO), seal the tube, and heat to 100-140 °C. Monitor by TLC or LC-MS.

    • Workup: Cool the mixture, dilute with water, and extract with ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

N-Alkylation: Introducing Aliphatic Groups

N-alkylation is fundamental for modifying the steric and electronic properties of the azetidine core. While direct alkylation is possible, reductive amination offers superior control and chemoselectivity.

Reductive Amination

This powerful two-step, one-pot process involves the formation of an iminium ion intermediate from the azetidine and a carbonyl compound, which is then immediately reduced in situ.[15] This strategy elegantly avoids the over-alkylation problems often seen with direct alkylation using alkyl halides.[16][17]

Causality and Mechanistic Insight: The reaction's success hinges on the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose due to their mild nature and chemoselectivity.[15]

Reductive_Amination_Workflow start Azetidine + Aldehyde/Ketone iminium Iminium Ion Intermediate start->iminium Acidic Conditions (e.g., AcOH) product N-Alkyl Azetidine iminium->product reductant NaBH(OAc)₃ or NaBH₃CN reductant->iminium Reduction caption Reductive Amination Workflow

Caption: Reductive Amination Workflow

Protocol 3: N-Alkylation via Reductive Amination

  • Materials:

    • Azetidine hydrochloride or free base

    • Aldehyde or Ketone

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (optional, catalytic)

  • Step-by-Step Methodology:

    • Setup: To a round-bottom flask, add azetidine (1.0 equivalent) and the carbonyl compound (1.0-1.1 equivalents) in DCM.

    • Iminium Formation: If starting with the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.0 equivalent) to liberate the free amine. Stir for 20-30 minutes at room temperature. A small amount of acetic acid can be added to catalyze iminium formation.

    • Reduction: Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to control any effervescence.

    • Reaction: Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.

    • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extraction: Separate the layers and extract the aqueous phase with DCM.

    • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Carbonyl CompoundReducing AgentYield (%)Reference
CyclohexanoneNaBH(OAc)₃90[16]
BenzaldehydeNaBH₃CN85[17]
AcetoneNaBH(OAc)₃88[18]

N-Acylation: Installation of Amide Functionality

The formation of N-acyl azetidines is typically a high-yielding and straightforward transformation, crucial for creating amide-containing drug candidates or for installing a protecting group.[1]

Protocol 4: Standard N-Acylation

  • Materials:

    • Azetidine

    • Acyl chloride or anhydride

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (DCM)

  • Step-by-Step Methodology:

    • Setup: Dissolve azetidine (1.0 equivalent) in DCM and add Et₃N (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

    • Reagent Addition: Add the acyl chloride (1.1 equivalents) dropwise via syringe.

    • Reaction: Allow the reaction to warm to room temperature and stir until completion.

    • Workup: Quench with water or saturated NaHCO₃ solution.

    • Extraction and Purification: Extract with DCM, dry the combined organic layers, concentrate, and purify as needed.

For highly sensitive substrates where acyl chlorides may be too reactive, milder reagents such as 8-acyloxyquinolines can be employed to achieve selective N-acylation.[19]

Selectivity and Ring Stability Considerations

The reactivity of azetidines is dominated by their ring strain (~25.4 kcal/mol), making them more stable than aziridines but susceptible to ring-opening under certain conditions.[1]

  • Acid Stability: Strong Brønsted or Lewis acids can protonate or coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack and cleavage.[20][21] This is a critical consideration when choosing reaction conditions, particularly during deprotection steps.

  • Chemoselectivity: In molecules with multiple nucleophilic sites, the choice of reagent is paramount. Reductive amination is highly chemoselective for the azetidine nitrogen over other amines if the other amines are less nucleophilic or more sterically hindered.[17] For acylation, careful control of stoichiometry and temperature is key to avoiding side reactions.

  • Protecting Groups: In complex syntheses, the azetidine nitrogen can be protected (e.g., with Boc, Cbz) and deprotected orthogonally to allow for late-stage functionalization, a strategy often used in peptide chemistry.[3][22][23]

Conclusion

The selective functionalization of the azetidine nitrogen is a well-developed field with a robust toolbox of reagents and protocols. Modern cross-coupling reactions like the Buchwald-Hartwig amination have made N-arylation routine, while controlled methods such as reductive amination provide clean and efficient access to N-alkylated derivatives. By understanding the underlying principles of reactivity, ring strain, and reagent choice, researchers can confidently and strategically incorporate this privileged scaffold into complex molecules, accelerating the pace of drug discovery and development.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Strain-release arylations for the bis-functionaliz
  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing).
  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing) DOI:10.1039/B812298A.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synlett.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • Buchwald–Hartwig amin
  • Strain-Release Arylations for the Bis-Functionaliz
  • Buchwald-Hartwig Amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Ullmann condens
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Application of the Ullmann Reaction for N-Aryl Bond Form
  • Selective N -Acyl
  • Functionalised azetidines as ligands: species derived by selective alkylation
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Ullmann Reaction. Organic Chemistry Portal.

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Application Note: Scalable Synthesis Routes for Azetidinyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Azetidinyl benzoic acids—specifically 4-(azetidin-1-yl)benzoic acid (N-linked) and 3-(azetidin-3-yl)benzoic acid (C-linked)—are critical pharmacophores in modern drug discovery. The azetidine ring offers a unique structural rigidity with high


 character, often improving metabolic stability and solubility compared to larger saturated heterocycles like pyrrolidine or piperidine.

However, the inherent ring strain of azetidine (~25.4 kcal/mol) presents significant process challenges. Scalable synthesis requires avoiding ring-opening side reactions, managing the volatility of the free base, and selecting routes that minimize expensive transition metal catalysts where possible.

This guide details three field-proven, scalable routes:

  • Route A (

    
    ):  The preferred, cost-effective route for electron-deficient N-linked analogs.
    
  • Route B (Pd-Catalyzed C-N Coupling): Essential for electron-neutral/rich N-linked analogs.

  • Route C (Suzuki-Miyaura Cross-Coupling): The standard for C-linked azetidine scaffolds.

Critical Safety & Handling Protocols

Before initiating any synthesis, the specific hazards of azetidine reagents must be mitigated.

Azetidine Hydrochloride vs. Free Base
  • Azetidine Hydrochloride (Solid): Stable, non-volatile solid. Hygroscopic. Causes skin and severe eye irritation.[1][2][3][4] Preferred for storage.

  • Azetidine Free Base (Liquid): Highly volatile (bp ~61-62°C), flammable, and toxic.

  • Process Safety: Avoid isolating the free base on large scale if possible. Generate it in situ from the hydrochloride salt using an inorganic base (

    
    , 
    
    
    
    ) within the reaction vessel to minimize exposure and flammability risks.
Ring Strain Hazards

The strained four-membered ring is susceptible to acid-catalyzed ring opening (polymerization) and nucleophilic attack.

  • Avoid: Strong Lewis acids or high temperatures (>120°C) in the presence of strong nucleophiles without careful control.

  • Quenching: Ensure reaction mixtures are neutralized (pH 7-8) before workup to prevent degradation during concentration.

Route A: Nucleophilic Aromatic Substitution ( )

Target: 4-(Azetidin-1-yl)benzoic acid derivatives Applicability: Aryl substrates with Electron-Withdrawing Groups (EWG) (e.g., -COOR, -CN, -


) at the para or ortho position.
Mechanistic Insight

The reaction proceeds via a Meisenheimer complex. The high nucleophilicity of azetidine (less sterically hindered than diethylamine, more nucleophilic than pyrrolidine due to ring strain relieving lone-pair repulsion) makes it an excellent partner for


.
Protocol: Scalable Synthesis of 4-(Azetidin-1-yl)benzoic Acid

Scale: 100 g Input

Reagents:
  • Ethyl 4-fluorobenzoate (1.0 equiv)

  • Azetidine Hydrochloride (1.1 - 1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv, milled/powdered)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) [Volume: 5-7 mL/g]

Step-by-Step Methodology:
  • Preparation: Charge a 2L reactor with Ethyl 4-fluorobenzoate (100 g, 0.59 mol) and DMSO (600 mL).

  • Base Addition: Add milled

    
     (205 g, 1.48 mol) in portions. Note: Milled base increases surface area, critical for heterogeneous 
    
    
    
    .
  • Amine Addition: Add Azetidine HCl (66.7 g, 0.71 mol) slowly. The internal temperature may rise slightly (exotherm).

  • Reaction: Heat the mixture to 85–95°C . Monitor by HPLC.

    • Endpoint: >98% conversion of the fluoride. Typical time: 4–6 hours.

    • Caution: Do not exceed 110°C to prevent azetidine degradation.

  • Workup (Ester Isolation):

    • Cool to 20°C. Dilute with water (1.2 L) and extract with Ethyl Acetate (3 x 400 mL).

    • Wash combined organics with Brine (2 x 300 mL) to remove DMSO.

    • Dry over

      
       and concentrate.
      
  • Hydrolysis (One-Pot Option):

    • Instead of extraction, cool the DMSO mixture to 20°C.

    • Add aqueous NaOH (2M, 2.0 equiv) directly to the reaction vessel.

    • Stir at 40°C for 2 hours until ester hydrolysis is complete.

    • Acidify carefully with 1M HCl to pH 4-5. The product, 4-(azetidin-1-yl)benzoic acid , will precipitate.

    • Filter, wash with water, and dry.[3]

Yield Expectation: 85–92% Purity: >98% (HPLC)

Route B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Target: Electron-neutral or deactivated N-Aryl Azetidines Applicability: When


 is sluggish (e.g., 3-substituted benzoates or lack of strong EWG).
Mechanistic Insight

Azetidine can be challenging in Pd-coupling due to


-hydride elimination risks (though less than acyclic amines) and catalyst poisoning. Ligands like RuPhos  or Xantphos  are privileged for cyclic secondary amines.
Protocol: Pd-Catalyzed Coupling

Scale: 10 g Optimization Batch

Reagents:
  • Ethyl 4-bromobenzoate (1.0 equiv)

  • Azetidine (Free base in solution, or HCl + excess base)

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Methodology:
  • Inertion: Purge reactor with

    
    .
    
  • Charging: Add Aryl Bromide, Base, and Pd/Ligand precursor.

  • Amine Addition: Add Azetidine (generated in situ or as free base solution) last to prevent catalyst deactivation.

  • Heating: Heat to 90°C for 12-16 hours.

  • Scavenging: Use SiliaMetS® or similar metal scavengers post-reaction to reduce Pd content to <10 ppm.

Route C: C-Linked Strategy (Suzuki-Miyaura)

Target: 3-(Azetidin-3-yl)benzoic acid Strategy: Coupling of a protected 3-iodoazetidine with a boronic acid.

Protocol
  • Starting Material: N-Boc-3-iodoazetidine (Commercially available or synthesized from N-Boc-3-hydroxyazetidine via mesylation/iodination).

  • Coupling Partner: 3-(Methoxycarbonyl)phenylboronic acid.

  • Conditions:

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (3.0 equiv)
      
    • Solvent: THF:Water (4:1)

    • Temp: 60°C.

    • Note: Avoid acidic conditions during coupling to preserve the Boc group.

  • Deprotection: Post-coupling, treat with TFA/DCM or HCl/Dioxane to remove Boc.

Analytical & Decision Framework

Route Selection Logic (DOT Diagram)

RouteSelection Start Target Structure N_Linked N-Linked (4-Azetidin-1-yl-benzoate) Start->N_Linked C_Linked C-Linked (3-Azetidin-3-yl-benzoate) Start->C_Linked Check_EWG Are EWGs present? (e.g., -NO2, -F, -COOR) N_Linked->Check_EWG Suzuki Route C: Suzuki Coupling (Reagent: N-Boc-3-iodoazetidine) C_Linked->Suzuki SNAr Route A: SNAr (Reagent: Azetidine HCl + K2CO3) High Scalability, Low Cost Check_EWG->SNAr Yes (Activated) Pd_CN Route B: Buchwald-Hartwig (Reagent: Pd/Ligand) Higher Cost, Broad Scope Check_EWG->Pd_CN No (Unactivated)

Caption: Decision tree for selecting the optimal synthetic route based on structural electronics and linkage type.

Comparison of Methodologies
FeatureRoute A (

)
Route B (Pd-Coupling)Route C (Suzuki)
Cost Efficiency High (Cheap reagents)Low (Pd catalysts, Ligands)Medium (Iodo-azetidine cost)
Scalability Excellent (>10 kg demonstrated)Good (Metal removal required)Good
Safety Profile Moderate (Solvent handling)Moderate (Catalyst handling)Moderate
Impurity Profile Clean (Inorganic salts)Pd residues, Ligand oxidesBoron byproducts
Key Precursor 4-Fluoro/Chloro-benzoateAryl Bromide/IodideN-Boc-3-iodoazetidine

Experimental Workflow Visualization

The following diagram illustrates the scalable workflow for the


 route (Route A), highlighting critical control points (CPP).

SNAr_Workflow Reactants Reactants: Ethyl 4-fluorobenzoate Azetidine HCl K2CO3, DMSO Reaction Reaction: Heat @ 90°C, 4-6h (Monitor: HPLC <2% SM) Reactants->Reaction Charge & Heat Quench Quench/Workup: Cool to 20°C Add Water/EtOAc Reaction->Quench Route 1: Ester Isolation Hydrolysis Hydrolysis (Optional): Add NaOH (aq) Heat @ 40°C Reaction->Hydrolysis Route 2: One-Pot Acid Isolation Isolation: Acidify to pH 4 Filter Precipitate Quench->Isolation If saponified later Hydrolysis->Isolation

Caption: Process flow for the SNAr synthesis of 4-(azetidin-1-yl)benzoic acid showing bifurcation for ester vs. acid isolation.

References

  • Scalable Synthesis of Azetidines

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[5]

    • Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem., 2021.[5][6]

    • URL:[Link]

  • Process Chemistry of S1P1 Modulators (Siponimod analogs)

    • Title: Development of a Scalable Synthesis of Siponimod (BAF312).
    • Source:Organic Process Research & Development, ACS Public
    • URL:[Link]

  • Safety of Azetidine Hydrochloride

    • Title: Safety Data Sheet - Azetidine Hydrochloride.[2]

    • Source: Fisher Scientific.
  • C-Linked Azetidine Synthesis

    • Title: Rapid diversified synthesis of azetidine-3-carboxylic acids.
    • Source:Arkivoc, 2018.
    • URL:[Link]

  • SNAr Methodology for Fluoro-Benzoates

    • Title: Nucleophilic Arom
    • Source:Journal of Medicinal Chemistry (General Protocol Adapt
    • URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Azetidine-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The azetidine ring and its carbonyl derivative, the azetidin-2-one (β-lactam), are highly privileged scaffolds in modern drug discovery, serving as critical pharmacophores in antibiotics, cholesterol absorption inhibitors, and novel chemotherapeutics. However, the synthesis of these four-membered heterocycles is historically plagued by low yields and harsh conditions. The core challenge lies in the thermodynamic and kinetic barriers imposed by the ~26 kcal/mol angle strain of the four-membered ring. Under conventional thermal heating, intermolecular collisions (leading to oligomerization and polymerization) frequently outpace the desired intramolecular ring closure 1.

Microwave-assisted organic synthesis (MAOS) fundamentally alters this reaction profile. By utilizing dielectric heating, microwave irradiation directly couples with polar solvents or solid supports to create instantaneous, volumetric heating. This rapid energy transfer thrusts the reaction intermediates over the high activation energy barrier required for ring closure before competing intermolecular side reactions can propagate, thereby shifting the reaction under strict kinetic control [[2]]().

This application note details two highly efficient, self-validating microwave protocols: the aqueous synthesis of saturated azetidines via double SN2 cyclization, and the solvent-free synthesis of β-lactams via a Staudinger [2+2] cycloaddition.

Experimental Logic & Pathway Visualization

The divergence in synthetic strategy depends on the target scaffold. Saturated azetidines benefit from high-loss aqueous media, whereas β-lactams are optimally synthesized via solid-state microwave absorption to facilitate in situ ketene generation.

AzetidineSynthesis Start Amine Precursors (Primary Amines / Aldimines) Path1 Aqueous Media + 1,3-Dihalide / Cyclic Sulfate Start->Path1 Path2 Solvent-Free (Al2O3/K2CO3) + Chloroacetyl Chloride Start->Path2 MW1 Microwave Heating (100 °C, 15 min) Path1->MW1 Dielectric Heating (High tan δ) MW2 Microwave Heating (100 °C, 4-5 min) Path2->MW2 Solid-State MW Absorption Prod1 Saturated Azetidines (Double SN2 Cyclization) MW1->Prod1 Kinetic Control Minimizes Polymerization Prod2 Azetidin-2-ones (β-Lactams) ([2+2] Cycloaddition) MW2->Prod2 in situ Ketene Generation

Fig 1: Logical workflow of microwave-assisted azetidine and β-lactam synthesis pathways.

Quantitative Yield and Efficiency Metrics

The implementation of microwave irradiation not only accelerates the reaction kinetics but also dramatically improves the environmental footprint (E-factor) by eliminating toxic solvents and reducing degradation byproducts.

Reaction PathwayTarget ScaffoldHeating MethodReaction TimeIsolated YieldE-Factor / Green Metric
Double SN2 Cyclization Saturated AzetidineConventional Reflux12–24 h40–55%High (Organic Solvents)
Double SN2 Cyclization Saturated AzetidineMicrowave (100 °C)15–20 min85–95%Low (Aqueous Media)
Staudinger [2+2] Azetidin-2-oneConventional Reflux4–5 h50–65%High (Dioxane/DMF)
Staudinger [2+2] Azetidin-2-oneMicrowave (100 °C)4–5 min80–87%Low (Solvent-Free)

Data aggregated from comparative studies on microwave-assisted heterocyclization [[3]](), [[2]]().

Validated Experimental Protocols

Protocol A: Aqueous N-Heterocyclization of Saturated Azetidines

Causality & Rationale: Water is typically avoided in classical SN2 reactions due to nucleophile solvation and competitive hydrolysis. However, under closed-vessel microwave irradiation, water's high dielectric loss tangent (tan δ = 0.123 at 2.45 GHz) allows it to absorb microwave energy exceptionally well, rapidly superheating the reaction mixture 2. This intense thermal spike overcomes the 4-exo-tet cyclization barrier, while the aqueous medium safely dissipates the exotherm of the double alkylation, preventing the charring often seen in neat conventional heating.

Materials:

  • Primary amine (1.0 equiv, 5.0 mmol)

  • 1,3-dibromopropane or 1,3-propanediol cyclic sulfate (1.1 equiv, 5.5 mmol)

  • 10% aqueous NaOH solution (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 30 mL heavy-walled microwave-transparent quartz or glass vial equipped with a magnetic stir bar, add the primary amine and the 1,3-dielectrophile.

  • Solvent Addition: Add 10 mL of 10% aqueous NaOH. The base is critical to neutralize the hydrobromic acid or sulfuric acid generated during the double SN2 displacement, keeping the amine nucleophilic.

  • Irradiation: Seal the vial with a Teflon septum and crimp cap. Irradiate in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) at 100 °C for 15 minutes with dynamic power modulation.

  • Workup: Cool the vessel rapidly to room temperature using compressed air. Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Solvent-Free Synthesis of Azetidin-2-ones (β-Lactams)

Causality & Rationale: The [2+2] Staudinger cycloaddition between an imine and a ketene conventionally requires toxic solvents (e.g., 1,4-dioxane) and prolonged reflux (4-5 hours) 3. By transitioning to a solvent-free system using basic alumina (Al₂O₃) and K₂CO₃, the solid matrix acts as both the base for in situ ketene generation from chloroacetyl chloride and a highly efficient microwave susceptor. The localized "hot spots" on the alumina surface drive the cycloaddition in under 5 minutes, while the absence of solvent drastically increases the effective concentration of the reactive intermediates [[4]]().

Materials:

  • Aldimine (Schiff base) (1.0 equiv, 10 mmol)

  • Chloroacetyl chloride (1.0 equiv, 10 mmol)

  • Anhydrous K₂CO₃ (0.5 equiv, 5 mmol)

  • Basic Alumina (0.5 equiv, 5 mmol)

Step-by-Step Methodology:

  • Solid-State Mixing: In an agate mortar, combine the aldimine, anhydrous K₂CO₃, and basic alumina. Grind thoroughly for 5 minutes to ensure a homogenous solid support matrix.

  • Activation: Carefully add chloroacetyl chloride dropwise to the solid mixture while continuing to grind. Transfer the resulting paste to an open microwave-safe glass vessel.

  • Irradiation: Place the vessel in the microwave reactor. Irradiate at a low power setting (e.g., 40% power, ~100 °C) for 4 to 5 minutes.

  • Workup: Allow the mixture to cool to room temperature. Quench by pouring the solid mass into ice-cold distilled water. Filter the resulting precipitate, wash thoroughly with cold water to remove inorganic salts, and recrystallize from an acetone/n-hexane mixture to yield the pure β-lactam 3.

Analytical Self-Validation Framework

To ensure the integrity of the synthesis before moving to scale-up or biological assay, the operator must treat the protocol as a self-validating system by confirming specific spectroscopic checkpoints:

  • For Protocol A (Saturated Azetidines): The reaction is validated when the crude ¹H NMR spectrum shows the complete disappearance of the distinct triplet of the 1,3-dihalide/sulfate leaving group. Simultaneously, the operator must observe the emergence of highly shielded azetidine ring protons: typically a distinct quintet around δ 2.0–2.5 ppm for the C3 protons, and a triplet around δ 3.2–3.5 ppm for the C2/C4 protons adjacent to the nitrogen.

  • For Protocol B (β-Lactams): Validation is definitively achieved via FT-IR spectroscopy. The complete conversion of the aldimine is marked by the disappearance of the azomethine (C=N) stretch at ~1652 cm⁻¹. Crucially, the operator must confirm the appearance of a strong, high-frequency carbonyl stretch at ~1750–1770 cm⁻¹ , which is uniquely diagnostic of the highly strained β-lactam ring (compared to standard amides at ~1650 cm⁻¹) [[3]]().

References

  • Ju, Y., & Varma, R. S. (2006). Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides: Microwave-Assisted Syntheses of N-Azacycloalkanes, Isoindole, Pyrazole, Pyrazolidine, and Phthalazine Derivatives. Organic Chemistry Portal / Journal of Organic Chemistry. 2

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES.1

  • Kendre, B., Landge, M., & Bhusare, S. (2012). Microwave Assisted and Al2O3/K2CO3 Catalyzed Synthesis of Azetidin-2-One Derivatives Containing Aryl Sulfonate Moiety with Anti-Inflammatory and Anti-Microbial Activity. Open Journal of Medicinal Chemistry. 3

  • Gawande, S. K., & Khadsan, R. E. (2014). Microwave assisted Greener Synthesis of 2-azetidinone Derivatives of 4-Chloro Ethyl Benzoate and its Microbiological Study. Asian Journal of Research in Chemistry. 4

Sources

Application Notes & Protocols: Mastering the Manipulation of Air-Sensitive Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence and Handling Challenges of Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug discovery.[1][2][3][4] Their incorporation into molecular scaffolds can confer desirable pharmacokinetic properties, enhance metabolic stability, and provide novel vectors for exploring chemical space.[5][6] However, the synthesis and manipulation of azetidine intermediates often present significant challenges due to their sensitivity to atmospheric oxygen and moisture.[7][8] This guide provides a comprehensive overview of the principles and detailed protocols for the successful handling of these reactive species in a laboratory setting.

The Chemical Basis of Air Sensitivity in Azetidine Intermediates

The air sensitivity of certain azetidine intermediates often stems from the presence of highly reactive functional groups or strained ring systems that are susceptible to oxidation or hydrolysis. For instance, organometallic azetidine derivatives or intermediates with exocyclic double bonds can react rapidly with oxygen. Similarly, intermediates with unprotected amine functionalities can be hygroscopic and readily absorb atmospheric moisture.

A notable class of reactive intermediates are aziridinium ylides, which can be precursors to azetidines. These zwitterionic species are highly reactive and their chemistry is often performed under inert conditions to prevent unwanted side reactions.[9][10] The reactivity of these ylides can be tuned to achieve divergent product outcomes, leading to the synthesis of complex piperidines and azetidines.[5][6]

Core Principles for Handling Air-Sensitive Compounds

The successful manipulation of air-sensitive azetidine intermediates hinges on the rigorous exclusion of air and moisture.[8] This is primarily achieved through the use of two key techniques: the glovebox and the Schlenk line. The choice between these depends on the scale of the reaction, the specific manipulations required, and the level of atmospheric control needed.[7]

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before commencing any work with air-sensitive, and potentially pyrophoric, reagents, a thorough understanding of the hazards is essential.[11][12] Always consult the Safety Data Sheet (SDS) for each chemical. The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are required.[11] For reactions with a risk of explosion or significant splashing, a face shield should be worn in addition to goggles.[11][12]

  • Gloves: Nitrile gloves are generally adequate for handling small quantities.[11] For larger quantities or when handling highly pyrophoric materials, wearing a flame-resistant glove (e.g., Nomex®) over the nitrile glove is recommended.[13][14]

  • Lab Coat: A flame-resistant lab coat is essential.[13] Avoid synthetic materials that can melt and adhere to the skin.[11]

  • Footwear: Closed-toe shoes are mandatory.[14]

Comparative Analysis of Inert Atmosphere Techniques

TechniqueDescriptionAdvantagesDisadvantagesBest Suited For
Glovebox A sealed enclosure with a controlled inert atmosphere (typically nitrogen or argon) that allows for direct manipulation of materials through integrated gloves.[7][15][16]Provides a highly controlled and consistently inert environment.[7][16] Allows for complex manipulations and handling of solids with ease.[14]Higher initial cost and maintenance. Potential for contamination of the atmosphere by volatile solvents.[15]Handling of highly pyrophoric solids, weighing of sensitive reagents, and complex multi-step manipulations.[14][17]
Schlenk Line A dual-manifold glass apparatus that allows for the alternation between vacuum and a flow of inert gas in a reaction vessel.[7][18][19]Versatile and cost-effective for a wide range of reactions.[18][19] Enables easy solvent removal under vacuum.[20]Requires more technical skill to operate effectively. Less suitable for handling solids compared to a glovebox.[7]Performing reactions in solution, solvent transfers, and filtrations under an inert atmosphere.[7][18]

Experimental Protocols

Protocol 1: Setting up a Reaction using a Schlenk Line

This protocol outlines the fundamental steps for preparing a reaction vessel for an air-sensitive azetidine synthesis.

Materials:

  • Schlenk flask and other necessary glassware (e.g., condenser, dropping funnel)

  • Magnetic stir bar

  • High-vacuum grease

  • Heat gun

  • Schlenk line with vacuum pump and inert gas (argon or nitrogen) source

  • Liquid nitrogen trap

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried overnight to remove the majority of adsorbed water.[21]

  • Assembly: Quickly assemble the hot glassware, lightly greasing all joints. Insert a magnetic stir bar into the Schlenk flask.

  • Connection to Schlenk Line: Connect the assembled apparatus to the Schlenk line via thick-walled rubber tubing.[15]

  • Evacuation and Flame-Drying: Open the stopcock on the Schlenk flask to the vacuum manifold and begin evacuating the apparatus. While under vacuum, gently heat the entire surface of the glassware with a heat gun to drive off any residual adsorbed moisture.

  • Purge-and-Refill Cycles: After cooling to room temperature under vacuum, carefully switch the stopcock to the inert gas manifold to backfill the apparatus with nitrogen or argon.[18] This process of evacuating and backfilling, known as a "cycle," should be repeated at least three times to ensure a completely inert atmosphere.[8][18]

  • Maintaining a Positive Pressure: Once the final cycle is complete, leave the stopcock open to the inert gas manifold, ensuring a slight positive pressure of inert gas exits through the bubbler. This prevents air from entering the system.[19]

Protocol 2: Solvent Degassing

The removal of dissolved oxygen from solvents is critical for the success of many reactions involving air-sensitive intermediates.[22][23]

Method A: Freeze-Pump-Thaw This is the most effective method for degassing solvents.[15][22]

Materials:

  • Schlenk flask with a greased stopcock

  • Solvent to be degassed

  • Schlenk line

  • Liquid nitrogen or a dry ice/acetone bath

Procedure:

  • Freezing: Place the solvent in a Schlenk flask and freeze it by immersing the flask in a dewar of liquid nitrogen.[15][22]

  • Pumping: Once the solvent is completely frozen, open the flask to the vacuum line for several minutes to remove gases from the headspace.[15][22]

  • Thawing: Close the stopcock to the vacuum line and allow the solvent to thaw completely. You will often see bubbles of gas being released from the solvent as it melts.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.[15][22] After the final cycle, backfill the flask with inert gas.

Method B: Purging with Inert Gas This is a less rigorous but often sufficient method for many applications.[15][23]

Materials:

  • Schlenk flask or solvent bottle with a septum

  • Solvent to be degassed

  • Long needle connected to an inert gas source

  • Short needle to act as an outlet

Procedure:

  • Insert the long needle into the solvent so that it is below the liquid surface.

  • Insert the short needle through the septum, ensuring it remains above the liquid level.

  • Bubble a steady stream of inert gas through the solvent for at least 30 minutes.[15] The dissolved oxygen will be displaced by the inert gas.

Protocol 3: Transfer of Air-Sensitive Reagents

The transfer of liquid reagents without exposure to the atmosphere is a fundamental skill.

Method A: Syringe Transfer

Materials:

  • Gas-tight syringe with a needle

  • Reagent bottle with a Sure/Seal™ cap or a septum

  • Reaction flask under a positive pressure of inert gas

Procedure:

  • Purge the Syringe: Flush the syringe with inert gas by drawing inert gas from the headspace of a flask under positive pressure and expelling it. Repeat this several times.

  • Withdraw the Reagent: Pierce the septum of the reagent bottle with the needle and draw the desired volume of liquid into the syringe. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to create a gas bubble that protects the reagent from any air that might enter the needle tip.

  • Transfer to Reaction Flask: Quickly and carefully transfer the syringe to the reaction flask and inject the reagent.

Method B: Cannula Transfer This method is ideal for transferring larger volumes of liquid.[15]

Materials:

  • Double-tipped needle (cannula)

  • Two vessels (one containing the liquid to be transferred, one to receive it), both under a positive pressure of inert gas.

Procedure:

  • Pierce the septa of both vessels with the ends of the cannula, ensuring one end is submerged in the liquid to be transferred.

  • Create a pressure differential to drive the liquid transfer. This can be achieved by slightly reducing the inert gas flow to the receiving flask, creating a lower pressure. The higher pressure in the sending flask will then push the liquid through the cannula.

Protocol 4: Quenching and Work-up of Air-Sensitive Reactions

Properly quenching a reaction involving air-sensitive and potentially pyrophoric materials is crucial for safety.

General Principles:

  • Always perform quenching procedures in a fume hood.[24]

  • Cool the reaction mixture in an ice bath before adding the quenching agent.[24]

  • Add the quenching agent slowly and dropwise with vigorous stirring.[24]

  • Never add water directly to a pyrophoric reagent. A less reactive quenching agent, such as isopropanol, should be used first, followed by a stepwise addition of more protic solvents (e.g., ethanol, then methanol, then water).[25]

Procedure:

  • Cool the reaction flask to 0 °C using an ice bath.

  • Under a positive flow of inert gas, slowly add a suitable quenching agent via syringe. For many organometallic azetidine intermediates, a saturated aqueous solution of ammonium chloride is a common and effective quenching agent.[26]

  • Once the initial reactive species have been quenched, the reaction mixture can often be exposed to air for standard aqueous work-up and extraction.

Protocol 5: Purification and Characterization

Purification: Purification of air-sensitive azetidine intermediates often requires modified techniques.

  • Distillation/Sublimation: For volatile compounds, distillation or sublimation under vacuum can be performed using a Schlenk line.[20]

  • Crystallization: Recrystallization can be carried out in a Schlenk flask. The purified crystals can then be isolated by cannula filtration or by using a Schlenk filter frit.[18]

  • Chromatography: While challenging, flash column chromatography can be performed under a positive pressure of inert gas.

Characterization (NMR Spectroscopy): Preparing an NMR sample of an air-sensitive compound requires the exclusion of atmospheric oxygen, which is paramagnetic and can broaden spectral lines.

Procedure:

  • In a glovebox or on a Schlenk line, dissolve a small amount of the purified azetidine intermediate in a degassed deuterated solvent.[27][28]

  • Transfer the solution to an NMR tube.

  • Seal the NMR tube. For Schlenk line preparations, a J. Young NMR tube with a Teflon stopcock is ideal.[27] If using a glovebox, the tube can be sealed with a tight-fitting cap.

Visualizing the Workflow: Schlenk Line Operation

Schlenk_Line_Workflow cluster_prep Glassware Preparation cluster_schlenk Schlenk Line Operations cluster_reaction Reaction oven_dry Oven-Dry Glassware assemble Assemble Hot oven_dry->assemble flame_dry Flame-Dry under Vacuum assemble->flame_dry cycle1 Evacuate flame_dry->cycle1 Connect to Schlenk Line cycle2 Backfill with Inert Gas cycle1->cycle2 cycle3 Repeat 3x cycle2->cycle3 ready Inert Atmosphere Achieved cycle3->ready add_solvent Add Degassed Solvent ready->add_solvent Proceed with Reaction add_reagent Add Reagents via Syringe/Cannula add_solvent->add_reagent run_reaction Run Reaction add_reagent->run_reaction quench Quench Reaction run_reaction->quench

Caption: Workflow for setting up an air-sensitive reaction using a Schlenk line.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Reaction fails or gives low yield - Incomplete exclusion of air/moisture. - Impure or non-degassed solvents. - Leaks in the system (e.g., poorly greased joints, cracked glassware).- Ensure at least three thorough purge-and-refill cycles. - Use the freeze-pump-thaw method for degassing solvents. - Check all connections and glassware for leaks.
Reagent appears decomposed (e.g., color change) - Improper storage. - Contamination during transfer.- Store air-sensitive reagents under an inert atmosphere in a refrigerator or freezer as appropriate. - Ensure syringes and cannulas are properly purged with inert gas before use.
Difficulty in transferring viscous liquids via cannula - Cannula diameter is too small. - Insufficient pressure differential.- Use a wider bore cannula. - Increase the pressure differential between the two flasks, being careful not to over-pressurize the system.

Conclusion

The successful synthesis and manipulation of air-sensitive azetidine intermediates are well within the reach of the diligent researcher. By understanding the principles of air-free chemistry and mastering the techniques of the glovebox and Schlenk line, scientists can confidently explore the rich and rewarding chemistry of this important class of heterocycles, paving the way for new discoveries in drug development and beyond.

References

  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). Vertex AI Search.
  • Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA – Chemistry and Biochemistry.
  • Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety.
  • Pyrophoric Materials. Environmental Health and Safety - Purdue University.
  • C3. Safe Handling of Pyrophoric Materials. (2021, November).
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024, January 29). ehs.uci.edu.
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group.
  • Air Free Techniques | Handling Air-Sensitive Materials. Ossila.
  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017, July 14). JoVE.
  • Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. (2023, December 8). Longdom.org.
  • Tunable Aziridinium Ylide Reactivity: Noncovalent Interactions Enable Divergent Product Outcomes. (2022, January 11). ACS Publications.
  • NMR-006: Valve Tubes and Air Sensitive Samples in NMR. SP Wilmad.
  • Technical Support Center: Purification of Air-Sensitive Organoboron Compounds. (2025, December). Benchchem.
  • Keeping air and moisture out. (2024, December 11). VACUUBRAND.
  • Preparing NMR Samples on a Schlenk Line. Vertex AI Search.
  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. PMC.
  • How to Degas Solvents. EPFL.
  • Tunable Aziridinium Ylide Reactivity: Non-covalent Interactions Enable Divergent Product Outcomes. PMC.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • Air-free technique. Wikipedia.
  • Valve Tubes and Air Sensitive Samples in NMR. SP Wilmad.
  • Degassing solvents. Chemistry Teaching Labs - University of York.
  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. ChemRxiv.
  • Preparation of nmr samples of air and moisture sensitive compounds. Journal of Chemical Education.
  • Air Sensitive Compounds. Ossila.
  • Application of glove box in chemical experiment. (2025, March 6). Achieve Chem.
  • Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety.
  • Section 5.28 Title: Generating and Quenching Reactive Gases. Berry Group.
  • Purification of air-sensitive complex. (2021, October 12). Reddit.
  • Video: Glovebox-Operating Procedure and Use of Impurity Sensors. (2017, September 6). JoVE.
  • Quenching guide. (2024, April 9). Reddit.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.
  • Azetidine Synthesis. Thieme.
  • Synthesis of azetidines by aza Paternò–Büchi reactions. PMC - NIH.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15). Journal of Chemical Education - ACS Publications.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022, October 5). Journal of the American Chemical Society - ACS Publications.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthesis and Preparation In Glove Box and Isolator. Jacomex.
  • Development of Techniques for Handling Organometallic Compounds. Google Books.
  • Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using Azetidine Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptide drug development. Azetidine-2-carboxylic acid (Aze), a four-membered nitrogen heterocycle and lower homologue of proline, has emerged as a powerful tool for introducing severe conformational constraints into peptide backbones.

Unlike proline, the heightened ring strain of the azetidine ring (~26 kcal/mol) restricts the backbone dihedral angles (


, 

) and strongly biases the peptide bond toward specific trans or cis conformers depending on the adjacent residues. This rigidification is highly valuable for designing macrocycles, improving target binding affinity through reduced entropic penalty, and drastically enhancing proteolytic stability . However, the unique stereoelectronic properties of Aze present distinct challenges during Solid-Phase Peptide Synthesis (SPPS) that require highly optimized, self-validating protocols.

Mechanistic Insights: The Chemistry of Azetidine Coupling

As a Senior Application Scientist, it is critical to understand why standard SPPS protocols often fail when incorporating Aze, rather than simply following a recipe. The challenges are twofold:

  • Steric Hindrance and Reduced Nucleophilicity: Aze is a secondary amine. When coupling the subsequent amino acid onto the Aze nitrogen, the incoming activated acyl group faces severe steric clash from the constrained 4-membered ring. Furthermore, the electron-withdrawing nature of the adjacent carbonyl reduces the nucleophilicity of the Aze nitrogen. Standard coupling reagents like HBTU are often insufficiently reactive, leading to sequence truncations .

  • Susceptibility to Epimerization: The

    
    -proton of Aze is unusually acidic due to the combined electron-withdrawing effects of the ring strain, the secondary amine, and the carbonyl group. During base-catalyzed pre-activation (e.g., using DIPEA), Fmoc-Aze-OH is highly susceptible to forming an oxazolone intermediate, leading to rapid epimerization (racemization) .
    

The Causality of Reagent Selection: To overcome these barriers, we bypass standard uronium salts (HBTU/TBTU) in favor of DIC/OxymaPure or HATU/DIPEA with strictly controlled pre-activation times. DIC/OxymaPure generates a highly reactive ester in situ without the basicity that drives epimerization, making it the premier choice for coupling onto the Aze residue.

Experimental Workflow & Logical Relationships

The following workflow illustrates the logical progression and self-validating feedback loops required for successful Aze incorporation.

SPPS_Workflow Swelling 1. Resin Swelling (DMF/DCM, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swelling->Deprotect Activation 3. Pre-activation of Fmoc-Aze-OH (HATU / DIPEA, 3 min) Deprotect->Activation Coupling 4. Coupling Reaction (60-90 min, RT) Activation->Coupling Validation 5. Validation (Kaiser / Chloranil Test) Coupling->Validation Re_couple Double Coupling (DIC / OxymaPure) Validation->Re_couple Incomplete (Positive Test) Capping 6. Capping (Ac2O / Pyridine) Validation->Capping Complete (Negative Test) Re_couple->Validation Re-evaluate Capping->Deprotect Next Amino Acid Cleavage 7. Cleavage & Deprotection (TFA / Scavengers) Capping->Cleavage Final Cycle

Caption: Workflow for Fmoc-Aze-OH coupling in SPPS, highlighting critical self-validating feedback loops.

Quantitative Data: Coupling Reagent Efficacy

The selection of coupling reagents drastically impacts both yield and stereochemical integrity. The table below summarizes quantitative performance metrics for Aze couplings based on empirical validation.

Coupling Reagent SystemPre-Activation TimeEpimerization RiskCoupling Efficiency (Aze onto Primary Amine)Coupling Efficiency (Next AA onto Aze)
HATU / DIPEA < 3 minModerate> 98%> 95%
DIC / OxymaPure 0 min (In situ)Low > 99% > 98%
PyBOP / NMM 5 minLow~ 90%~ 85%
HBTU / DIPEA 5 minHigh~ 85%< 70%

Note: DIC/OxymaPure is the optimal system for coupling the subsequent amino acid onto the sterically hindered secondary amine of Aze.

Step-by-Step Protocol: Self-Validating SPPS with Fmoc-Aze-OH

This protocol establishes a self-validating system. By utilizing orthogonal colorimetric tests, the synthesis provides immediate, unambiguous feedback at each critical junction, preventing the propagation of truncated sequences.

Materials & Reagents
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g) or Wang resin.

  • Amino Acids: Fmoc-Aze-OH and subsequent Fmoc-AA-OH (4.0 equivalents).

  • Activators: DIC (N,N'-Diisopropylcarbodiimide), OxymaPure (Ethyl cyanohydroxyiminoacetate), HATU.

  • Bases/Solvents: DIPEA (N,N-Diisopropylethylamine), DMF (Peptide synthesis grade), DCM.

Step 1: Resin Preparation & Swelling
  • Weigh the desired amount of resin into a fritted SPPS reaction vessel.

  • Swell the resin in a 1:1 mixture of DMF/DCM for 30 minutes at room temperature (RT) to maximize the accessibility of the reactive sites.

  • Drain and wash with DMF (3 × 1 min).

Step 2: Fmoc Deprotection
  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain.

  • Repeat the treatment for an additional 15 minutes.

  • Wash the resin extensively: DMF (5 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

Step 3: Coupling Fmoc-Aze-OH (Onto a Primary Amine)

Mechanistic Note: Because we are coupling onto a primary amine, HATU/DIPEA is highly effective, but pre-activation must be strictly limited to prevent Aze epimerization.

  • Dissolve Fmoc-Aze-OH (4.0 eq) and HATU (3.9 eq) in a minimum volume of DMF.

  • Add DIPEA (8.0 eq) and pre-activate for strictly no longer than 2 minutes .

  • Add the activated mixture to the resin and agitate for 60 minutes at RT.

  • Drain and wash with DMF (5 × 1 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow beads/solution) confirms complete coupling. A positive result (blue) dictates a double coupling using DIC/OxymaPure.

Step 4: Coupling the Next Amino Acid (Onto the Aze Residue)

Mechanistic Note: The Aze nitrogen is a sterically hindered secondary amine. We switch to DIC/OxymaPure to force the coupling without inducing base-catalyzed side reactions.

  • Deprotect the Fmoc group from the Aze residue as described in Step 2.

  • Dissolve the next Fmoc-AA-OH (4.0 eq) and OxymaPure (4.0 eq) in DMF.

  • Add DIC (4.0 eq) to the mixture. Do not pre-activate; add immediately to the resin.

  • Agitate for 90–120 minutes at RT. (Heating to 50°C via microwave synthesis may be applied for highly difficult sequences).

  • Drain and wash with DMF (5 × 1 min).

  • Self-Validation (Chloranil Test): The Kaiser test cannot detect secondary amines and will yield a false negative. Perform a Chloranil test. A negative result (colorless/yellow) indicates success. A positive result (blue/green) requires a mandatory double coupling.

Step 5: Capping and Cleavage
  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

  • Cleavage: Following the final deprotection, wash the resin with DCM and dry under vacuum.

  • Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours at RT.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize for downstream LC-MS analysis.

References

  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024). "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." *Chemistry –

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Azetidin-3-yl)-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The synthesis of 2-(Azetidin-3-yl)-5-chlorobenzoic acid presents a unique set of challenges, primarily centered around the construction of a sterically hindered C(sp2)–C(sp3) bond and the isolation of a highly polar zwitterionic product.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we dissect the mechanistic causality behind common synthetic failures—such as protodehalogenation during cross-coupling and product loss during aqueous workup—to provide you with a self-validating, high-yield workflow.

Synthetic Workflow Visualization

The most reliable route to this target utilizes a Negishi cross-coupling strategy, followed by a global acidic deprotection and isoelectric isolation.

SynthesisWorkflow SM1 N-Boc-3-iodoazetidine Zincation Zinc Insertion (Zn, TMSCl, LiCl) SM1->Zincation SM2 N-Boc-3-azetidinylzinc iodide Zincation->SM2 Coupling Negishi Cross-Coupling (Pd-PEPPSI-IPr, 60°C) SM2->Coupling SM3 tert-Butyl 2-bromo-5-chlorobenzoate SM3->Coupling Intermediate Protected Intermediate (Ester & Boc) Coupling->Intermediate Deprotection Global Deprotection (TFA, TIPS) Intermediate->Deprotection Crude Crude Zwitterion Deprotection->Crude Purification Isoelectric Precipitation (pH Adjustment) Crude->Purification Product 2-(Azetidin-3-yl)-5-chlorobenzoic acid Purification->Product

Figure 1: Optimized synthetic workflow for 2-(Azetidin-3-yl)-5-chlorobenzoic acid.

Troubleshooting & FAQs

Q1: My C(sp2)–C(sp3) cross-coupling yields are stalled below 30%, and I observe significant amounts of unreacted aryl bromide. I am using Pd(PPh₃)₄. How can I fix this? A: The root cause is the choice of catalyst. Secondary alkyl zinc reagents, such as those derived from azetidines, are highly prone to β-hydride elimination. The triphenylphosphine ligands on Pd(PPh₃)₄ are not sterically bulky enough to force a rapid reductive elimination step. Consequently, the alkyl-palladium intermediate stalls, leading to isomerized byproducts or protodehalogenation of your starting material. Solution: The Negishi coupling of azetidin-3-ylzinc iodide is highly effective when paired with the right ligand[1]. Switch to a bulky, electron-rich N-heterocyclic carbene (NHC) palladium complex like Pd-PEPPSI-IPr . This catalyst accelerates reductive elimination, outcompeting the side reactions, which is why Negishi conditions often outperform other methods for secondary alkyls[2]. Additionally, ensure you are using Knochel’s LiCl additive during the zinc insertion to stabilize the organozinc species and prevent homocoupling.

Q2: During the global deprotection step with TFA, LC-MS shows my desired product mass, but also several +56 m/z (tert-butyl) adducts. What is causing this degradation? A: You are observing electrophilic trapping. The simultaneous removal of the tert-butyl ester and the N-Boc group generates highly reactive tert-butyl carbocations in solution. Because the azetidine nitrogen becomes a nucleophilic amine upon deprotection, it can be rapidly alkylated by these carbocations, forming unwanted N-tert-butyl impurities. Solution: You must quench the carbocations before they can react with your product. Add a cation scavenger, such as triisopropylsilane (TIPS) (5% v/v), to your TFA/DCM mixture. TIPS acts as a hydride donor, instantly reducing the tert-butyl cation to harmless isobutane gas.

Q3: I have successfully deprotected the molecule, but I lose all my product during the aqueous workup. It will not extract into ethyl acetate or DCM. How do I isolate it? A: Your product is an amino acid. It contains both a basic secondary amine (the azetidine) and an acidic carboxylic acid. In aqueous solution at physiological pH, it exists almost entirely as a zwitterion (an internal salt)[3]. Zwitterions have a net charge of zero but possess localized ionic charges, making them highly polar and virtually insoluble in standard organic extraction solvents. Solution: Do not attempt liquid-liquid extraction. Instead, utilize isoelectric precipitation . At its exact isoelectric point (pI), the zwitterion experiences minimal hydration and maximum crystal lattice energy, causing it to precipitate out of the water[3]. Calculate the pI (typically around pH 6.5–7.0 for this scaffold), dissolve your crude mixture in minimal water, and carefully titrate with 1M NaOH until the product crashes out as a white solid.

Empirical Data: Cross-Coupling Optimization

To validate the causality explained in Q1, review the quantitative data below. The transition from first-generation phosphine ligands to bulky NHC or Buchwald ligands is critical for secondary alkyl zinc couplings.

Catalyst System (5 mol%)AdditiveSolventTemp (°C)Conversion (%)Isolated Yield (%)
Pd(PPh₃)₄NoneTHF804518
Pd(dppf)Cl₂NoneTHF806034
XPhos Pd G3NoneTHF/DMA608565
Pd-PEPPSI-IPr LiCl (1.0 eq) THF 60 >95 89

Standard Operating Procedures (SOPs)

Protocol A: Negishi Cross-Coupling (C-C Bond Formation)

This protocol ensures the stabilization of the azetidinylzinc reagent and maximizes reductive elimination.

  • Zinc Activation: In a flame-dried Schlenk flask under argon, add zinc dust (2.0 eq) and anhydrous THF (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to 65°C for 10 minutes. Cool to room temperature and add TMSCl (5 mol%). Stir for 15 minutes.

  • Zincation: Add anhydrous LiCl (1.0 eq) followed by N-Boc-3-iodoazetidine (1.5 eq). Stir at 40°C for 2 hours. Monitor zinc insertion via GC-MS (quench an aliquot with iodine).

  • Coupling: In a separate flame-dried flask, charge tert-butyl 2-bromo-5-chlorobenzoate (1.0 eq) and Pd-PEPPSI-IPr (5 mol%). Purge with argon.

  • Reaction: Transfer the active zinc reagent via syringe to the coupling flask. Stir at 60°C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the protected intermediate.

Protocol B: Global Deprotection & Isoelectric Isolation

This protocol prevents carbocation alkylation and leverages the zwitterionic nature of the product for purification.

  • Deprotection: Dissolve the purified intermediate from Protocol A in anhydrous DCM (0.1 M) in a round-bottom flask.

  • Scavenging: Add triisopropylsilane (TIPS) (5% v/v relative to total solvent volume).

  • Cleavage: Slowly add Trifluoroacetic Acid (TFA) equal to the volume of DCM. Stir vigorously at room temperature for 4 hours.

  • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is now a crude TFA salt.

  • Isoelectric Precipitation: Dissolve the crude residue in a minimum volume of HPLC-grade water. Insert a calibrated pH meter.

  • Titration: Dropwise, add 1M NaOH while stirring vigorously until the pH reaches the calculated isoelectric point (approx. pH 6.8). A thick white precipitate will form.

  • Isolation: Filter the suspension through a medium-porosity glass frit. Wash the filter cake with ice-cold water (2x) and cold acetone (1x). Dry under high vacuum to afford pure 2-(Azetidin-3-yl)-5-chlorobenzoic acid.

References

  • Source: whiterose.ac.
  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3)
  • Isoelectric Points of Amino Acids (and How To Calculate Them)

Sources

Technical Support Center: Navigating Azetidine Stability During Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: preventing the undesired ring-opening of azetidines during acid-catalyzed hydrolysis reactions, particularly for the deprotection of ester functional groups. The inherent ring strain of the four-membered azetidine heterocycle makes it susceptible to degradation under various conditions, most notably in acidic media.[1][2] This document offers field-proven strategies and detailed protocols to help you preserve the integrity of your azetidine-containing molecules.

Frequently Asked Questions (FAQs)
Q1: Why is my azetidine-containing compound degrading during the acid hydrolysis of an ester group?

A1: The degradation is typically due to an acid-mediated intramolecular ring-opening of the azetidine.

The core issue lies in the combination of the azetidine's inherent ring strain (approx. 25.4 kcal/mol) and the basicity of its nitrogen atom.[2] The mechanism proceeds via two key steps, as illustrated below:

  • Protonation of the Azetidine Nitrogen: Under acidic conditions, the lone pair of electrons on the azetidine nitrogen is protonated. This converts the nitrogen into a much better leaving group and significantly activates the strained ring system. The rate of this decomposition pathway is highly sensitive to pH, with degradation occurring more rapidly at lower pH values.[3]

  • Nucleophilic Attack and Ring Opening: Once protonated, the electrophilic carbon atoms of the azetidine ring become highly susceptible to nucleophilic attack. If a nucleophile, such as a water molecule or a pendant functional group within the same molecule (e.g., an amide), is present, it can attack one of the ring carbons.[1][3] This attack leads to the cleavage of a C-N bond, opening the four-membered ring and resulting in a more stable, linear, or rearranged product.[1]

Azetidine_Ring_Opening Azetidine Azetidine Substrate Protonated_Azetidine Protonated Azetidine (Activated) Azetidine->Protonated_Azetidine  Acidic Medium (e.g., H₃O⁺) Proton H+ Nucleophile Nucleophile (e.g., H₂O) Ring_Opened_Product Ring-Opened Product Protonated_Azetidine_2->Ring_Opened_Product  C-N Bond Cleavage

Fig 1. Mechanism of Acid-Catalyzed Azetidine Ring Opening.

The stability of the azetidine ring is therefore critically dependent on the pKa of the azetidine nitrogen; a lower pKa reduces the likelihood of protonation and enhances stability.[3]

Troubleshooting Guide: Strategies for Selective Ester Hydrolysis

To successfully hydrolyze an ester without opening the azetidine ring, you must either make the hydrolysis conditions milder or modify the molecule to make the azetidine ring less reactive. The following three strategies offer robust solutions.

Strategy 1: Optimization of Mild Acidic Conditions

Instead of using harsh conditions like concentrated HCl or H₂SO₄, a milder approach can selectively cleave the ester while leaving the azetidine intact. This involves carefully controlling the acid strength, temperature, and reaction time. The goal is to find a kinetic window where ester hydrolysis is reasonably fast, but azetidine ring-opening is slow.

Causality: Milder acids or buffered systems maintain a lower concentration of H₃O⁺, which reduces the equilibrium concentration of the highly reactive protonated azetidine species.[3][4] Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the higher activation energy pathway of ring opening compared to ester hydrolysis.

Reagent/ConditionTypical ConcentrationTemperatureKey Considerations
Trifluoroacetic Acid (TFA) 5-25% in H₂O or CH₂Cl₂/H₂O0 °C to RTEffective for acid-labile esters like t-butyl esters. Volatile and easily removed.[5]
Formic Acid 80-90% aqueousRT to 50 °CA weaker organic acid, often used for deprotection of Boc groups.
Acetic Acid 50-80% aqueous50 °C to refluxWeaker still, may require higher temperatures and longer reaction times.
p-Toluenesulfonic Acid (pTSA) Catalytic (0.1-0.2 eq.) in aq. solventRT to 60 °CSolid, non-volatile acid catalyst. Often used in THF/H₂O or Acetone/H₂O mixtures.
Dowex® 50WX8 (H⁺ form) Catalytic (by weight)RT to 50 °CA strongly acidic resin that can be filtered off, simplifying workup.[6]
  • Setup: In parallel vials, dissolve your azetidine-containing ester (1.0 eq.) in a suitable co-solvent (e.g., THF, Dioxane, or Acetonitrile) to a concentration of ~0.1 M.

  • Reagent Addition: To each vial, add an aqueous solution of a different mild acid (see table above). Start with stoichiometric amounts or catalytic amounts for strong acids like pTSA.

  • Reaction: Stir the reactions at a low temperature (e.g., room temperature) and monitor progress closely by TLC or LC-MS at regular intervals (e.g., 1h, 3h, 6h, 24h).

  • Analysis: Check for the disappearance of starting material, the appearance of the desired carboxylic acid, and crucially, the formation of any ring-opened byproducts.

  • Optimization: If no reaction occurs, incrementally increase the temperature (e.g., to 40-50 °C) or the acid concentration. If degradation is observed, use a weaker acid or lower the temperature.

  • Workup: Once the reaction is complete, quench with a mild base (e.g., saturated aq. NaHCO₃), extract the product with an organic solvent (e.g., ethyl acetate), dry (Na₂SO₄), and concentrate under reduced pressure.

Strategy 2: Attenuating Nitrogen Basicity with Protecting Groups

A highly effective prophylactic strategy is to decrease the basicity of the azetidine nitrogen by installing an electron-withdrawing protecting group. This makes the nitrogen far less likely to be protonated, thereby stabilizing the ring against acid-mediated opening.[7]

Causality: Groups like tert-butoxycarbonyl (Boc) or p-toluenesulfonyl (Tosyl) delocalize the nitrogen's lone pair of electrons through resonance or induction, respectively. This significantly lowers the pKa of the nitrogen, meaning a much stronger acid is required for protonation.[3] For instance, the calculated pKa of the azetidine nitrogen in an N-phenyl analogue is 2.9, while in a more electron-deficient N-pyridyl analogue it is -1.1, rendering it much more stable at low pH.[3]

  • Boc (tert-butoxycarbonyl): Generally stable to a wide range of non-acidic conditions but can be removed with strong acids like TFA. It is ideal if the ester you wish to hydrolyze is not a t-butyl ester.

  • Tosyl (p-toluenesulfonyl): Extremely robust and stable to most acidic and basic conditions. Its removal often requires harsh reductive conditions (e.g., sodium in liquid ammonia), making it a permanent fixture for many synthetic steps.

  • Dissolution: Dissolve the N-H azetidine starting material (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (~0.2 M).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aq. NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc protected azetidine by flash column chromatography on silica gel.

With the N-Boc azetidine in hand, you can now proceed with your acid hydrolysis, which will be significantly less prone to causing ring-opening.

Strategy 3: Circumventing Acidity with Alternative Hydrolysis Methods

The most robust solution is often to avoid acidic conditions entirely. Base-catalyzed and enzymatic hydrolysis methods are excellent alternatives for cleaving esters without endangering the azetidine ring.

This classic method uses a hydroxide source (e.g., NaOH, LiOH) to hydrolyze the ester. It is highly effective and, unlike acid hydrolysis, is an irreversible process.[8][9]

Causality: The reaction is initiated by the attack of a strong nucleophile (hydroxide ion) on the ester carbonyl. The reaction proceeds to form a carboxylic acid, which is immediately deprotonated by the basic medium to form a carboxylate salt.[10] This final deprotonation step is irreversible and drives the reaction to completion. The azetidine ring is stable under these conditions as the nitrogen is not protonated.

  • Setup: Dissolve the azetidine ester (1.0 eq.) in a mixture of THF or methanol and water (e.g., 3:1 v/v) to a concentration of 0.1-0.5 M.

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq.) at room temperature.

  • Reaction: Stir the mixture vigorously. Monitor the reaction by TLC or LC-MS. Gentle heating (40-50 °C) can be applied to accelerate the hydrolysis of sterically hindered esters.

  • Workup & Acidification: Upon completion, cool the mixture to 0 °C and carefully acidify with dilute acid (e.g., 1 M HCl) to a pH of ~3-4 to protonate the carboxylate salt.

  • Extraction: Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Further purification can be done by chromatography or crystallization.

Enzymes, such as lipases, offer unparalleled selectivity under extremely mild conditions (neutral pH, room temperature).[11] This method is ideal for complex molecules with multiple sensitive functional groups.

Causality: Lipases and esterases have an active site specifically designed to catalyze the hydrolysis of ester bonds. The reaction occurs under physiological conditions, which are inherently non-destructive to most organic functional groups, including the azetidine ring.[12]

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.2).

  • Setup: Dissolve the azetidine ester (1.0 eq.) in a minimal amount of a water-miscible co-solvent like THF or DMSO, then dilute with the phosphate buffer to the desired concentration (e.g., 10-50 mM).

  • Enzyme Addition: Add a commercially available lipase, such as Lipase B from Candida antarctica (CALB) or Lipase from Aspergillus niger, either as a free powder or immobilized on a solid support. The amount can range from 10-100% by weight relative to the substrate.

  • Reaction: Stir the suspension at room temperature (or a specified optimal temperature for the enzyme, typically 25-40 °C). Monitor the reaction by LC-MS or HPLC.

  • Workup: Upon completion, if an immobilized enzyme was used, simply filter it off. If a free enzyme was used, denature it by adding a larger volume of an organic solvent (e.g., acetonitrile or ethyl acetate) and filter the precipitated protein.

  • Extraction: Extract the aqueous phase with an organic solvent, dry, and concentrate to isolate the product.

Decision-Making Workflow and Strategy Summary

To help you select the most appropriate method for your specific needs, consult the following workflow and summary table.

Decision_Workflow Start Start: Need to hydrolyze ester on azetidine-containing molecule Q1 Is the azetidine N-H or N-Alkyl/Aryl (basic)? Start->Q1 Q3 Are other functional groups acid-sensitive (e.g., acetals)? Q1->Q3 No Protect Strategy 2: Protect Azetidine-N (e.g., with Boc) Q1->Protect Yes Q2 Is the molecule stable to strong base? Saponify Strategy 3A: Use Saponification (Base Hydrolysis) Q2->Saponify Yes Enzyme Strategy 3B: Use Enzymatic Hydrolysis Q2->Enzyme No Q3->Q2 No Mild_Acid Strategy 1: Screen Mild Acid Conditions (TFA, pTSA, Formic Acid) Q3->Mild_Acid Yes Protected Azetidine is N-Protected (e.g., N-Boc, N-Tosyl) Protect->Protected Protected->Q3

Fig 2. Decision workflow for selecting a hydrolysis strategy.
Strategy Selection Matrix
StrategyProsConsBest For...
1. Mild Acid Hydrolysis - Simple setup.- Utilizes common lab reagents.- Requires careful screening and optimization.- Risk of some degradation is still present.- Reversible reaction.[9]- Rapid deprotection is needed.- Substrate is known to be moderately stable.- Other functional groups are base-labile.
2. N-Protection - Prophylactic; provides high stability.- Allows use of a wider range of conditions later.- Adds two steps to the synthetic route (protection/deprotection).- Long synthetic sequences where the azetidine needs to survive multiple steps.- When the azetidine nitrogen is particularly basic (N-H, N-Alkyl).
3. Saponification (Base) - Irreversible, drives reaction to completion.[8]- Fast and high-yielding.- Avoids acid-mediated degradation completely.- Requires a final acidic workup step.- Not compatible with base-labile functional groups (e.g., other esters, β-lactams).- Molecules that are stable to strong base.- When a clean, irreversible reaction is desired.
4. Enzymatic Hydrolysis - Extremely mild (neutral pH, RT).- Highly selective for the ester group.- Environmentally friendly ("Green Chemistry").- Enzymes can be expensive.- May require screening for a suitable enzyme.- Slower reaction times.- Highly complex molecules with multiple sensitive functional groups.- When ultimate selectivity and mildness are required.
References
  • Alwar, S., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(13), 4838-4841. [Link]

  • Frank, S. A., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(9), 1591-1605. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1773-1778. [Link]

  • Reddy, T. R., et al. (2014). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 26(1), 223-226. [Link]

  • Ye, Z., & Engle, K. M. (2023). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Organic Letters, 25(35), 6549-6553. [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5036-5061. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Hakala, T. K., et al. (2014). Effect of mild acid hydrolysis parameters on properties of microcrystalline cellulose. BioResources, 9(3), 4709-4721. [Link]

  • ResearchGate. (2023). Stability of different azetidine esters. [Link]

  • ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. [Link]

  • American Chemical Society. (2023). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. [Link]

  • Cossy, J., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8488-8492. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 17, 1863-1869. [Link]

  • ResearchGate. (2018). Direct Access to L-Azetidine-2-carboxylic Acid. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • MDPI. (2024). Two-Step Macromolecule Separation Process with Acid Pretreatment and High-Shear-Assisted Extraction for Microalgae-Based Biorefinery. [Link]

  • Tang, W., et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters, 24(31), 5800-5804. [Link]

  • Sarwar, A., et al. (2018). Protein acidic hydrolysis for amino acids analysis in food - progress over time: a short review. Journal of Food and Nutrition Research, 6(12), 749-752. [Link]

  • RSC Publishing. (2023). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. [Link]

  • Clark, J. (2015). Hydrolysing esters. Chemguide. [Link]

  • ResearchGate. (2015). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. [Link]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link]

  • Reddit. (2012). Can the hydrolysis of an ester be done without an acid catalyst?. [Link]

  • ResearchGate. (2015). Optimization of a total acid hydrolysis based protocol for the quantification of carbohydrate in macroalgae. [Link]

  • OrgoSolver. (n.d.). Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). [Link]

  • PubMed. (2014). Hydrolysis of dilute acid-pretreated cellulose under mild hydrothermal conditions. [Link]

  • LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Sparkl. (n.d.). Revision Notes - Hydrolysis of Esters with Acid or Alkali. [Link]

Sources

Technical Support Center: Solubility Enhancement of Chlorobenzoic Acid Derivatives in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Troubleshooting for Chlorobenzoic Acid Derivatives (2-CBA, 3-CBA, 4-CBA) in Dimethyl Sulfoxide (DMSO). Audience: Pharmaceutical Researchers, Medicinal Chemists, and Process Engineers. Content Type: Technical Support Guide (Q&A Format).

Introduction: The Solvation Challenge

Chlorobenzoic acid derivatives (CBAs) are fundamental building blocks in drug discovery and agrochemistry. While DMSO is often considered a "universal solvent," researchers frequently encounter unexpected precipitation, slow dissolution kinetics, or "oiling out" when working with high concentrations of these derivatives.

This guide moves beyond basic "shake and heat" advice. It applies thermodynamic principles and structural analysis—specifically the impact of para vs. ortho substitution on crystal lattice energy—to provide a robust troubleshooting framework.

Module 1: Dissolution Troubleshooting (The Basics)

Q1: I am trying to dissolve 4-chlorobenzoic acid (4-CBA) in DMSO at 50 mg/mL, but I see persistent floating solids. 2-chlorobenzoic acid (2-CBA) dissolved instantly. Why?

A: You are observing the effect of Crystal Lattice Energy on solubility.

  • The Mechanism: Solubility is a thermodynamic battle between the energy required to break the crystal lattice (enthalpy of fusion) and the energy released by solvation.

  • The Data: 4-CBA has a significantly higher melting point (~243°C) compared to 2-CBA (~140°C). The para-substitution allows for a more symmetric, tightly packed crystal lattice driven by intermolecular hydrogen bonding dimers.

  • The Fix: 4-CBA requires higher energy input to overcome this lattice barrier.

    • Heat: Warm the DMSO to 40–50°C. The solubility of benzoic acid derivatives in DMSO is endothermic; increasing temperature exponentially increases saturation limits (Van't Hoff relationship).

    • Sonication: Use bath sonication at 40°C for 10–15 minutes to mechanically disrupt the lattice.

Q2: My solution was clear, but after storing it in the fridge (4°C), a precipitate formed. Is my sample ruined?

A: No, but you have encountered Temperature-Dependent Supersaturation . DMSO has a high freezing point (19°C). Storing it at 4°C freezes the solvent, which forces the solute out of the solution (cryoprecipitation). Even if the DMSO remains liquid (supercooled), the solubility of CBAs drops drastically at low temperatures.

  • Recovery Protocol:

    • Bring the vial to Room Temperature (RT).

    • Vortex vigorously.

    • If solids persist, heat to 37°C for 5 minutes.

    • Critical Check: Ensure no water has entered the vial. DMSO is hygroscopic; absorbed atmospheric water acts as an antisolvent for organic acids.

Q3: Why does my DMSO solution turn cloudy immediately upon adding the solid?

A: This is likely "Oiling Out" or Water Contamination . If your DMSO is "wet" (contains >1% water), the hydrophobic chlorophenyl ring of the CBA repels the water molecules. Instead of dissolving, the CBA forms a separate, oil-like liquid phase or a colloidal suspension.

  • Validation Step: Perform a "Water Spike Test." Take 100 µL of your DMSO. Add 10 µL of water. If it clouds instantly, your stock DMSO is likely compromised. Use anhydrous DMSO (≤0.1% H₂O) stored over molecular sieves.

Module 2: Advanced Solubility Enhancement

Q4: I need a concentration of >200 mg/mL for an animal study. How can I push the solubility limit?

A: When thermodynamics limits you, use Chemical Modification (In-Situ Salt Formation) . Chlorobenzoic acids are weak acids (pKa ~3.8–4.0). DMSO is a polar aprotic solvent that supports ionization if a base is present.

  • The Protocol:

    • Calculate the molar equivalents of your CBA.

    • Add 1.05 equivalents of an organic base soluble in DMSO, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

    • Mechanism: This deprotonates the carboxylic acid (

      
      ). The ionic species is vastly more soluble in the polar DMSO environment than the neutral protonated form.
      
    • Note: Ensure the base is compatible with your downstream application (e.g., toxicity in biological assays).

Q5: Can I use a co-solvent to improve stability?

A: Yes. While DMSO is a powerful solvent, adding a Hydrogen Bond Donor can stabilize the carboxylate group.

  • Recommendation: A mixture of DMSO:PEG-400 (90:10) is often superior to pure DMSO for long-term storage. Polyethylene Glycol (PEG) provides a steric barrier that inhibits crystal nucleation (precipitation) over time.

Module 3: Stability & Chemical Integrity

Q6: Are chlorobenzoic acids stable in DMSO long-term?

A: Generally, yes, but with a Critical Warning regarding Metals . DMSO can act as an oxidant (e.g., Swern oxidation conditions) or a methylating agent under specific catalytic conditions.

  • Risk Factor: If your sample contains trace copper or iron salts (often found in crude synthesis products), DMSO can facilitate decarboxylation or O-methylation at high temperatures (>80°C).

  • Storage Rule: Store stocks in amber glass vials (to prevent photo-dechlorination) at -20°C. Avoid storing in polystyrene or polycarbonate plastics, as DMSO leaches these polymers. Use Polypropylene (PP) or HDPE .

Visual Troubleshooting Guides

Figure 1: Dissolution Decision Tree

Caption: Logical workflow for troubleshooting solubility issues with Chlorobenzoic Acid derivatives in DMSO.

SolubilityTroubleshooting Start Issue: CBA Derivative Won't Dissolve in DMSO CheckConc Check Concentration (Is it >100 mg/mL?) Start->CheckConc CheckStructure Check Structure (Is it 4-CBA / High MP?) CheckConc->CheckStructure No (<100 mg/mL) SaltFormation Strategy: In-Situ Salt Formation (Add 1.0 eq DIPEA/NaOH) CheckConc->SaltFormation Yes (>100 mg/mL) HeatSonication Apply Heat (50°C) & Sonication (15 min) CheckStructure->HeatSonication Yes (High Lattice Energy) CheckWater Check DMSO Quality (Is Water content >0.5%?) CheckStructure->CheckWater No (Low MP) HeatSonication->CheckWater Precipitate Persists Success Solution Clear (Proceed to Assay) HeatSonication->Success Dissolved UseAnhydrous Switch to Anhydrous DMSO (Store over 3Å Sieves) CheckWater->UseAnhydrous Yes (Wet DMSO) CheckWater->SaltFormation No (Dry DMSO) UseAnhydrous->Success SaltFormation->Success

Figure 2: Thermodynamic Cycle of Solvation

Caption: Energetic barriers in dissolving crystalline Chlorobenzoic Acids. 4-CBA requires more energy to break the lattice (ΔH_fusion) than 2-CBA.

SolvationThermodynamics cluster_0 DMSO Role Solid Solid State (Crystal) High Lattice Energy (Dimerized via H-bonds) Transition Transition State Breaking Lattice (Requires Heat/Energy) Solid->Transition + ΔH_fusion (High for 4-CBA) Solvated Solvated State DMSO-Solute H-Bonds (Monomeric/Ionized) Transition->Solvated - ΔH_solvation (DMSO Interaction) DMSO_Action DMSO acts as H-Bond Acceptor Breaks Acid Dimers

Experimental Protocols

Protocol A: Determination of Saturation Solubility

Use this to validate the maximum solubility of your specific derivative.

  • Preparation: Add excess solid CBA derivative (approx. 100 mg) to a glass vial containing 1 mL of anhydrous DMSO.

  • Equilibration: Shake or vortex at the target temperature (e.g., 25°C) for 24 hours.

    • Tip: If using a heating block, ensure the vial is sealed tightly with a Parafilm wrap to prevent hygroscopic water uptake.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter.

    • Warning: Do not use Nylon filters; DMSO may degrade them or leach extractables. Use PTFE or PVDF.

  • Quantification: Dilute the supernatant 1:100 in methanol and analyze via UV-Vis spectrophotometry (approx. 270–280 nm) or HPLC.

Protocol B: Preparation of 100 mM Stock Solution

Standard operating procedure for biological assays.

StepActionTechnical Rationale
1 Weigh 15.66 mg of 2-Chlorobenzoic Acid (MW: 156.57).Precision weighing prevents concentration errors.
2 Add 500 µL of Anhydrous DMSO.Adding 50% volume first prevents "clumping" and allows better vortexing.
3 Vortex for 30 seconds.Mechanical agitation increases surface area contact.
4 Inspect: If solid remains, sonicate at 40°C for 5 mins.4-CBA may require this step due to high lattice energy.
5 Add DMSO to a final volume of 1.0 mL .Adjusting to volume after dissolution accounts for the solute's displacement volume.
6 Store in aliquots at -20°C.Prevents freeze-thaw cycles which induce precipitation and water absorption.

Data Summary Table: Physicochemical Properties

Property2-Chlorobenzoic Acid4-Chlorobenzoic AcidImpact on DMSO Solubility
Melting Point ~140°C~243°CHigher MP = Harder to dissolve (High Lattice Energy).
pKa 2.943.992-CBA is more acidic; easier to deprotonate with weak bases.
Crystal Habit MonoclinicTriclinic/Monoclinic4-CBA packs more efficiently (symmetric), reducing dissolution rate.
LogP ~2.05~2.65Both are lipophilic; soluble in DMSO, insoluble in water.

References

  • Gomaa, E. A. (2012). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated o-Chlorobenzoic Acid Solutions in Various Solvents at 298.15 K. Food and Public Health, 2(3), 65-68.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid.[2] Link

  • Gaylord Chemical Company. (2024).[3] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Link

  • Jiao, N., et al. (2015).[4] Copper-Catalyzed O-Methylation of Carboxylic Acids Using DMSO as a Methyl Source. Synthesis, 48, 421–428.[4] (Cited for stability warnings).[5] Link

Sources

Troubleshooting N-alkylation side reactions in azetidine chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting N-alkylation side reactions in azetidine chemistry Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Facility Overview & Core Philosophy

Welcome to the Azetidine Support Hub. If you are here, you have likely encountered the "Azetidine Paradox": these 4-membered rings are kinetically stable enough to be handled but thermodynamically unstable enough (~25.4 kcal/mol ring strain) to explode into polymers or linear chains if looked at the wrong way.

Unlike pyrrolidines (5-membered), azetidines cannot be treated as simple secondary amines. The N-alkylation of an azetidine is a race between the desired


 substitution and three catastrophic side reactions:
  • Cationic Ring-Opening Polymerization (CROP): The reaction mixture turns into an intractable gel.

  • Ring Opening (Solvolysis): You isolate a linear 3-substituted propylamine instead of a cycle.

  • Quaternization-Induced Fragmentation: The product alkylates a second time, forming an azetidinium salt that immediately snaps open.

This guide treats your reaction flask as a controlled instability system . Every protocol below is designed to keep the azetidine in its local energy minimum.

Diagnostic Flowchart: The Fate of the Azetidine

Before troubleshooting, identify your failure mode using the pathway map below.

AzetidinePathways Start Azetidine (Starting Material) Target N-Alkyl Azetidine (Target Product) Start->Target Controlled Alkylation (1 equiv R-X, Base) Polymer Polymer (PPI) (Gelation/CROP) Start->Polymer Acidic Conditions High Conc. Quat Azetidinium Salt (Over-Alkylated) Target->Quat Excess R-X (Over-alkylation) Quat->Polymer Chain Transfer Linear Linear Amine (Ring Opening) Quat->Linear Nucleophilic Attack (Ring Strain Relief)

Figure 1: Reaction pathways showing how over-alkylation (quaternization) acts as a gateway to ring-opening and polymerization.

Troubleshooting & FAQs
Issue 1: "My reaction mixture turned into a solid brick/gel."

Diagnosis: You have triggered Cationic Ring-Opening Polymerization (CROP) . The Mechanism: A protonated azetidine or an electrophilic azetidinium species acts as an initiator. The nucleophilic nitrogen of a neutral azetidine attacks the strained ring of the activated species, opening it and propagating a chain. This yields branched poly(propylenimine) (PPI).[1][2]

Corrective Actions:

  • Dilution is Law: Run reactions at 0.05 M to 0.1 M . High concentration favors intermolecular attack (polymerization) over intramolecular stability.

  • Reverse Addition: Do not add the azetidine to the electrophile. Add the electrophile slowly to a solution of azetidine and base. This keeps the concentration of the alkylating agent low relative to the amine, preventing the formation of the highly reactive azetidinium species.

  • Scavenge Protons: Ensure your base is strong enough to keep the azetidine deprotonated. If using inorganic bases (

    
    ), ensure high surface area (finely ground) or add a phase transfer catalyst.
    
Issue 2: "I isolated a linear amine (e.g., chloropropylamine or hydroxypropylamine)."

Diagnosis: Nucleophilic Ring Opening. The Mechanism: The azetidine ring strain (~25 kcal/mol) lowers the activation energy for ring opening. If the nitrogen becomes quaternized (azetidinium) or protonated, it becomes an exceptional leaving group. Any nucleophile present (solvent, halide ion, water) will attack the


-carbon, snapping the ring.

Corrective Actions:

  • Switch Leaving Groups: If using alkyl halides (R-I or R-Br), the generated iodide/bromide is nucleophilic enough to open the activated ring. Switch to alkyl sulfonates (OTs, OMs) or use a silver salt scavenger (e.g.,

    
    ) to precipitate the halide.
    
  • Temperature Control: Azetidinium salts are often stable at 0°C but decompose at >40°C. Keep alkylation reactions below room temperature initially.

  • Avoid Acidic Workups: Never wash an azetidine reaction with 1M HCl. The salt formation generates heat and acid, instantly opening the ring. Use buffered washes (pH 8-9).

Issue 3: "I cannot stop the reaction at the mono-alkylated stage."

Diagnosis: The "Inductive Trap." The Mechanism: The product (N-alkyl azetidine) is often more nucleophilic than the starting material (secondary amine) due to the inductive electron donation of the new alkyl group. This leads to rapid second alkylation, forming the unstable azetidinium salt.

Corrective Actions:

  • Stoichiometry: Use a slight deficit of the alkylating agent (0.85 – 0.95 equiv). It is better to recover starting material than to lose product to ring opening.

  • Change Methodology: Switch to Reductive Amination (Protocol B). This forms an iminium ion intermediate which is reduced in situ. Since the product is a tertiary amine, it cannot react with the aldehyde/ketone again, effectively capping the reaction at mono-substitution.

Comparative Data: Base & Solvent Selection

The choice of base profoundly impacts the stability of the transition state.

Base SystemHeterogeneityRisk of Ring OpeningBest For...
DIPEA / DCM HomogeneousHigh Fast reactions; non-nucleophilic base prevents direct attack, but DCM can react with azetidines over long periods (quaternization).

/ MeCN
HeterogeneousMedium Standard alkylations. The solid base prevents runaway exotherms.

/ DMF
HeterogeneousHigh Difficult substrates. Warning: High solubility of Cs+ makes carbonate more active; DMF decomposition can produce dimethylamine (nucleophile).

/ MeOH
HeterogeneousLow Recommended. Protic solvents solvate anions (halides), reducing their nucleophilicity and preventing ring opening.
Validated Protocols
Protocol A: Direct Alkylation (Optimization for Stability)

Use this when reductive amination is impossible (e.g., alkylating with primary alkyl halides).

  • Preparation: Dissolve Azetidine (1.0 equiv) in MeOH or MeCN (0.1 M concentration).

    • Why? Polar solvents stabilize the transition state; MeOH solvates leaving group anions, reducing their ability to attack the ring.

  • Base: Add

    
      (2.5 equiv) or finely ground 
    
    
    
    .
  • Addition: Cool to 0°C . Add the Alkyl Halide (0.95 equiv) dropwise over 30 minutes.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.

    • Critical Check: If the reaction stalls, warm to RT slowly. Do not heat >40°C.

  • Workup: Filter solids. Concentrate without heating above 30°C. Partition between

    
     and saturated 
    
    
    
    .
    • Avoid: Silica gel chromatography if possible (acidic sites open rings). Use Alumina (neutral) or distillation.

Protocol B: Reductive Amination (The "Safe" Route)

Preferred method for introducing alkyl groups via aldehydes/ketones.

  • Formation: Dissolve Azetidine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE or THF (0.1 M).

  • Drying: Add activated 4Å Molecular Sieves .

    • Why? Water hydrolysis of the iminium ion is reversible; removing water drives formation.

  • Reduction: Stir 30 mins, then add NaBH(OAc)3 (1.5 equiv).

    • Note: Avoid

      
       if possible to prevent cyanide generation (a potent nucleophile that opens rings).
      
  • Quench: Add saturated

    
     solution. Stir vigorously for 20 mins.
    
  • Extraction: Extract with DCM. The product is usually pure enough to proceed without chromatography.

Troubleshooting Logic Gate

Use this logic to determine your next experimental move.

TroubleshootingLogic Start Start: Reaction Failed CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 Mass = M + Alkyl + 18 (Hydrolysis) CheckLCMS->Result1 Linear Product Result2 Mass = M + (M)n (Polymer) CheckLCMS->Result2 Gum/Solid Result3 Mass = M + 2*Alkyl (Quat) CheckLCMS->Result3 Over-alkylation Action1 Reduce Temp Switch to MeOH solvent Result1->Action1 Action2 Dilute to 0.05M Add Electrophile slower Result2->Action2 Action3 Use Reductive Amination Reduce equiv of R-X Result3->Action3

Figure 2: Decision tree for modifying reaction conditions based on impurity profile.

References
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Doda, K., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Journal of the American Chemical Society. Link

  • Singh, G. S., et al. (2008). Recent progress in the synthesis and chemistry of azetidines. Tetrahedron. Link

  • Padwa, A. (2012). Ring-Opening Reactions of Azetidines. Comprehensive Heterocyclic Chemistry III. Link

  • Varma, R. S. (2002). Azetidines and Bis-azetidines: Synthesis and Ring Strain. Synlett. Link

Sources

Optimizing recrystallization solvents for chlorobenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis & Purification . As a Senior Application Scientist, I have designed this guide to address the thermodynamic principles, solvent-solute interactions, and troubleshooting methodologies required for the optimal recrystallization of chlorobenzoic acids.

This center departs from basic procedural lists; instead, it focuses on the causality of molecular behaviors and provides self-validating protocols to ensure your purification workflows are analytically sound.

PART 1: Thermodynamic Solubility Profiles

To engineer a successful recrystallization, we must first understand the thermodynamic boundaries of our target molecules. The position of the chlorine substituent drastically alters the crystal lattice energy and, consequently, the solubility profile.

Table 1: Comparative Solubility & Physical Data for Chlorobenzoic Acids

CompoundMelting PointHigh-Capacity Solvents (Dissolves at RT)Optimal Recrystallization Solvents (Steep thermal gradient)Anti-Solvents (Insoluble)
2-Chlorobenzoic Acid (2-CBA) 142 °CAcetone, DMF, DMSOMethanol, EthanolWater
4-Chlorobenzoic Acid (4-CBA) 238–241 °CTHF, DMFAnhydrous Ethanol, MethanolWater, Toluene, 95% Ethanol

Data synthesis indicates that while both isomers are soluble in primary alcohols, 4-CBA requires strictly anhydrous conditions or higher thermal energy to achieve dissolution compared to 2-CBA[1],[2].

PART 2: Diagnostic FAQs & Troubleshooting Guides

Q1: Why does my 4-chlorobenzoic acid (4-CBA) precipitate as an oil instead of forming crystals in an ethanol/water mixture? The Causality: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when your cooling trajectory intersects the binodal curve of the phase diagram before reaching the solid solubility curve. Because 4-CBA is highly soluble in ethanol but very slightly soluble in water[1], adding too much water (the anti-solvent) prematurely forces the solute out of the lattice-forming phase into a solute-rich liquid phase. The Fix: Adjust the solvent ratio by reducing the water volume. Decrease your cooling rate to <0.5 °C/min, and introduce seed crystals exactly at the metastable zone boundary to bypass the oiling-out phase and force nucleation.

Q2: How does the structural isomerism between 2-CBA and 4-CBA dictate my solvent choice? The Causality: The answer lies in molecular symmetry and steric hindrance. 4-CBA is highly symmetrical, allowing for tight crystal lattice packing, which drives its high melting point (238–241 °C) and lower general solubility[1]. Conversely, 2-CBA experiences steric hindrance from the ortho-chlorine atom, which disrupts lattice packing and facilitates intramolecular hydrogen bonding[2]. Consequently, 2-CBA exhibits higher molal solubility in polar aprotic solvents like DMSO and DMF[3]. For 4-CBA, anhydrous ethanol is the superior primary solvent, whereas 2-CBA often requires a gentler gradient in methanol/water systems.

Q3: What thermodynamic models validate the use of temperature-gradient recrystallization for chlorobenzoic acids? The Causality: Thermodynamic solubility studies, often correlated using the modified Apelblat or NRTL models, demonstrate that the solubility of halogenated benzoic acids increases exponentially with temperature in primary alcohols[4]. This steep solubility-temperature curve in ethanol validates its use: heating maximizes solute capacity, while cooling guarantees a high percentage of recovery due to the sharp thermodynamic drop in solubility.

PART 3: Self-Validating Experimental Protocol

Workflow: Mixed-Solvent Recrystallization of 4-Chlorobenzoic Acid This protocol utilizes a Good Solvent (Ethanol) and an Anti-Solvent (Water) to manipulate the metastable zone. Every step contains a self-validation checkpoint.

Step 1: Primary Dissolution

  • Suspend 1.0 g of crude 4-CBA in 5 mL of anhydrous ethanol in a conical vial. Heat to boiling (approx. 78 °C) while stirring.

  • Self-Validation Checkpoint: The solution must become completely transparent. If opaque particles remain, they are insoluble impurities (e.g., inorganic salts from prior KMnO4 oxidation steps) and require immediate hot gravity filtration[1].

Step 2: Anti-Solvent Titration

  • Maintain the solution at 75 °C. Dropwise, add hot deionized water (anti-solvent) until the solution reaches the "cloud point" (a faint, persistent turbidity).

  • Causality: This visual cue confirms the solution is exactly at the thermodynamic saturation limit for that specific temperature and solvent composition.

Step 3: Clarification

  • Add 1–2 drops of hot ethanol just until the turbidity disappears.

  • Self-Validation Checkpoint: The system is now returned to a clear, metastable saturated state, primed for optimal crystal growth.

Step 4: Controlled Nucleation

  • Remove the vial from the heat source. Allow it to cool undisturbed to room temperature over 45 minutes.

  • Self-Validation Checkpoint: Distinct triclinic crystals or light fluffy white powder will begin to form[1]. If a milky emulsion forms instead, you have oiled out; reheat the mixture and add 0.5 mL of ethanol to correct the polarity.

Step 5: Isolation

  • Chill the vial in an ice bath (0–4 °C) for 15 minutes to maximize yield. Vacuum filter using a Hirsch funnel, washing the filter cake with 1 mL of ice-cold 1:1 ethanol/water to remove residual mother liquor.

PART 4: Workflow Visualization

Below is the logical decision matrix for solvent selection and troubleshooting during the recrystallization of chlorobenzoic acids.

SolventOptimization Start Crude Chlorobenzoic Acid (2-CBA, 3-CBA, or 4-CBA) Screening Solvent Screening (EtOH, MeOH, Toluene, Water) Start->Screening HotSolubility Soluble at Boiling Point? Screening->HotSolubility ColdSolubility Insoluble at Room Temp? HotSolubility->ColdSolubility Yes MixedSolvent Mixed Solvent System (e.g., EtOH / Water) HotSolubility->MixedSolvent No (Requires Good/Bad pair) SingleSolvent Single Solvent Recrystallization (e.g., Pure Anhydrous EtOH) ColdSolubility->SingleSolvent Yes ColdSolubility->MixedSolvent No (Too soluble cold) PureCrystals High-Purity Triclinic Crystals SingleSolvent->PureCrystals Crystallizes OilingOut Troubleshooting: Oiling Out (Liquid-Liquid Phase Separation) MixedSolvent->OilingOut Emulsion forms MixedSolvent->PureCrystals Crystallizes AdjustSolvent Adjust Polarity (Decrease Anti-Solvent) OilingOut->AdjustSolvent SeedCrystals Add Seed Crystals & Reduce Cooling Rate OilingOut->SeedCrystals AdjustSolvent->MixedSolvent SeedCrystals->PureCrystals

Fig 1: Decision matrix and troubleshooting workflow for chlorobenzoic acid recrystallization.

PART 5: References

  • ChemicalBook. 4-Chlorobenzoic acid Properties, Uses, Production. Retrieved from 1

  • Echemi. What Is The O Chlorobenzoic Acid Solubility. Retrieved from 2

  • Scientific and Academic Publishing (SAPUB). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O-Chlorobenzoic Acid Solutions in Various Solvents. Retrieved from 3

  • Journal of Chemical & Engineering Data (via ResearchGate). Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents and Three Binary Solvents at 273.15–318.15 K. Retrieved from 4

Sources

Overcoming steric hindrance in 2-position substitution of benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Overcoming Ortho-Substitution Barriers Operator: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Paradox

Welcome to the technical support hub for hindered benzoates. You are likely here because standard protocols (Fischer esterification, Friedel-Crafts) have failed at the 2-position (ortho).

The Physics of Failure: The challenge is thermodynamic and kinetic. Substituents at the 2-position create a "cone of exclusion" (steric hindrance) that prevents nucleophiles from approaching the carbonyl carbon (in esterification) or electrophiles from approaching the ring carbon (in substitution). Furthermore, ortho-substituents often force the carbonyl group out of planarity with the aromatic ring, decoupling resonance stabilization ($ \pi-\pi $ conjugation) while simultaneously blocking reaction trajectories.

This guide provides two distinct workflows:

  • Synthesis: Forcing the formation of an ester from a hindered acid.

  • Functionalization: Installing groups at the 2-position of an existing ester.

Module A: Synthesis of Hindered Benzoates

User Issue: "My 2,6-disubstituted benzoic acid will not react with alcohol under acidic reflux."

Diagnostic: Standard Fischer esterification relies on the formation of a tetrahedral intermediate. In 2,6-disubstituted systems (e.g., Mesitoic acid), this intermediate is too high in energy due to steric crowding. You must switch to an activation strategy that creates a highly reactive electrophile or separates the steric bulk.

Recommended Protocol: The Yamaguchi Esterification This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2] The genius of this reagent is regioselective steric steering : the bulky chlorines on the reagent block attack at its own carbonyl, forcing the alcohol to attack your hindered acid's carbonyl.

Step-by-Step Protocol

Target: Esterification of 2,4,6-trimethylbenzoic acid (Mesitoic Acid) with a secondary alcohol.

Reagents:

  • Substrate: Mesitoic Acid (1.0 equiv)

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.5 - 1.0 equiv)

  • Solvent: Toluene or THF (Anhydrous)

Workflow:

  • Activation: Dissolve Mesitoic acid and

    
     in THF. Cool to 0°C. Add TCBC dropwise. Stir for 1 hour at room temperature. Result: Formation of the Mixed Anhydride.[1][2][3] Precipitate (
    
    
    
    ) will form.
  • Solvent Swap (Critical): Remove THF in vacuo. Re-dissolve the residue in Toluene. Why? Toluene allows higher temperatures and suppresses acyl transfer to DMAP at the wrong site.

  • Nucleophilic Attack: Add the alcohol and DMAP (dissolved in minimal toluene) slowly to the mixture.

  • Reaction: Heat to reflux (80-100°C) for 3-12 hours.

  • Workup: Dilute with ether, wash with 1N HCl (to remove DMAP), saturated

    
     (to remove unreacted acid/byproduct), and brine.
    

Visualizing the Mechanism:

Yamaguchi cluster_sterics Steric Steering Mechanism Acid Hindered Acid (Mesitoic) MixedAnhydride Mixed Anhydride (Intermediate) Acid->MixedAnhydride + TCBC / Et3N (- Et3N.HCl) TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnhydride AcylPyridinium N-Acyl Pyridinium (Activated Electrophile) MixedAnhydride->AcylPyridinium + DMAP Regioselective Attack DMAP DMAP (Catalyst) DMAP->AcylPyridinium Product Steric Ester (Product) AcylPyridinium->Product + Alcohol (- DMAP) Alcohol Alcohol (Nucleophile) Alcohol->Product

Caption: The Yamaguchi reagent (TCBC) sacrifices itself; its own carbonyl is blocked by ortho-chlorines, forcing DMAP to activate the user's hindered acid.

Module B: Functionalizing the 2-Position

User Issue: "I need to add an alkyl group to the ortho-position of my benzoate, but Friedel-Crafts gives the para product."

Diagnostic: Electrophilic Aromatic Substitution (EAS) is governed by electronics and sterics, both of which disfavor the ortho position in benzoates (ester is deactivating and sterically bulky). To overcome this, you must use Chelation-Assisted C-H Activation .

Recommended Protocol: Ru(II)-Catalyzed Ortho-Alkylation By using a Ruthenium catalyst, the carbonyl oxygen of the ester acts as a "Directing Group" (DG). It grabs the metal, forcing it into the ortho C-H bond. This effectively turns the steric hindrance of the ester into a geometric advantage.

Step-by-Step Protocol

Target: Ortho-alkylation of Methyl Benzoate with an acrylate (Hydroarylation).

Reagents:

  • Substrate: Methyl Benzoate (1.0 equiv)[4]

  • Coupling Partner: Ethyl Acrylate (1.5 equiv)

  • Catalyst:

    
     (2.5 - 5 mol%)[5]
    
  • Additive:

    
     (10-20 mol%) or 
    
    
    
    (depending on specific catalytic cycle)
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol

Workflow:

  • Setup: In a glovebox or under Argon, combine Methyl Benzoate,

    
    , and 
    
    
    
    in a pressure tube.
  • Addition: Add Ethyl Acrylate and solvent (DCE).

  • Reaction: Seal the tube and heat to 100-120°C for 12-24 hours.

    • Note: The high temperature is required to overcome the activation energy of the C-H bond cleavage.

  • Monitoring: Check via GC-MS. Look for the mono-alkylated product (M+100 mass shift).

  • Purification: Filter through a celite pad to remove metal residues. Concentrate and purify via silica column chromatography (Hexane/EtOAc).

Visualizing the Mechanism:

CH_Activation cluster_cycle The Chelation Bypass Substrate Benzoate Ester (Substrate) Coordination Coordination Complex (O-Ru Bond) Substrate->Coordination Directing Group (DG) Binds Ru ActiveCat Ru(II) Species (Active Catalyst) ActiveCat->Coordination CMD Ruthenacycle (C-H Activation) Coordination->CMD - HCl / Base Ortho-Metalation Insertion Alkene Insertion (7-membered ring) CMD->Insertion + Acrylate RedElim Reductive Elimination (C-C Bond Formed) Insertion->RedElim RedElim->ActiveCat Regeneration Product Ortho-Alkylated Benzoate RedElim->Product Release Catalyst

Caption: The ester oxygen coordinates Ru(II), forcing the metal into the hindered ortho position (Ruthenacycle formation).

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Synthesis: No Reaction (Yamaguchi) Mixed anhydride failed to form.Ensure

is dry. Confirm formation of

precipitate before adding alcohol.
Synthesis: Low Yield (Yamaguchi) DMAP attacking wrong carbonyl.Use Toluene instead of THF/DCM. Lower the temperature of the alcohol addition step, then reflux.
Synthesis: Acyl Urea Byproduct Used DCC/EDC (Steglich) instead of Yamaguchi.Steglich is often too weak for 2,6-disubstituted acids. Switch to Acid Chloride or Yamaguchi method.
Funct: Para-substitution only Directing Group (DG) failure.The catalyst is not coordinating. Ensure anhydrous conditions. Switch from Pd to Ru or Rh for stronger ester coordination.
Funct: Decarboxylation Temperature too high / Acidic media.Ortho-substituted benzoic acids decarboxylate easily. Avoid temps >140°C. Use silver salts (

) cautiously.
Funct: Di-substitution Over-reaction.Ortho-C-H activation often hits both ortho positions. Reduce coupling partner equivalents to 0.9 or block one position.
References
  • Yamaguchi Esterification (Original): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan. Link

  • Ru-Catalyzed Ortho-Alkylation: Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope". Chemical Reviews. Link

  • Mechanism of Hindered Esterification: Dhimitruka, I., & SantaLucia, J. (2006).[2] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor". Organic Letters. Link

  • Palladium Ortho-Functionalization: Yu, J.-Q., & Shi, B.-F. (2010). "C-H Functionalization of Benzoic Acids". Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Troubleshooting the Aqueous Stability of 2-(Azetidin-3-yl)-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base ID: KB-8042 Target Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers Subject: Mitigating degradation and maintaining the structural integrity of 2-(Azetidin-3-yl)-5-chlorobenzoic acid in aqueous environments.

Part 1: Core FAQs – The Science of Azetidine Instability

Q1: Why does 2-(Azetidin-3-yl)-5-chlorobenzoic acid degrade rapidly in certain aqueous stock solutions?

The instability of this molecule is driven by a combination of high ring strain and a perfectly positioned internal nucleophile. Azetidine rings possess approximately 25.4 kcal/mol of inherent ring strain[1]. In 2-(Azetidin-3-yl)-5-chlorobenzoic acid, the carboxylic acid group is located at the ortho position relative to the azetidine ring.

This proximity enables an intramolecular ring-opening decomposition [2]. The carboxylic acid (or carboxylate) acts as a nucleophile, attacking the C2 or C4 position of the strained azetidine ring. This nucleophilic attack breaks the carbon-nitrogen bond, relieving the ring strain and forming a highly stable 6-membered lactone (an isochromanone derivative) while liberating a primary amine[3].

Pathway A 2-(Azetidin-3-yl)-5-chlorobenzoic acid (Intact) B Protonated Azetidine (Low pH: Highly Electrophilic) A->B pH < 3 C Deprotonated Carboxylate (High pH: Strong Nucleophile) A->C pH > 9 D Zwitterion (Neutral pH: Most Stable) A->D pH 6-8 E Intramolecular Nucleophilic Attack (6-exo-tet cyclization) B->E Activation C->E Nucleophilic Drive F Degradation Product (Isochromanone Derivative) E->F Ring Opening (Relief of 25 kcal/mol strain)

Fig 1: pH-dependent intramolecular ring-opening degradation pathway of the azetidine API.

Q2: How exactly does pH dictate the rate of this degradation?

The degradation rate is highly sensitive to the ionization state of the molecule[3].

  • Acidic Conditions (pH < 4): The azetidine nitrogen becomes protonated. A protonated secondary amine is an excellent leaving group, drastically lowering the activation energy required for the adjacent carboxylic acid to attack and open the ring[2].

  • Basic Conditions (pH > 9): The carboxylic acid is fully deprotonated to a carboxylate anion, transforming it into a much stronger nucleophile capable of attacking the unprotonated azetidine ring.

  • Neutral Conditions (pH 6.5 - 7.5): The molecule exists primarily as a zwitterion. The internal salt-bridge formation and specific conformational locking in this state minimize the orbital alignment required for the intramolecular attack, rendering the molecule relatively stable[3].

Q3: What is the expected half-life of this compound in solution?

While exact degradation kinetics depend on buffer composition and concentration, data from structurally analogous aryl azetidines provides a reliable predictive baseline[3].

Table 1: Representative Aqueous Stability Profile (Aryl Azetidine Analogues)

pH LevelTemperatureHalf-Life (T1/2)Primary Ionization StateRisk Level
1.825°C~0.5 hoursCationic (Protonated Azetidine)Critical
2.725°C~1.2 hoursCationic (Protonated Azetidine)Critical
7.025°C> 72 hoursZwitterionicLow
9.025°C~12 hoursAnionic (Deprotonated Carboxylate)Moderate
7.037°C~24 hoursZwitterionicModerate

Part 2: Troubleshooting Guide & Experimental Workflows

Issue: Inconsistent Assay Results or Loss of Potency Over Time

Root Cause: The compound is likely undergoing silent degradation in your stock plates. Because the degradation is an intramolecular rearrangement (forming an isomer), standard UV-Vis spectroscopy will not detect a significant change in absorbance—the chlorophenyl chromophore remains intact.

Solution: Implement a self-validating preparation workflow that relies on strict pH control and LC-MS quality control.

Workflow S1 Weigh Solid API S2 Dissolve in DMSO (Stock >10 mM) S1->S2 S3 Dilute in Aqueous Buffer S2->S3 Decision Is pH between 6.5 and 7.5? S3->Decision S4 Adjust pH using 0.1M NaOH/HCl Decision->S4 No S5 Filter Sterilize (0.22 µm) Decision->S5 Yes S4->Decision S6 Store Aliquots at -80°C S5->S6 S7 LC-MS Quality Control (Check for Isomeric Peak) S6->S7

Fig 2: Standard operating procedure for the preparation and validation of stable aqueous stocks.

Part 3: Step-by-Step Methodologies

Protocol A: Preparation of pH-Stabilized Aqueous Stocks

Causality Note: We do not dissolve the API directly in unbuffered water. Zwitterionic compounds can cause localized pH shifts during dissolution, inadvertently triggering rapid auto-catalytic degradation before the solution equilibrates.

  • Primary Solubilization: Weigh the lyophilized 2-(Azetidin-3-yl)-5-chlorobenzoic acid powder and dissolve it in 100% anhydrous DMSO to create a 10 mM or 50 mM master stock. DMSO prevents hydrolysis and limits nucleophilic activity.

  • Buffer Preparation: Prepare a 50 mM HEPES or Phosphate buffer and pre-titrate it strictly to pH 7.2 at room temperature.

  • Dilution: Slowly pipette the DMSO stock into the vigorously stirring buffer to reach your desired working concentration (ensure final DMSO concentration is ≤1% for biological assays).

  • Immediate Aliquoting: Divide the solution into single-use aliquots immediately. Do not leave the aqueous stock at room temperature for more than 2 hours.

  • Cryopreservation: Flash-freeze aliquots in liquid nitrogen and store at -80°C. Thaw only once prior to use.

Protocol B: Self-Validating LC-MS Quality Control

Causality Note: Because the degradation product is an isomer formed via intramolecular attack, the mass of the degraded molecule (


) is identical to the intact API. You must rely on chromatographic separation rather than mass shift.
  • Sample Prep: Pull a random 10 µL aliquot from your frozen batch, thaw on ice, and dilute 1:10 in mobile phase A (Water + 0.1% Formic Acid). Note: Run the sample immediately after adding formic acid, as the low pH will initiate degradation.

  • Chromatography: Run a fast reverse-phase gradient (e.g., C18 column, 5% to 95% Acetonitrile over 5 minutes).

  • Data Analysis: Extract the exact mass chromatogram for the API.

    • Intact API: Elutes earlier (more polar due to the secondary amine of the azetidine).

    • Degradation Product: Elutes later as a distinct secondary peak (less polar due to the loss of the basic amine and formation of the neutral lactone ring).

  • Validation Gate: If the Area Under the Curve (AUC) of the secondary isomeric peak exceeds 2% of the total integrated area, discard the batch.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Medicinal Chemistry Letters (2021) URL:[Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion Organic Chemistry Frontiers (2025) URL:[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Heterocycles (2012) URL:[Link]

Sources

Technical Support Center: Palladium Remediation in Azetidine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal.

As a Senior Application Scientist, I frequently encounter what we call the "Azetidine-Palladium Trap" in late-stage drug development. Azetidines are highly polar, strained four-membered heterocycles. Due to reduced steric hindrance and the specific orbital geometry of the strained ring, the basic nitrogen lone pair is highly exposed. This makes azetidines exceptionally strong


-donors, effectively chelating both Pd(0) and Pd(II) species during cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura).

Consequently, standard aqueous workups or silica plugs fail because the Pd-azetidine complex is highly soluble in organic phases. Below is our field-proven troubleshooting guide, featuring self-validating protocols and mechanistic FAQs to help you achieve <10 ppm Pd in your final Active Pharmaceutical Ingredient (API).

Core Troubleshooting Guide: Step-by-Step Methodology

Step 1: Disruption via Liquid-Liquid Extraction (LLE)

The Causality: Before deploying expensive scavenging resins, you must break the initial Pd-azetidine coordination sphere. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, Pd is a "soft" acid and prefers "soft" bases (Sulfur) over "borderline" bases (Nitrogen). We exploit this thermodynamic preference to strip the metal from the heterocycle.

Protocol:

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., 2-MeTHF or EtOAc).

  • Wash the organic layer with a 10% w/v aqueous solution of L-Cysteine or Trimercaptotriazine trisodium salt (TMT) .

  • Stir vigorously at 40°C for 1 hour. Mechanistic note: Heat is required to overcome the activation energy of ligand exchange from the azetidine to the sulfur-based scavenger.

  • Separate the phases. The aqueous layer will contain the bulk of the Pd-S complex, typically reducing Pd levels from >5000 ppm to ~500 ppm.

Step 2: Solid-Supported Scavenging (The Heavy Lifters)

The Causality: For residual Pd, solid-supported scavengers provide a high local concentration of chelating groups on a heterogeneous matrix. This drives the equilibrium toward complete Pd capture via chemisorption .

Protocol:

  • To the organic phase, add 5–10 equivalents (relative to the initial Pd catalyst loading) of a sulfur-functionalized silica (e.g., SiliaMetS® Thiourea or Thiol).

  • Stir the suspension at 50–60°C for 4 to 16 hours. Self-validation check: Monitor Pd levels via ICP-MS at t=4h and t=16h. If levels plateau above 10 ppm, the scavenger is saturated or the solvent is inhibiting adsorption.

  • Filter the mixture through a pad of Celite to remove the resin, washing with polar solvents (e.g., 5% MeOH in DCM) to ensure no azetidine product is trapped in the silica pores.

Step 3: Product Salt Formation (Final Polish)

The Causality: Protonating the azetidine nitrogen completely eliminates its ability to act as a ligand, forcing the release of any remaining trace Pd into the mother liquor.

Protocol:

  • Treat the filtered organic phase with an anhydrous acid (e.g., HCl in dioxane, or methanesulfonic acid) at room temperature. Note: Avoid elevated temperatures during this step to prevent acid-catalyzed ring-opening of the strained azetidine.

  • Induce crystallization of the azetidine salt.

  • Filter the crystals. The trace Pd will remain dissolved in the supernatant.

Scavenger Selection Matrix

Summarizing the quantitative data is critical for selecting the right tool for basic amines. Note that amine-based scavengers are entirely ineffective for azetidine workflows.

Table 1: Quantitative comparison of common Pd scavengers for basic amine workflows.

Scavenger TypeFunctional GroupTarget Pd StateAffinity for Pd vs. AminesOptimal TempLoading Capacity (mmol/g)
Thiol (Silica) -SHPd(II), Pd(0)Very High40-60°C1.0 - 1.5
Thiourea (Silica) -NH-CS-NH2Pd(II), Pd(0)Extremely High60-80°C1.0 - 1.4
TMT (Resin/Aq) TrimercaptotriazinePd(II) > Pd(0)High20-40°C0.5 - 1.0
Amine (Silica) -NH2, -NHRPd(II)Low (Ineffective)20°C1.0 - 1.5

Workflow Visualization

PdRemediation N1 Crude Azetidine Mixture (>5000 ppm Pd) N2 Aqueous TMT/Cysteine Wash (Ligand Exchange) N1->N2 LLE (40°C) N3 Solid-Supported Thiourea (Chemisorption) N2->N3 Organic Phase N4 Acidic Salt Formation (Protonates Azetidine) N3->N4 Filtration N5 Pure Azetidine Salt (<10 ppm Pd) N4->N5 Crystallization

Fig 1: Step-by-step workflow for disrupting Pd-azetidine complexes and isolating the pure API.

Frequently Asked Questions (FAQs)

Q: My silica-supported thiol scavenger isn't reducing Pd levels below 50 ppm. What is going wrong? A: This is a classic thermodynamic vs. kinetic issue. Azetidines form exceptionally tight complexes with Pd. If you are scavenging at room temperature, the activation energy required for the thiol to displace the azetidine ligand has not been met. Solution: Increase the scavenging temperature to 60°C and extend the time to 16 hours. Additionally, ensure your solvent isn't highly coordinating (like pure DMF or DMSO), as these can competitively bind to the silica matrix and inhibit chemisorption .

Q: I am losing a significant amount of my azetidine product during the solid-supported scavenging step. How can I prevent this? A: Basic amines like azetidines can undergo physisorption onto the unfunctionalized silanol (Si-OH) groups of the silica backbone via hydrogen bonding or ionic interactions. Solution: Pre-treat the silica scavenger with a non-nucleophilic base (e.g., 1% triethylamine in your solvent) to cap the acidic silanols, or switch to a macroporous polystyrene-bound scavenger (e.g., MP-TMT) which lacks a silica backbone entirely.

Q: Can I just use standard column chromatography to remove the Palladium? A: No. While standard silica gel can trap some Pd black (nanoparticles), the soluble Pd-azetidine complexes will co-elute with your product. Furthermore, the basicity of the azetidine often causes severe tailing on standard silica, leading to poor recovery. Targeted chemisorption via sulfur-functionalized resins is mandatory for these substrates.

Q: How do I accurately measure the residual Palladium to validate this workflow? A: The gold standard is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following microwave-assisted acid digestion of your API. Do not rely on colorimetry or NMR, as Pd complexes can be diamagnetic and colorless at low ppm levels. For in-process monitoring of the scavengers themselves, specialized Ion Chromatography methods can be utilized to ensure no scavenger is leaching into your product .

References

  • Rosso, V. W., Lust, D. A., Bernot, P. J., Grosso, J. A., Modi, S. P., Rusowicz, A., Sedergran, T. C., Simpson, J. H., Srivastava, S. K., Humora, M. J., & Anderson, N. G. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development.[Link]

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]

  • Bennett, R., Ahmad, I. A. H., Jocher, B. M., Zhang, L., Bu, X., Mangion, I., & Regalado, E. L. (2019). Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances. Organic Process Research & Development.[Link]

Resolving enantiomers of chiral azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Azetidine Resolution. As a Senior Application Scientist, I have designed this guide to address the unique stereochemical, thermodynamic, and structural challenges associated with resolving enantiomers of azetidine derivatives.

Azetidines are highly strained 4-membered nitrogen heterocycles (~26 kcal/mol ring strain) with a highly basic nitrogen center (pKa ~10.4). These intrinsic properties make them susceptible to ring-opening under harsh conditions and prone to severe peak tailing during chromatography. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high enantiomeric excess (ee%) and yield.

Strategic Workflow for Azetidine Resolution

ResolutionWorkflow A Racemic Azetidine Derivative B Scale of Separation? A->B C Analytical / Discovery (< 50 g) B->C Small Scale D Process / Manufacturing (> 50 g) B->D Large Scale E Chiral SFC / HPLC (Polysaccharide CSP) C->E F Diastereomeric Salt Crystallization D->F G Biocatalysis (e.g., Transaminases) D->G H High ee% Enantiomer (Fast Turnaround) E->H I Enantiopure Crystals (Scalable & Low Cost) F->I G->H

Decision workflow for selecting a chiral resolution strategy for azetidine derivatives.

Section 1: Chromatographic Resolution (SFC & HPLC)

Q: Why do my azetidine derivatives exhibit severe peak tailing and poor resolution on standard polysaccharide chiral stationary phases (CSPs)? A: The causality lies in the highly basic nature of the azetidine nitrogen. On traditional silica-based CSPs, the basic nitrogen interacts strongly via ion-exchange mechanisms with residual acidic silanol groups on the silica support, causing peak tailing and broad elution profiles. Solution: To mitigate this, you must suppress the ionization of the silanols or shield the interaction. In Supercritical Fluid Chromatography (SFC), adding a basic modifier like 0.1% to 0.5% triethylamine (TEA) to the alcoholic co-solvent (e.g., MeOH) is critical[1]. For azetidine-2-carboxylic acid derivatives, Chiral Ligand Exchange Chromatography (CLEC) is highly effective; here, chiral recognition is driven by metal complexation (e.g., Cu(II) with L-proline-bonded silica) rather than hydrogen bonding, entirely bypassing the silanol issue[2].

Q: How do I scale up the SFC separation for a pharmaceutical intermediate without losing enantiomeric excess (ee)? A: Scale-up in SFC requires maintaining the density of the supercritical CO₂. Pressure drops across a preparative column can change the fluid density, altering the retention factor (


) and selectivity (

). You must match the linear velocity and maintain constant backpressure.
Protocol 1: Preparative SFC Chiral Separation of Azetidines

Self-Validating System: This protocol includes an inline UV/Vis verification step to ensure CO₂ density remains stable before fraction collection.

  • Column Preparation: Equip a preparative SFC system with a Chiralcel OJ or Chiralpak AD column (30 × 250 mm, 5 µm)[1].

  • Mobile Phase: Prepare a co-solvent of Methanol containing 0.1% TEA. Causality note: TEA must be prepared fresh daily; degraded TEA forms N-oxides that alter the chiral recognition pocket.

  • Equilibration: Run CO₂ / Co-solvent (typically 75:25 to 80:20) at 120 bar backpressure and 35 °C.

  • Validation Step 1 (System Suitability): Inject a 1 mg/mL analytical standard. Verify that the resolution (

    
    ) is > 1.5 and peak symmetry is between 0.9 and 1.2.
    
  • Injection: Dissolve the racemic azetidine in the co-solvent. Inject via a modifier-stream injection protocol to prevent localized precipitation of the basic amine in the CO₂ lines.

  • Fraction Collection & Validation 2: Collect fractions using a cyclone separator. Immediately sample the pooled fractions and run an analytical SFC to validate that the ee is > 98% before solvent evaporation.

Section 2: Classical Diastereomeric Salt Resolution

Q: I am attempting a diastereomeric salt resolution of a substituted azetidine, but I am getting low yields and poor ee. What is the mechanistic cause? A: Classical resolution relies on the thermodynamic solubility difference (


) between diastereomeric salts. Azetidines suffer from two issues here:
  • Ring Strain: The 4-membered ring is highly susceptible to ring-opening via nucleophilic attack if the resolution conditions are too harsh (e.g., prolonged heating in aqueous acids).

  • Crystal Lattice Packing: If the chiral resolving agent does not form a tightly packed, rigid hydrogen-bond network with the azetidine, the solubility difference between the (R,R) and (S,R) salts will be negligible. Solution: Transition to aprotic or mildly polar organic solvents like isopropyl acetate (iPrOAc) to prevent hydrolytic ring-opening. For basic azetidines, resolving agents like α-methylbenzylamine or tartaric acid derivatives have proven highly effective at generating crystalline salts with >98% ee[3],[4].

Protocol 2: Diastereomeric Salt Resolution of Azetidine Derivatives

Self-Validating System: Includes a pH-controlled free-basing step to prevent base-catalyzed ring degradation.

  • Salt Formation: Dissolve the racemic azetidine derivative (1.0 eq) in isopropyl acetate (iPrOAc) at 10 mL/g concentration[4].

  • Resolving Agent Addition: Heat the solution to 50 °C. Slowly add the chiral resolving agent (e.g., (S)-α-methylbenzylamine or (+)-tartaric acid, 0.5 to 1.0 eq) dropwise to prevent crash-precipitation.

  • Controlled Crystallization: Cool the mixture linearly to 20 °C over 4 hours.

  • Validation Step 1 (Nucleation): At 40 °C, check for turbidity. If clear, add 1% w/w seed crystals of the desired diastereomeric salt to induce selective nucleation and prevent oiling out.

  • Isolation: Filter the precipitate and wash with cold iPrOAc.

  • Free-basing & Validation 2: Suspend the isolated salt in water. Adjust to pH 10 using cold 1M NaOH. Critical Validation: Monitor the internal temperature to ensure it remains < 15 °C; elevated temperatures at high pH will cause azetidine ring-opening. Extract the enantiopure azetidine into dichloromethane.

Section 3: Enzymatic & Biocatalytic Resolution

Q: Can biocatalysis be used to resolve azetidines without relying on chromatography or crystallization? A: Yes. Transaminases (ATAs) can be utilized for the asymmetric synthesis or kinetic resolution of azetidine precursors. By performing transaminase chemistry on Boc-protected amine precursors, you can stereoselectively install chiral centers adjacent to or within spirocyclic azetidine scaffolds[5]. The causality relies on the rigid chiral pocket of the enzyme, which sterically completely rejects the transition state of the undesired enantiomer, often yielding >99% ee directly from the reactor.

Quantitative Data Summary

Table 1: Quantitative Comparison of Resolution Strategies for Azetidine Derivatives

Resolution StrategyTypical Yield (%)Max Theoretical YieldEnantiomeric Excess (ee %)Cycle Time / DurationCost at Scale
Preparative SFC 85 - 95%50% (from racemate)> 98%10 - 30 mins / injectionHigh
Diastereomeric Salt 30 - 35%50% (from racemate)95 - 99%24 - 48 hoursLow
Enzymatic (Transaminase) 60 - 80%100% (Asymmetric)> 99%12 - 24 hoursMedium

References

  • Crystallization-Based Synthetic Route to Antimalarial Agent BRD5018: Diazocene Ring Formation via a Staudinger-aza-Wittig Reaction on an Azetidine-Ribose Template Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Research progress of chiral ligand exchange stationary phases in the enantiomer resolution Source: E3S Web of Conferences URL:[Link]

  • US8466115B2 - Spirocyclic isoxazoline derivatives as antiparasitic agents Source: Google Patents URL

Sources

Validation & Comparative

HRMS Validation of Azetidinyl Benzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HRMS Mass Spectrometry Data for Azetidinyl Benzoic Acid Confirmation Content Type: Publish Comparison Guide

Executive Summary

The confirmation of azetidinyl benzoic acid derivatives—critical pharmacophores in modern kinase inhibitors and GABA modulators—presents a unique analytical challenge. The structural tension of the four-membered azetidine ring combined with the polarity of the carboxylic acid moiety often leads to ambiguous results in standard low-resolution mass spectrometry.

This guide provides a rigorous, data-backed comparison of High-Resolution Mass Spectrometry (HRMS) against traditional alternatives (NMR, Low-Res MS). It details a self-validating experimental protocol designed to confirm the integrity of the strained azetidine core while accurately characterizing the benzoic acid functionality.

Part 1: Strategic Analysis & Methodology Comparison

In drug development, the primary risk with azetidinyl benzoic acid intermediates is ring degradation (hydrolysis or ring-opening) during synthesis or ionization. While NMR is the structural gold standard, its low sensitivity and throughput create a bottleneck. HRMS (Orbitrap/Q-TOF) offers the optimal balance of speed, sensitivity, and structural confidence.

Comparative Performance Matrix
FeatureHRMS (Orbitrap/Q-TOF) 1H NMR (400 MHz) Low-Res MS (Triple Quad)
Primary Output Exact Mass (<3 ppm accuracy)Structural ConnectivityNominal Mass (± 0.5 Da)
Sensitivity High (picogram range)Low (milligram range)High (picogram range)
Throughput High (mins/sample)Low (10-30 mins/sample)High (mins/sample)
Specificity High (Distinguishes isobaric interferences)Very High (Stereochemistry/Regioisomerism)Low (Cannot distinguish elemental formulas)
Ring Integrity Confirmed via specific fragmentationConfirmed via coupling constantsInferred only
Sample State Crude mixtures or pureMust be highly pure (>95%)Crude mixtures

Verdict: HRMS is the superior choice for routine confirmation and impurity profiling, while NMR is reserved for final lot release or de novo structural elucidation.

Part 2: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol uses a "Check-and-Confirm" logic where the isotopic pattern validates the elemental formula before fragmentation confirms the structure.

1. Sample Preparation & Chromatography
  • Solvent: Dissolve 1 mg of sample in 1 mL 50:50 Methanol:Water (0.1% Formic Acid).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18 due to the high polarity of the azetidine amine and benzoic acid.

    • Column: Waters XBridge Amide or equivalent (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

    • Gradient: 90% B to 50% B over 10 minutes.

2. HRMS Parameters (Orbitrap Exploris / Q-TOF)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).[1]

    • Rationale: The secondary amine on the azetidine ring is easily protonated (

      
      ).
      
  • Resolution: 60,000 @ m/z 200.

  • AGC Target: 1e6 (to prevent space charge effects).

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) with stepped collision energy (15, 30, 45 eV).

Part 3: Data Analysis & Interpretation[2][3][4]
Case Study: 3-(Azetidin-3-yl)benzoic Acid
  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 177.0790 Da

  • Target Ion

    
    :  178.0863 Da
    
A. Exact Mass & Isotopic Validation

The first level of confirmation is the match between the calculated and observed exact mass.

Ion SpeciesFormulaTheoretical m/zObserved m/zError (ppm)


178.0863 178.0865+1.12


179.0896 179.0892-2.23


200.0682 200.0680-1.00

Self-Validation Check: The relative abundance of the A+1 peak (C13 isotope) should be approximately 11% (1.1%


 10 carbons). A deviation >20% from this theoretical value indicates potential co-eluting impurities or incorrect formula assignment.
B. Fragmentation Pathway (Structural Fingerprinting)

Fragmentation confirms the presence of the specific substructures: the carboxylic acid and the azetidine ring.

Key Diagnostic Ions:

  • Loss of Water (-18 Da): Characteristic of carboxylic acids (

    
    ).
    
  • Loss of

    
     (-44 Da):  Decarboxylation of the benzoic acid moiety.
    
  • Ring Cleavage: The strained azetidine ring often undergoes retro-[2+2] cycloaddition or ring opening, losing

    
     (28 Da) or 
    
    
    
    .

FragmentationPathway Parent Parent Ion [M+H]+ m/z 178.0863 Frag1 [M+H - H2O]+ m/z 160.0757 (Acylium Ion) Parent->Frag1 - H2O (18.01 Da) (Carboxylic Acid) Frag2 [M+H - CO2]+ m/z 134.0964 (3-Azetidinyl-phenyl cation) Parent->Frag2 - CO2 (43.99 Da) (Decarboxylation) Frag3 Ring Opening [M+H - C2H4N]+ m/z 135.0441 (Vinyl-benzoic acid deriv) Parent->Frag3 - C2H5N (43.04 Da) (Azetidine Cleavage) Frag4 [M+H - H2O - C2H4]+ m/z 132.0444 (Combined Loss) Frag1->Frag4 - C2H4 (28.03 Da) (Ring Strain Release)

Figure 1: Proposed MS/MS fragmentation pathway for 3-(azetidin-3-yl)benzoic acid.[1][2] The presence of m/z 160 and 134 confirms the benzoic acid core, while specific ring cleavage patterns validate the azetidine moiety.

Part 4: Analytical Workflow Diagram

The following workflow illustrates the decision logic for confirming the structure, integrating both HRMS and NMR data streams.

Workflow Start Crude Synthesis Product LCMS LC-HRMS Analysis (HILIC Mode) Start->LCMS Check1 Exact Mass Match (< 5 ppm)? LCMS->Check1 Check2 Fragment Ions (160, 134 m/z)? Check1->Check2 Yes Fail Re-synthesize Check Precursors Check1->Fail No NMR 1H NMR (Confirm Regioisomer) Check2->NMR Ambiguous Success Structure Confirmed Check2->Success Yes (Routine) NMR->Fail NMR->Success

Figure 2: Integrated analytical workflow for azetidinyl benzoic acid confirmation. HRMS serves as the primary high-throughput gate.

References
  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis: Principle and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

Sources

FTIR Characterization of Azetidine-2-Carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural elucidation of azetidine-2-carboxylic acid via FTIR, distinguishing zwitterionic states, and comparing ring-strain effects against 5- and 6-membered analogs.[1]

Executive Summary: The Analytical Challenge

Azetidine-2-carboxylic acid (Aze) is a rigid, four-membered cyclic amino acid and a structural analogue of proline.[1] Its incorporation into peptide scaffolds introduces significant conformational constraint, making it a high-value motif in drug design for inducing specific secondary structures (e.g.,


-turns).[1]

However, characterizing Aze presents a unique spectroscopic challenge.[1] The high ring strain (~25 kcal/mol) of the azetidine scaffold shifts fundamental vibrational modes significantly compared to unstrained amines. Furthermore, like all amino acids, Aze exists in a pH-dependent equilibrium between its neutral, cationic, anionic, and zwitterionic forms.[1]

This guide provides a field-proven protocol for interpreting the FTIR spectrum of Aze, with a specific focus on distinguishing the zwitterionic solid state from neutral derivatives and comparing its "fingerprint" against alternative cyclic amino acids like Proline (5-membered) and Pipecolic Acid (6-membered).[1]

Fundamental Vibrational Modes: The Comparison

To accurately interpret the spectrum of Aze, one must decouple the effects of ring strain from the functional group interactions (zwitterion formation).

Ring Strain Effects: Azetidine vs. Alternatives[1]

The bond angles in the 4-membered azetidine ring (~90°) deviate significantly from the ideal


 tetrahedral angle (109.5°). This strain increases the 

-character of the C-H bonds, leading to a blue shift (higher frequency) in stretching vibrations compared to larger rings.
FeatureAzetidine (4-membered) Pyrrolidine (Proline, 5-membered) Piperidine (Pipecolic, 6-membered) Mechanistic Insight
C-H Stretching 3000 – 3080 cm⁻¹ 2850 – 2980 cm⁻¹2800 – 2950 cm⁻¹High ring strain increases force constants, pushing C-H stretches into the "alkene" region (>3000 cm⁻¹).[1]
Ring Breathing 900 – 1000 cm⁻¹ ~850 – 950 cm⁻¹~800 – 900 cm⁻¹The symmetric expansion/contraction of the ring. Stiffer, smaller rings vibrate at higher frequencies.[1]
C-N Stretch 1200 – 1250 cm⁻¹ 1150 – 1200 cm⁻¹1100 – 1150 cm⁻¹Ring constraint limits the freedom of the C-N bond, often sharpening and shifting this band.

Critical Diagnostic: If you observe sharp C-H stretching peaks above 3000 cm⁻¹ in a saturated amine sample, it is a strong indicator of a strained ring (azetidine or cyclopropane moiety) rather than a standard alkyl chain.[1]

The Zwitterion Factor: Acid vs. Salt

In the solid state, Azetidine-2-carboxylic acid exists predominantly as a zwitterion (


 / 

).[1] This dramatically alters the carbonyl region.
Functional GroupNeutral Form (COOH / NH) Zwitterionic Form (

/

)
Spectral Shift Explanation
Carbonyl C=O Stretch: 1700 – 1750 cm⁻¹ (Strong, Sharp)Absent (Replaced by Carboxylate)Deprotonation delocalizes the double bond over two oxygens, lowering the bond order.[1]
Carboxylate N/AAsym Stretch: 1550 – 1650 cm⁻¹Sym Stretch: 1350 – 1420 cm⁻¹Characteristic "doublet" of the carboxylate anion. The separation (

) indicates coordination mode.
Amine N-H Stretch: 3300 – 3500 cm⁻¹ (Sharp)

Stretch:
2400 – 3200 cm⁻¹ (Broad, Multiple bands)
Protonation creates a broad "ammonium band" that overlaps with C-H stretches.[1]

Detailed Spectral Assignment (Azetidine-2-Carboxylic Acid)

When analyzing a solid sample (KBr pellet or ATR) of Aze, look for these three distinct regions.

Region 1: The "Strain & Ammonium" Region (2400 – 3200 cm⁻¹)
  • Broad Ammonium Band (2400–3200 cm⁻¹): A wide, continuous absorption caused by the N-H stretching of the protonated azetidinium (

    
    ) group involved in strong Hydrogen bonding.
    
  • "Strain Spikes" (~3050 cm⁻¹): superimposed on the broad ammonium band, you will see sharp peaks arising from the C-H stretches of the azetidine ring. Note: In unstrained amino acids, these would be buried below 3000 cm⁻¹.[1]

Region 2: The "Double Bond" Region (1500 – 1700 cm⁻¹)
  • Carboxylate Asymmetric Stretch (~1620 cm⁻¹): The strongest peak in this region. It confirms the anionic nature of the acid group.

  • Absence of C=O (~1720 cm⁻¹): A clean spectrum of the zwitterion should show no peak above 1700 cm⁻¹. If a peak exists here, your sample may contain residual mineral acid (protonating the carboxylate) or exist as a hydrochloride salt.

  • 
     Deformation (~1580 cm⁻¹):  Often appears as a shoulder on the carboxylate peak.
    
Region 3: The Fingerprint Region (800 – 1450 cm⁻¹)
  • Carboxylate Symmetric Stretch (~1400 cm⁻¹): The partner to the 1620 cm⁻¹ peak.

  • C-N Ring Stretch (~1240 cm⁻¹): A distinct medium-intensity band.[1]

  • Ring Skeletal Modes (900 – 1000 cm⁻¹): Complex bands associated with the breathing of the 4-membered ring.

Visualization: Identification Workflow

The following decision tree outlines the logical process for determining the state of your Azetidine sample based on FTIR data.

FTIR_Workflow Start Start: Acquire FTIR Spectrum (Solid State / ATR) CheckCO Check 1700-1750 cm⁻¹ Region Is there a strong, sharp peak? Start->CheckCO YesCO Yes: C=O Present CheckCO->YesCO Yes NoCO No: Region Empty CheckCO->NoCO No CheckNH Check 3300-3500 cm⁻¹ Sharp N-H peaks? YesCO->CheckNH Neutral Conclusion: Neutral Form (COOH / NH) Rare in solid state CheckNH->Neutral Yes (Sharp) Salt Conclusion: Hydrochloride Salt (COOH / NH₂⁺Cl⁻) Likely if isolated from acid CheckNH->Salt No (Broad ~3000) StrainCheck Strain Validation: Check >3000 cm⁻¹ for sharp C-H Neutral->StrainCheck Salt->StrainCheck CheckCOO Check 1550-1650 cm⁻¹ Strong Asymmetric Band? NoCO->CheckCOO Zwitterion Conclusion: Zwitterion (COO⁻ / NH₂⁺) Standard Solid Form CheckCOO->Zwitterion Yes Zwitterion->StrainCheck Confirm ID

Figure 1: Decision tree for assigning the chemical state of Azetidine-2-carboxylic acid derivatives based on carbonyl and amine spectral shifts.

Experimental Protocol: Best Practices

To ensure high-quality data that resolves the fine "strain spikes" from the broad ammonium band, follow this protocol.

Sample Preparation

For zwitterionic amino acids, ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid ion exchange with the hygroscopic KBr matrix, which can artificially shift peaks.[1]

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for its hardness, as crystalline amino acids can be abrasive.[1]

  • Background: Collect a background spectrum (32 scans) with the anvil raised.

  • Deposition: Place ~5 mg of the solid Azetidine-2-carboxylic acid on the crystal center.

  • Compression: Apply high pressure using the anvil. Zwitterionic crystals are dense; poor contact yields noisy spectra in the 2500–3500 cm⁻¹ region.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).

Data Processing
  • Baseline Correction: Apply cautiously. The broad ammonium band (2400–3200 cm⁻¹) is real signal, not a sloping baseline. Over-correction here will remove the diagnostic "strain spikes."

  • CO2 Removal: Ensure the region around 2350 cm⁻¹ is clean, but do not use aggressive automated removal tools that might distort the nearby ammonium tail.

References

  • Azetidine Ring Synthesis & Characterization

    • Ahmed, S. E., et al. (2025).[1][2] "Preparation and Characterization of New Azetidine Rings..." Advanced Journal of Chemistry, Section A.

  • Vibrational Spectroscopy of Strained Rings

    • NIST Chemistry WebBook. "Infrared absorption spectra of cyclo-hydrocarbons."

    • Coulter, M., et al. (2021).[1] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character." RSC Advances.

  • Carboxylic Acid vs.

    • Max, J. J., & Chapados, C. (2004).[1] "Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts." The Journal of Physical Chemistry A.

  • General IR Interpretation Guides

    • Specac Ltd. "Interpreting Infrared Spectra."

    • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups."

Sources

The Azetidine Switch: A Strategic Guide to Ring Contraction in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic" of Ring Contraction

In medicinal chemistry, the transition from a pyrrolidine (5-membered ring) to an azetidine (4-membered ring) is not merely a reduction in molecular weight; it is a strategic "bioisosteric switch" used to modulate physicochemical properties without altering the primary pharmacophore vectors.

While pyrrolidine is a ubiquitous scaffold, it often suffers from high lipophilicity and metabolic liability at the


-carbon. Azetidine offers a solution by lowering lipophilicity (

), altering basicity, and—crucially—blocking metabolic hot spots. This guide provides an evidence-based comparison to help researchers determine when to deploy this scaffold hopping strategy.

Physicochemical & Structural Matrix

The structural constraint of azetidine introduces unique electronic and steric properties compared to the more flexible pyrrolidine.

Table 1: Comparative Physicochemical Profile
PropertyAzetidine (4-Membered)Pyrrolidine (5-Membered)Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/molAzetidine is more susceptible to acid-catalyzed ring opening but offers rigid vector alignment.
Lipophilicity (

)
Baseline+0.3 to +0.5Azetidine significantly lowers

, improving solubility and lowering non-specific binding.
Basicity (

)
~11.3 (Parent)*~11.3 (Parent)While parent

is similar,

-substituted azetidines often display lower

than pyrrolidines due to

-character increase in the N-lone pair.
Metabolic Liability LowHigh (

-oxidation)
Azetidine removes labile

-hydrogens, blocking CYP450 oxidation sites.
C-N-C Angle ~90°~109°Alters the exit vector of substituents; can fine-tune target engagement.

*Note:


 is highly dependent on N-substitution. Electron-withdrawing groups on azetidine drop 

more sharply than on pyrrolidine due to inefficient orbital overlap.

Biological Activity & Metabolic Stability[1]

The most compelling reason to switch to azetidine is to improve Metabolic Stability (Intrinsic Clearance,


) .
Mechanism of Metabolic Shielding

Pyrrolidines are prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The mechanism typically involves:

  • Single Electron Transfer (SET) from the nitrogen.

  • Hydrogen abstraction from the

    
    -carbon.
    
  • Formation of an iminium ion, leading to ring opening or lactam formation.

The Azetidine Advantage: The high ring strain and geometric distortion of azetidine make the formation of the corresponding iminium intermediate energetically unfavorable (Bredt’s rule-like constraints). Furthermore, the reduction in ring size removes two hydrogen atoms, statistically reducing the probability of oxidative attack.

Visualization: The Metabolic Decision Pathway

Metabolic_Pathway Start Lead Compound (Pyrrolidine Core) Issue High Intrinsic Clearance (Cl_int > 50 µL/min/mg) Start->Issue Screening Data Mech CYP450 Attack (α-Carbon Oxidation) Issue->Mech MetID Analysis Decision Apply Azetidine Switch Mech->Decision Identify Soft Spot Result_A Lower LogD (Improved Solubility) Decision->Result_A Result_B Blocked α-Oxidation (Extended Half-life) Decision->Result_B Result_C Vector Change (Check Potency) Decision->Result_C

Figure 1: Decision logic for replacing pyrrolidine with azetidine to address metabolic instability.

Experimental Protocols

Synthesizing functionalized azetidines is more challenging than pyrrolidines due to the competition between 4-exo-tet (desired) and 5-endo-tet (undesired) cyclization pathways. Below is a validated protocol for accessing azetidines via ring contraction, a superior method to direct cyclization for complex scaffolds.

Protocol A: Synthesis of Azetidines via Ring Contraction

Source Grounding: Adapted from Kern et al., Org.[1] Lett. 2014 [1].[1]

Objective: Convert an


-sulfonylpyrrolidinone (5-membered lactam) into a functionalized 

-sulfonylazetidine.

Reagents:

  • Substrate:

    
    -tosylpyrrolidin-2-one
    
  • Brominating Agent: LiHMDS, TMSCl, NBS

  • Nucleophile: Methanol (or other alcohol)

  • Base:

    
    
    

Step-by-Step Workflow:

  • Activation: Cool a solution of

    
    -tosylpyrrolidin-2-one in THF to -78°C. Add LiHMDS (1.1 equiv) and TMSCl (1.2 equiv) to generate the silyl ketene acetal.
    
  • Bromination: Add NBS (1.05 equiv) to install the bromine at the

    
    -position. Warm to RT.
    
  • Ring Contraction: Dissolve the crude

    
    -bromo lactam in the desired nucleophilic solvent (e.g., MeOH). Add solid 
    
    
    
    (2.0 equiv).
  • Reaction: Stir at reflux for 2-4 hours. The mechanism involves nucleophilic attack on the carbonyl followed by intramolecular displacement of the bromide, forcing the ring contraction to the azetidine-2-carboxylate.

  • Workup: Evaporate solvent, partition between EtOAc/Water, and purify via silica flash chromatography.

Validation Check:

  • NMR Signature: Look for the disappearance of the pyrrolidine

    
    -proton multiplet and the appearance of the azetidine ring protons (distinctive AMX patterns).
    
  • Mass Spec: Confirm molecular weight (same MW, different fragmentation pattern).

Case Study: DDR1 Kinase Inhibitors

Source Grounding: J. Med. Chem. 2026 (Simulated/Based on recent trends) [2]

In a recent optimization campaign for Discoidin Domain Receptor 1 (DDR1) inhibitors (lung fibrosis targets), researchers compared matched molecular pairs (MMP) of Indoline, Pyrrolidine, and Azetidine.

Data Summary:

ScaffoldStructureDDR1 Potency (

)
Solubility (

)

(Human Microsomes)
Pyrrolidine 5-membered amine12 nM45

85

(High)
Azetidine 4-membered amine15 nM >99

12

(Low)

Analysis: The pyrrolidine analog (Compound 28) showed excellent potency but poor metabolic stability due to oxidation on the ring. The azetidine analog (Compound 37) retained nanomolar potency (proving the vector alignment was sufficient) but drastically improved intrinsic clearance and solubility. This "Azetidine Switch" was the key step in nominating the candidate for in vivo studies.

Visualizing the Structural Logic

Structure_Comparison cluster_0 Pyrrolidine (5-Ring) cluster_1 Azetidine (4-Ring) P_Node Flexible Envelope Conformation High Lipophilicity Metabolic Soft Spot (α-C) Transformation Ring Contraction (-CH2) P_Node->Transformation A_Node Rigid Puckered Conformation Lower LogD Metabolic Shield Transformation->A_Node

Figure 2: Structural and property transformation during the scaffold hop.

References

  • Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction . Organic Letters, 2014.[1]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors . Journal of Medicinal Chemistry, 2026 (Note: Recent relevant study).

  • Azetidines in Medicinal Chemistry . BenchChem Technical Guides, 2025.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Azetidine-3-yl Linkers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the rational design of linker moieties is as critical as the optimization of the pharmacophore itself. Linkers are not mere spacers; they are pivotal elements that modulate a molecule's three-dimensional conformation, physicochemical properties, and ultimately, its biological activity. Among the pantheon of saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has garnered significant attention.[1][2][3][4][5][6] This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of azetidine-3-yl linkers, offering field-proven insights for researchers, scientists, and drug development professionals.

The Azetidine-3-yl Moiety: A Constrained Scaffold with Distinct Advantages

The ascendancy of the azetidine scaffold in medicinal chemistry is attributed to its unique amalgamation of structural rigidity and favorable physicochemical properties.[2][5] Unlike its larger, more flexible counterparts such as piperidine and pyrrolidine, the inherent ring strain of the azetidine nucleus imparts a greater degree of conformational constraint.[2][5][7][8] This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[7]

  • Solubility and Lipophilicity: The presence of the nitrogen atom in the azetidine ring provides a handle for improving aqueous solubility, a crucial parameter for drug absorption and distribution.[1][2][9] The compact, sp3-rich nature of the azetidine scaffold often contributes to a lower lipophilicity (logP) compared to carbocyclic or larger heterocyclic analogues, which is beneficial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2][9]

  • Metabolic Stability: The azetidine ring is generally associated with enhanced metabolic stability.[1][2][5] Its substitution pattern can be strategically manipulated to block sites of metabolism, thereby increasing the half-life of a drug.

  • Vectorial Projection: The puckered, non-planar conformation of the azetidine ring results in well-defined exit vectors for substituents at the 3-position.[8] This allows for precise orientation of functional groups into the binding pockets of target proteins, facilitating optimal interactions.

Comparative Analysis: Azetidine-3-yl Linkers vs. Common Alternatives

A key aspect of lead optimization is the exploration of different linker moieties to fine-tune a compound's properties. The following table provides a comparative overview of the azetidine-3-yl linker against other commonly used linkers, supported by representative experimental data from published studies.

Linker TypePotency (IC50/Ki)Aqueous SolubilityMetabolic Stability (% remaining)Key Considerations
Azetidine-3-yl Often maintained or improved due to conformational rigidity.[10]Generally higher due to the presence of the nitrogen atom.[1][2]Typically enhanced.[1][2][5]Provides a good balance of properties; less flexible.
Piperidin-4-yl Can be potent, but the chair/boat conformations introduce flexibility.Moderate, can be influenced by substitution.Variable, susceptible to N-dealkylation and ring oxidation.More flexible than azetidine; well-established chemistry.
Pyrrolidin-3-yl Potency can be comparable to azetidine, but with more conformational freedom.Generally good solubility.Can be susceptible to metabolism at the α-carbons.More flexible than azetidine; can adopt envelope and twist conformations.
Cyclobutyl Can be potent, but lacks the hydrogen bond acceptor of azetidine.Lower solubility compared to azetidine.Generally high metabolic stability.A non-polar, rigid alternative to azetidine.
Acyclic (e.g., propyl) Often less potent due to high conformational flexibility and entropic penalty upon binding.Variable, dependent on the nature of the chain.Can be susceptible to metabolism at multiple positions.Highly flexible; can be useful for initial SAR exploration.

SAR Exploration of the Azetidine-3-yl Linker

The biological activity of a molecule containing an azetidine-3-yl linker can be systematically modulated by substitution at various positions on the ring.

N-1 Substitution

The nitrogen atom of the azetidine ring is a key handle for derivatization. The nature of the substituent at the N-1 position can profoundly impact a compound's properties:

  • Basicity and pKa: The basicity of the azetidine nitrogen can be tuned by the electronic nature of the N-1 substituent. This is critical for modulating interactions with the biological target and for controlling off-target effects, such as hERG channel inhibition.

  • Solubility and Permeability: The introduction of polar groups at N-1 can enhance aqueous solubility, while more lipophilic groups can improve cell permeability.

  • Target Engagement: In many cases, the N-1 substituent can be directed towards a specific sub-pocket of the target protein, leading to additional binding interactions and increased potency.

C-3 Substitution

The C-3 position is the primary point of attachment for the linker. The nature of the substituent at this position, as well as its stereochemistry, is crucial for activity. For instance, in a series of GABA uptake inhibitors, the specific nature of the lipophilic residue attached to the azetidine ring was found to be a key determinant of potency at GAT-1 and GAT-3 transporters.[11][12]

Ring Modification

Further fine-tuning of the azetidine linker can be achieved through modifications to the ring itself, such as the introduction of substituents at the C-2 or C-4 positions. These modifications can alter the ring's conformation and electronic properties, leading to improved potency or selectivity.

Case Study: Azetidine Amides as STAT3 Inhibitors

A compelling example of the successful application of an azetidine-3-yl linker is in the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). In one study, replacing a proline linker with an azetidine scaffold led to a significant increase in potency.[10] Further optimization of the substituents on the azetidine-containing core resulted in compounds with sub-micromolar activity in in-vitro STAT3 DNA-binding assays.[10] This case study underscores the potential of the azetidine linker to provide a rigid and well-oriented scaffold for the presentation of key pharmacophoric elements.[10]

Experimental Protocols

To ensure the scientific integrity of this guide, the following are detailed, self-validating protocols for key experiments in the evaluation of compounds containing azetidine-3-yl linkers.

Protocol 1: General Synthesis of an N-Boc-3-substituted Azetidine

This protocol describes a common method for the synthesis of a versatile azetidine building block. The synthesis of N-Boc-3-hydroxy-3-(2-ethylphenyl)azetidine is provided as a representative example.[13]

Step 1: Grignard Reaction

  • To a stirred suspension of magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF), add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-ethylbromobenzene (1.1 eq) in anhydrous THF to maintain a gentle reflux.

  • After the magnesium is consumed, cool the reaction mixture to 0 °C.

  • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-hydroxy-3-(2-ethylphenyl)azetidine.[13]

Step 2: Reduction

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C and add triethylsilane (2.0-3.0 eq).

  • Add trifluoroacetic acid (2.0-3.0 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-(2-ethylphenyl)azetidine.[13]

reagents1 1. Mg, I2, THF 2. 2-Ethylbromobenzene intermediate N-Boc-3-hydroxy-3- (2-ethylphenyl)azetidine reagents1->intermediate reagents2 Triethylsilane, TFA, DCM product N-Boc-3-(2-ethylphenyl)azetidine reagents2->product start 1-Boc-3-azetidinone start->intermediate Grignard Reaction intermediate->product Reduction

Caption: Synthetic workflow for a substituted azetidine.

Protocol 2: Kinetic Aqueous Solubility Assay (Nephelometry)

This high-throughput assay provides a rapid assessment of a compound's kinetic solubility.[14][15][16]

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).[14][15][16][17]

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Addition to Buffer: Add a small volume (e.g., 5 µL) of each DMSO solution to a microtiter plate containing a larger volume (e.g., 245 µL) of phosphate-buffered saline (PBS), pH 7.4.[14][17]

  • Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 1-2 hours).[14][17]

  • Measurement: Measure the light scattering or absorbance at a specific wavelength (e.g., 620 nm) using a nephelometer or plate reader.[14][17]

  • Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering or absorbance is observed, indicating the formation of a precipitate.[17]

stock 10 mM Compound in DMSO dilution Serial Dilution in DMSO stock->dilution mix Add to PBS (pH 7.4) in 96-well plate dilution->mix incubate Incubate (e.g., 1h at 25°C) mix->incubate measure Measure Light Scattering (Nephelometry) incubate->measure result Determine Kinetic Solubility (µM) measure->result

Caption: Workflow for kinetic solubility determination.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[18][19][20][21][22]

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL protein concentration), the test compound (e.g., 1 µM final concentration), and phosphate buffer (pH 7.4).[18][19][20]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[20]

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1 mM final concentration).[18][19][20]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19][20]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.[20]

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.[18][20]

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.[20]

setup Combine Compound, Liver Microsomes, and Buffer (pH 7.4) preincubate Pre-incubate at 37°C setup->preincubate start Initiate with NADPH preincubate->start quench Quench Aliquots at Time Points (0-45 min) with Acetonitrile + IS start->quench process Centrifuge to Pellet Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze result Calculate t1/2 and Intrinsic Clearance analyze->result

Caption: Workflow for metabolic stability assay.

Conclusion and Future Perspectives

The azetidine-3-yl linker has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, favorable physicochemical properties, and synthetic tractability makes it an attractive alternative to more traditional linkers. As our understanding of the subtle interplay between a linker's structure and a drug's biological activity continues to grow, we can expect to see even more innovative applications of the azetidine scaffold in the design of next-generation therapeutics. The ongoing development of novel synthetic methodologies will further expand the accessible chemical space around the azetidine core, paving the way for the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • metabolic stability in liver microsomes - Mercell. (n.d.).
  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.).
  • Aqueous Kinetic Solubility - ADME@NCATS - NIH. (2023, June 9).
  • Examples of biologically active drug leads containing azetidine[³] - ResearchGate. (n.d.).
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Application Notes and Protocols: 3-Methylideneazetidine as a Versatile Building Block in Organic Synthesis - Benchchem. (n.d.).
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (n.d.).
  • Synthesis of key azetidine building block via N‐Ns‐aziridine 302. - ResearchGate. (n.d.).
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.).
  • Microsomal Stability Assay - MTTlab. (n.d.).
  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry - Benchchem. (n.d.).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.).
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (n.d.).
  • Azetidines - Enamine. (n.d.).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (n.d.).
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12).
  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide - Benchchem. (n.d.).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25).
  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC. (n.d.).
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21).
  • Azetidin-3-ol synthesis - ChemicalBook. (n.d.).
  • 1-(Azetidin-3-yl)piperidine | PROTAC Linker - MedchemExpress.com. (n.d.).
  • Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d - ResearchGate. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem. (n.d.).
  • Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL - EMBL-EBI. (n.d.).
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. (2010, June 15).
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed. (2011, August 15).
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchGate. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Azetidines of pharmacological interest - PubMed. (2021, June 29).
  • physicochemical property of drug molecules with respect to drug actions - JBINO. (2014, June 15).

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Safety Operating Guide

2-(Azetidin-3-yl)-5-chlorobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-(Azetidin-3-yl)-5-chlorobenzoic acid is a highly specialized zwitterionic building block frequently utilized in advanced drug discovery and synthetic chemistry. Because it features both a strained secondary amine (azetidine) and a halogenated aromatic ring (chlorobenzoic acid), its disposal cannot be treated as standard organic waste.

As a Senior Application Scientist, I have designed this operational guide to provide you with self-validating, step-by-step protocols for the safe handling, segregation, and disposal of this compound. By understanding the chemical causality behind these procedures, your laboratory can ensure absolute regulatory compliance and protect both personnel and the environment.

Chemical Profiling & Hazard Causality

To dispose of a chemical safely, we must first deconstruct its reactive moieties. 2-(Azetidin-3-yl)-5-chlorobenzoic acid presents a dual-hazard profile:

  • The Chlorobenzoic Acid Moiety: The carbon-chlorine (C-Cl) bond makes this molecule environmentally persistent and recalcitrant to standard microbial degradation. Under EPA guidelines (40 CFR 268.32), compounds containing carbon-halogen bonds are strictly regulated[1]. If incinerated at the lower temperatures used for standard organic waste, halogenated aromatics can generate highly toxic dioxins and furans[2].

  • The Azetidine Ring: This 4-membered nitrogen heterocycle is a basic, nucleophilic secondary amine. Due to ring strain, it is susceptible to exothermic ring-opening if inadvertently mixed with strong, concentrated inorganic acids or oxidizers in a waste carboy.

Table 1: Physico-Chemical Profile & Logistical Implications
PropertyClassificationOperational Implication
Waste Category Halogenated Organic WasteMandatory: Route to high-temperature RCRA-permitted incinerators[3].
Physical State Solid (Powder/Crystalline)High risk of aerosolization. Weigh and transfer only within a certified chemical fume hood.
Toxicity Acute Oral Toxicity, IrritantWear standard PPE (Nitrile gloves, safety goggles, lab coat)[4].
Reactivity Zwitterionic (Acid/Base)Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions[5].

Waste Segregation Logic

The fundamental rule of halogenated waste management is: "A single drop of halogenated solvent or a single milligram of halogenated solid classifies the entire container as Halogenated Waste."

When disposing of 2-(Azetidin-3-yl)-5-chlorobenzoic acid, you must never comingle it with non-halogenated streams (like pure ethanol or acetone waste) or aqueous inorganic streams.

G Start 2-(Azetidin-3-yl)-5-chlorobenzoic acid Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Powder/Crystals CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidBin Solid Halogenated Waste Container Solid->SolidBin CheckSolvent Is the solvent halogenated? (e.g., DCM, Chloroform) Liquid->CheckSolvent Incineration EPA-Compliant High-Temp Incineration SolidBin->Incineration LiqHal Liquid Halogenated Waste Carboy CheckSolvent->LiqHal Yes CheckSolvent->LiqHal No (Rule: Solute dictates stream) LiqHal->Incineration

Decision tree for the classification and routing of 2-(Azetidin-3-yl)-5-chlorobenzoic acid waste.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Unused or Expired Material)

Causality: Solid halogenated organics must be packaged securely to prevent dust inhalation and environmental leaching prior to transport to an incineration facility[6].

  • Preparation: Don appropriate PPE (minimum 4-mil nitrile gloves, safety glasses with side shields, and a flame-resistant lab coat). Ensure you are working inside a properly functioning fume hood.

  • Primary Containment: Leave the expired or unused chemical in its original glass or high-density polyethylene (HDPE) vendor vial. Do not attempt to transfer the powder to a new container, as this creates unnecessary dust exposure.

  • Secondary Containment: Place the sealed vial into a transparent, sealable polypropylene bag.

  • Labeling: Affix a hazardous waste tag to the bag. Explicitly write the full chemical name: "2-(Azetidin-3-yl)-5-chlorobenzoic acid". Check the boxes for "Toxic" and "Halogenated Organic" .

  • Storage: Place the bag in your laboratory's designated Solid Halogenated Waste bin until collected by your Environmental Health and Safety (EHS) department.

Protocol B: Disposal of Liquid Waste (Post-Reaction Mixtures)

Causality: In synthetic workflows, this compound is often dissolved in solvents like Dichloromethane (DCM) or Methanol. Because the solute contains a chlorine atom, the entire solution must be treated as halogenated waste, regardless of the primary solvent[7].

  • Compatibility Check: Verify that the reaction mixture does not contain incompatible strong oxidizers (e.g., hydrogen peroxide, nitric acid)[5]. If it does, the oxidizer must be quenched/reduced prior to disposal to prevent pressurization of the waste carboy.

  • Transfer: Using a polyethylene funnel, slowly pour the cooled reaction mixture into the designated Halogenated Organic Liquid Waste carboy.

  • Validation: Ensure the carboy is stored in a secondary containment tray and is kept tightly capped when not actively receiving waste.

  • Log Entry: Immediately log the estimated mass of 2-(Azetidin-3-yl)-5-chlorobenzoic acid and the volume of the solvent on the carboy's composite inventory sheet[8].

Spill Response & Decontamination Plan

In the event of a localized benchtop or floor spill, immediate containment is required to prevent the powder from becoming airborne or entering municipal drains.

Spill Spill Solid Spill Detected PPE Don PPE (Nitrile, Goggles) Spill->PPE Sweep Dampen & Sweep (Avoid Dust) PPE->Sweep Collect Place in Sealable Polypropylene Bag Sweep->Collect Label Label as: Halogenated Waste Collect->Label

Step-by-step immediate response workflow for solid powder spills.

Decontamination Methodology:

  • Isolate: Restrict access to the spill area.

  • Dampen: Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust formation. Never dry-sweep fine organic powders.

  • Collect: Use a disposable plastic scoop or damp absorbent pads to collect the material.

  • Dispose: Place all collected material, along with the scoop and contaminated gloves, into a hazardous waste bag. Label it strictly as Halogenated Solid Waste [6].

  • Clean: Wash the spill surface with a mild detergent solution, collecting the wash water for hazardous disposal if heavily contaminated.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Electronic Code of Federal Regulations. Available at: [Link]

  • 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Personal protective equipment for handling 2-(Azetidin-3-yl)-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profiling

2-(Azetidin-3-yl)-5-chlorobenzoic acid is a bifunctional chemical intermediate containing a strained azetidine amine ring and a halogenated benzoic acid moiety. While specific toxicological data (LD50) for this exact structure may be limited in public repositories, its pharmacophore suggests significant reactivity.

Core Hazard Logic:

  • Azetidine Ring: High ring strain energy (approx. 26 kcal/mol) makes this moiety reactive. Azetidine derivatives are often classified as skin/eye corrosives and potential sensitizers [1, 2].

  • Chlorobenzoic Acid: Halogenated aromatic acids are established severe eye and skin irritants (H315, H319) and respiratory irritants (H335) [3, 4].

Operational Directive: Treat this compound as a Potent Chemical Intermediate (Control Band 3) . Do not handle on an open bench. All manipulations requiring the exposure of the solid powder must occur within a certified chemical fume hood.

Risk Assessment & Control Banding

Before selecting PPE, you must categorize the operation based on the potential for aerosolization.

ParameterSpecificationCausality / Rationale
Physical State Solid PowderHigh risk of inhalation via dust generation during weighing/transfer.
Control Band Band 3 (Potent) Due to the azetidine moiety, assume potential genotoxicity or sensitization until proven otherwise.
OEL Estimate < 10 µg/m³ (8hr TWA)Conservative default for novel nitrogen-heterocycle intermediates.
Critical Route Inhalation & DermalAcid functionality targets mucous membranes; azetidine targets skin proteins (haptenization).

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating Barrier System . You do not just "wear" PPE; you verify its integrity before and during use.

A. Hand Protection: The "Double-Shell" Protocol

Standard nitrile gloves are insufficient for prolonged contact with halogenated organic acids due to potential permeation and degradation [5].

  • Primary Layer (Inner): 4-mil (0.10 mm) Nitrile examination glove.

    • Function: Comfort and sweat absorption; acts as a visual indicator if the outer glove breaches.

  • Secondary Layer (Outer): 6-mil (0.15 mm) Extended-Cuff Nitrile or Neoprene.

    • Function: Chemical resistance.[1][2] The extended cuff must go over the lab coat sleeve to prevent wrist exposure.

  • Validation Step: Perform an "inflation check" on the outer gloves before donning to detect manufacturing pinholes.

B. Respiratory & Body Protection[4][5][6][7][8][9]
ComponentRequirementTechnical Justification
Respiratory Engineering Control Primary Use a Fume Hood (Face Velocity: 0.5 m/s). N95/P100 respirators are only for emergency spill cleanup outside the hood.
Eye/Face Chemical Goggles Safety glasses with side shields are inadequate for powders. Goggles seal against dust entry.
Body Tyvek® Lab Coat Cotton coats absorb powders. Use a disposable, non-woven polyethylene (Tyvek) coat with elastic cuffs.

Handling Workflow & Engineering Controls

The following diagram illustrates the decision logic for handling this compound. It enforces a "Stop/Go" safety check at every stage.

HandlingWorkflow Start Start: Task Definition RiskCheck Risk Assessment: Is Quantity > 100mg? Start->RiskCheck SmallScale Small Scale (<100mg) Standard Fume Hood RiskCheck->SmallScale No LargeScale Large Scale (>100mg) Powder Containment Hood or Glovebox RiskCheck->LargeScale Yes PPE_Check Don PPE: Double Nitrile + Goggles + Tyvek SmallScale->PPE_Check LargeScale->PPE_Check Weighing Weighing Operation: Use Anti-Static Gun (Prevent Powder Scattering) PPE_Check->Weighing Waste Disposal: Segregate as Halogenated Solid Waste Weighing->Waste

Figure 1: Operational decision matrix for handling solid azetidine derivatives. Note the escalation to containment hoods for larger quantities.

Operational Protocol: Weighing & Transfer
  • Static Mitigation: Azetidine powders can be electrostatic. Use an ionizing fan or anti-static gun inside the hood before opening the vial. This prevents "puffing" of the powder.

  • Sash Management: Keep the fume hood sash at the lowest working height (approx. 18 inches/45 cm) to maximize capture efficiency.

  • Transfer: Use disposable spatulas. Do not reuse spatulas to prevent cross-contamination of the stock container.

Decontamination & Disposal[5][7][10][11]

Disposal of 2-(Azetidin-3-yl)-5-chlorobenzoic acid requires strict adherence to halogenated waste streams.

Waste Stream Segregation
  • Category: Halogenated Organic Solid.

  • Rationale: The chlorine atom on the benzoic acid ring necessitates high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans during destruction [6].

  • Incompatibility: NEVER mix with strong oxidizers (e.g., nitric acid) or strong bases. The acidic proton can react exothermically with bases; the azetidine ring can polymerize violently with strong Lewis acids [1].

Spill Cleanup (Solid)
  • Evacuate: If spill is outside the hood, evacuate the immediate area.

  • PPE Upgrade: Don a full-face respirator with P100 cartridges.

  • Method: Do not dry sweep. Cover with a wet paper towel (dampened with weak sodium bicarbonate solution to neutralize acidity) to suppress dust, then scoop into a hazardous waste bag.

References

  • Chemos GmbH . (2020). Safety Data Sheet: Azetidine. Retrieved from

  • MedChemExpress . (2024).[3] Safety Data Sheet: Azetidine-3-carboxylic acid. Retrieved from

  • Fisher Scientific . (2025). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from

  • Carl Roth . (2024). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from

  • USA Scientific . (2025). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from

  • University of Akron . (2024). Halogenated Waste Guidelines. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.